molecular formula C24H40O4 B561654 3-Keto petromyzonol

3-Keto petromyzonol

Cat. No.: B561654
M. Wt: 392.6 g/mol
InChI Key: WKLORKLFLMTHHY-RJQVRNMUSA-N
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Description

3-keto Petromyzonol is a bile acid.

Properties

IUPAC Name

(8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(5-4-10-25)17-6-7-18-22-19(13-21(28)24(17,18)3)23(2)9-8-16(26)11-15(23)12-20(22)27/h14-15,17-22,25,27-28H,4-13H2,1-3H3/t14?,15?,17?,18?,19?,20?,21?,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLORKLFLMTHHY-RJQVRNMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCCO)C1CCC2[C@@]1(C(CC3[C@H]2C(CC4[C@@]3(CCC(=O)C4)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biosynthesis of 3-Keto Petromyzonol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Keto petromyzonol (B13829) is a potent sex pheromone released by sexually mature male sea lampreys (Petromyzon marinus) to attract ovulating females. As a bile acid derivative, its biosynthesis is intricately linked to the cholesterol metabolism of the organism. This technical guide provides a comprehensive overview of the known and putative steps in the biosynthetic pathway of 3-keto petromyzonol, consolidating available quantitative data and detailing key experimental protocols. This document is intended to serve as a valuable resource for researchers in the fields of chemical ecology, endocrinology, and drug development, particularly those interested in novel pest control strategies or the evolution of steroidogenic pathways.

Introduction

The sea lamprey, a jawless vertebrate, has a unique life cycle that relies heavily on chemical communication. Among the array of semiochemicals it employs, this compound sulfate (B86663) (3kPZS) stands out as the primary component of the male sex pheromone. The biosynthesis of this C24 bile acid derivative occurs in the liver and represents a specialized branch of steroid metabolism. Understanding this pathway is crucial for developing targeted methods to control invasive sea lamprey populations and offers insights into the evolution of bile acid diversity and function in vertebrates.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from cholesterol and proceeds through a series of enzymatic modifications, including hydroxylation, side-chain cleavage, sulfonation, and oxidation. While the complete enzymatic cascade has not been fully elucidated, key steps and precursor molecules have been identified.

The proposed pathway begins with the conversion of cholesterol to petromyzonol (PZ), a C24 bile alcohol. This process is initiated by the rate-limiting enzyme in bile acid synthesis, Cholesterol 7α-hydroxylase (Cyp7A1)[1]. Subsequent hydroxylation events at positions C12 and C24, and the shortening of the cholesterol side chain, are catalyzed by a series of cytochrome P450 enzymes and other hydroxylases that are yet to be specifically characterized in sea lamprey.

Once petromyzonol is synthesized, it undergoes sulfonation at the C24 position to form petromyzonol sulfate (PZS). This reaction is catalyzed by the enzyme petromyzonol sulfotransferase (PZ-SULT)[2]. PZS is a key intermediate and also functions as a migratory pheromone component in larval sea lamprey.

The final step in the biosynthesis of the active sex pheromone is the oxidation of the 3α-hydroxyl group of PZS to a keto group, yielding this compound sulfate (3kPZS). This conversion is presumed to be carried out by a specific 3α-hydroxysteroid dehydrogenase (3α-HSD), though the specific enzyme responsible in sea lamprey has not yet been definitively identified.

Pathway Visualization

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Biosynthesis_of_3_Keto_Petromyzonol Cholesterol Cholesterol Intermediates Bile Acid Intermediates Cholesterol->Intermediates Cyp7A1 & Putative Hydroxylases (CYPs) Petromyzonol Petromyzonol (PZ) Intermediates->Petromyzonol Putative Hydroxylases & Side-chain Cleavage Enzymes PZS Petromyzonol Sulfate (PZS) Petromyzonol->PZS Petromyzonol Sulfotransferase (PZ-SULT) 3kPZS This compound Sulfate (3kPZS) PZS->3kPZS Putative 3α-Hydroxysteroid Dehydrogenase (3α-HSD)

Proposed biosynthetic pathway of this compound Sulfate.

Quantitative Data

The biosynthesis of this compound is a dynamic process influenced by the developmental stage and sex of the sea lamprey. The following tables summarize key quantitative data related to the pathway.

Table 1: Petromyzonol Sulfotransferase (PZ-SULT) Activity
Life StageTissueEnzyme Activity (pmol/min/mg tissue)Reference
LarvaeLiver3.32[2]
JuvenileLiver0.355[2]
Table 2: Substrate Specificity of Petromyzonol Sulfotransferase (PZ-SULT)
Substrate (5α-cholane configuration)Relative Activity (%)Reference
Petromyzonol (PZ)100[2]
3-Keto-Petromyzonol~85

Note: The enzyme shows a strong preference for 5α-cholane substrates and is inactive towards 5β-cholane analogs.

Table 3: Concentrations of Key Bile Acids in Sea Lamprey Tissues
CompoundLife StageTissueConcentrationReference
Petromyzonol Sulfate (PZS)LarvaeGall Bladder127.40 µg/g body mass
This compound Sulfate (3kPZS)Spermiating MaleWaterVariable release rates

Experimental Protocols

Petromyzonol Sulfotransferase (PZ-SULT) Enzyme Assay

This protocol is adapted from the methodology used to characterize PZ-SULT activity in sea lamprey liver extracts.

Objective: To measure the enzymatic activity of PZ-SULT by quantifying the formation of radiolabeled petromyzonol sulfate.

Materials:

  • Sea lamprey liver tissue

  • Homogenization buffer (e.g., Tris-HCl buffer, pH 8.0, containing protease inhibitors)

  • Substrate: Petromyzonol (PZ)

  • Cofactor: [³⁵S]3'-phosphoadenosine 5'-phosphosulfate ([³⁵S]PAPS)

  • Reaction buffer (e.g., Tris-HCl, pH 8.0, containing MgCl₂)

  • Scintillation cocktail

  • Scintillation counter

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., chloroform:methanol:water)

Procedure:

  • Enzyme Preparation: Homogenize sea lamprey liver tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant), which contains the soluble PZ-SULT enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, a known concentration of petromyzonol, and the liver cytosolic extract.

  • Initiation of Reaction: Start the enzymatic reaction by adding a defined amount of [³⁵S]PAPS to the reaction mixture.

  • Incubation: Incubate the reaction mixture at the optimal temperature for PZ-SULT (typically 22-37°C) for a specific period (e.g., 10-30 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., ice-cold ethanol (B145695) or by heat inactivation).

  • Separation of Product: Separate the radiolabeled product (PZS) from the unreacted [³⁵S]PAPS using thin-layer chromatography (TLC).

  • Quantification: Scrape the portion of the TLC plate corresponding to PZS and quantify the radioactivity using a scintillation counter.

  • Calculation of Activity: Calculate the enzyme activity based on the amount of product formed per unit time per milligram of protein.

Workflow Diagram:

PZ_SULT_Assay_Workflow Start Start: Liver Tissue Homogenize Homogenize & Centrifuge Start->Homogenize Cytosol Obtain Cytosolic Extract (contains PZ-SULT) Homogenize->Cytosol Reaction Set up Reaction: Extract + PZ + [³⁵S]PAPS Cytosol->Reaction Incubate Incubate Reaction->Incubate Stop Stop Reaction Incubate->Stop TLC Separate by TLC Stop->TLC Quantify Quantify Radioactivity of PZS spot TLC->Quantify End Calculate Enzyme Activity Quantify->End

Workflow for the Petromyzonol Sulfotransferase (PZ-SULT) enzyme assay.
Analysis of this compound and Related Bile Acids by UPLC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of this compound and its precursors in biological samples, based on established methods for sea lamprey bile acids.

Objective: To identify and quantify this compound and other bile acids in sea lamprey tissues or water samples.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Materials:

  • Biological sample (e.g., liver tissue, plasma, or water conditioned with lamprey)

  • Internal standards (e.g., deuterated bile acids)

  • Extraction solvent (e.g., acetonitrile (B52724) or methanol)

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup and concentration)

  • UPLC column (e.g., C18 reversed-phase)

  • Mobile phases (e.g., water and acetonitrile/methanol with additives like formic acid or ammonium (B1175870) acetate)

Procedure:

  • Sample Preparation:

    • For tissue samples, homogenize in an appropriate solvent and add an internal standard. Precipitate proteins (e.g., with cold acetonitrile) and centrifuge to collect the supernatant.

    • For water samples, add an internal standard and perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.

  • UPLC Separation:

    • Inject the prepared sample extract onto the UPLC system.

    • Separate the bile acids using a reversed-phase column with a gradient elution program. The mobile phase composition is gradually changed to elute compounds based on their hydrophobicity.

  • MS/MS Detection:

    • The eluent from the UPLC is introduced into the ESI source of the mass spectrometer.

    • Set the mass spectrometer to operate in negative ion mode, as bile acids readily form negative ions.

    • Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the molecular ion of the target bile acid) and a specific product ion that is formed upon fragmentation in the collision cell. This provides high selectivity and sensitivity.

  • Data Analysis:

    • Identify and quantify the target bile acids by comparing their retention times and MRM transitions to those of authentic standards.

    • Use the internal standard to correct for variations in sample preparation and instrument response.

Logical Relationship Diagram:

UPLC_MSMS_Analysis Sample Biological Sample (Tissue or Water) Extraction Extraction & Cleanup (e.g., Protein Precipitation, SPE) Sample->Extraction UPLC UPLC Separation (Reversed-Phase) Extraction->UPLC ESI Electrospray Ionization (ESI) (Negative Mode) UPLC->ESI MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Product Ion Selection) CID->MS2 Detector Detector MS2->Detector Data Data Acquisition & Analysis Detector->Data

Logical workflow for UPLC-MS/MS analysis of bile acids.

Conclusion and Future Directions

The biosynthesis of this compound is a specialized metabolic pathway in the sea lamprey that produces a vital chemical cue for reproduction. While the main steps of the pathway have been outlined, from cholesterol to the final sulfated and oxidized product, significant research is still needed to identify and characterize the specific enzymes responsible for the hydroxylation and dehydrogenation steps. Future research employing transcriptomics, proteomics, and heterologous expression of candidate enzymes will be instrumental in filling these knowledge gaps. A complete understanding of this pathway will not only advance our knowledge of vertebrate endocrinology and chemical ecology but also pave the way for the development of novel, species-specific methods for controlling invasive sea lamprey populations in the Great Lakes and other affected ecosystems.

References

3-Keto petromyzonol chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Keto petromyzonol (B13829), a key bile acid derivative that functions as a sex pheromone in the sea lamprey (Petromyzon marinus). This document outlines its chemical structure, physicochemical properties, biological activity, and its role in the neuroendocrine system, making it a valuable resource for researchers in chemical ecology, neurobiology, and drug development.

Chemical Structure and Properties

3-Keto petromyzonol is a C24 bile acid, a derivative of petromyzonol. Its chemical name is (5α,7α,12α)-7,12,24-Trihydroxy-cholan-3-one.[1] The biologically active form is often the sulfated conjugate, this compound sulfate (B86663) (3kPZS), which plays a crucial role as a sex pheromone.[2][3][4][5] The sulfate group enhances water solubility and specificity for its olfactory receptor.

Chemical Identifiers:

  • IUPAC Name: (4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentan-1-ol

  • CAS Number: 359436-56-9

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₄H₄₀O₄
Molecular Weight 392.57 g/mol
Melting Point 173-175 °C
Boiling Point 543.7 °C at 760 mmHg
Flash Point 296.7 °C
Density 1.130 g/cm³
Vapor Pressure 4.34E-14 mmHg at 25°C
LogP 3.56
Solubility Chloroform (Slightly, Heated), DMSO (Slightly)
Storage Temperature -20°C Freezer

Biological Activity and Mechanism of Action

This compound, primarily in its sulfated form (3kPZS), is a potent sex pheromone released by spermiating male sea lampreys. It serves as a chemoattractant, guiding ovulating females to nesting sites to synchronize spawning. This pheromone is synthesized in the liver, released through the gills, and is detectable by females at concentrations as low as 10⁻¹² M.

The mechanism of action involves the binding of 3kPZS to specific G protein-coupled olfactory receptors in the female sea lamprey's olfactory epithelium. This binding event initiates a signal transduction cascade that ultimately modulates the synthesis and release of gonadotropin-releasing hormone (GnRH). This, in turn, influences the hypothalamic-pituitary-gonadal (HPG) axis, priming the neuroendocrine system for reproduction. The specificity of this interaction is highlighted by the fact that minor structural modifications to the 3kPZS molecule can significantly alter or even antagonize the behavioral response.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are proprietary and not publicly available. However, the literature describes several key experimental assays used to characterize its biological activity.

a) Electro-Olfactogram (EOG) Recordings: This electrophysiological technique is used to measure the response of the olfactory epithelium to 3kPZS and its analogs.

  • Objective: To determine the sensitivity and specificity of the olfactory sensory neurons to the pheromone.

  • Methodology:

    • An adult female sea lamprey is anesthetized and immobilized.

    • The olfactory chamber is exposed and continuously perfused with a saline solution.

    • A recording electrode is placed on the surface of the olfactory epithelium, with a reference electrode placed on nearby non-sensory tissue.

    • Pulses of the test odorant (e.g., 3kPZS dissolved in saline) are introduced into the perfusing solution.

    • The summed generator potential of the responding olfactory sensory neurons is recorded as a negative voltage deflection, the magnitude of which is proportional to the stimulus intensity.

b) Two-Choice Flume Behavioral Assays: This assay is used to assess the chemoattractant or repellent properties of 3kPZS.

  • Objective: To determine if ovulating female sea lampreys are attracted to, are neutral to, or avoid a water source containing 3kPZS.

  • Methodology:

    • A two-choice maze or flume is set up with a constant flow of water.

    • An ovulating female sea lamprey is introduced into the downstream end of the flume.

    • One side of the flume is scented with a control solution (e.g., saline), while the other side is scented with the experimental solution (e.g., 10⁻¹² M 3kPZS).

    • The movement of the female is tracked over a set period.

    • Preference is determined by the amount of time the female spends in the scented side of the flume and the number of entries into that side. Search behaviors, such as increased swimming activity, are also noted.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the biological pathway of this compound sulfate and a typical experimental workflow for its evaluation.

Pheromone_Signaling_Pathway Male Spermiating Male Sea Lamprey Pheromone This compound Sulfate (3kPZS) Male->Pheromone Release Female Ovulating Female Sea Lamprey Pheromone->Female Olfactory Olfactory Epithelium (GPCRs) Female->Olfactory Detection Transduction Signal Transduction Cascade Olfactory->Transduction Brain Hypothalamus Transduction->Brain GnRH GnRH Synthesis & Release Brain->GnRH Behavior Spawning Behavior (Upstream Swimming, Nest Location) Brain->Behavior Pituitary Pituitary Gland GnRH->Pituitary Gonads Gonadal Development Pituitary->Gonads HPG Axis Modulation

Caption: Signaling pathway of this compound sulfate from male release to female behavioral response.

Experimental_Workflow Synthesis Chemical Synthesis & Purification of 3kPZS EOG Electro-Olfactogram (EOG) Recording Synthesis->EOG Behavioral Two-Choice Flume Behavioral Assay Synthesis->Behavioral Data_EOG Measure Olfactory Response Magnitude EOG->Data_EOG Data_Behavioral Quantify Preference & Search Behavior Behavioral->Data_Behavioral Analysis Structure-Activity Relationship Analysis Data_EOG->Analysis Data_Behavioral->Analysis Conclusion Determine Agonist/ Antagonist Activity Analysis->Conclusion

Caption: Experimental workflow for evaluating the biological activity of this compound sulfate.

References

3-Keto petromyzonol as a component of sea lamprey sex pheromone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-Keto Petromyzonol (B13829) Sulfate (B86663) (3kPZS) as a Component of the Sea Lamprey Sex Pheromone

Introduction

The sea lamprey (Petromyzon marinus), a primitive, jawless fish, has been a significant invasive species in the Laurentian Great Lakes, contributing to the decline of native fish populations.[1] Effective control of sea lamprey populations is a critical ecological and economic goal. A promising avenue for control lies in the manipulation of their sophisticated chemical communication system, which governs crucial life-cycle events such as migration and reproduction.[2][3]

Mature male sea lampreys release a multi-component sex pheromone that attracts ovulating females to their nests for spawning.[2] The primary and most potent component of this pheromone is 7α, 12α, 24-trihydroxy-5α-cholan-3-one-24-sulfate, commonly known as 3-keto petromyzonol sulfate (3kPZS).[4] This bile acid derivative is synthesized in the liver and released through the gills of spermiating males. 3kPZS is not only a powerful attractant for spawning-ready females but also a key modulator of the neuroendocrine system in both sexes, priming them for reproduction. This technical guide provides a comprehensive overview of the biosynthesis, physiological effects, and experimental investigation of 3kPZS, targeting researchers, scientists, and professionals in drug development and pest management.

Biosynthesis and Release of 3kPZS

3kPZS is a sulfated bile alcohol, a derivative of cholesterol metabolism. In mature male sea lampreys, its synthesis is a multi-step process occurring primarily in the liver. The immediate precursor to 3kPZS is petromyzonol sulfate (PZS). The transformation from PZS to 3kPZS is a critical step in the production of the active male sex pheromone. Once synthesized, 3kPZS is transported via the bloodstream to the gills, from where it is released into the water to form a pheromone plume.

G cluster_liver Liver cluster_transport Transport cluster_release Release Cholesterol Cholesterol Bile Acid Precursors Bile Acid Precursors Cholesterol->Bile Acid Precursors Metabolism Petromyzonol Sulfate (PZS) Petromyzonol Sulfate (PZS) Bile Acid Precursors->Petromyzonol Sulfate (PZS) Synthesis This compound Sulfate (3kPZS) This compound Sulfate (3kPZS) Petromyzonol Sulfate (PZS)->this compound Sulfate (3kPZS) Oxidation Bloodstream Bloodstream This compound Sulfate (3kPZS)->Bloodstream Gills Gills Bloodstream->Gills Environment (Water) Environment (Water) Gills->Environment (Water) Excretion

Biosynthesis and release pathway of 3kPZS.

Physiological Effects and Signaling

The detection of 3kPZS by the sea lamprey's highly sensitive olfactory system triggers a cascade of behavioral and physiological responses. In ovulating females, 3kPZS elicits potent attraction, inducing upstream swimming towards the pheromone source, which is typically a nesting male.

In male lampreys, 3kPZS acts as a primer pheromone, synchronizing sexual maturation and pheromone release within the population. Detection of 3kPZS by the olfactory organ stimulates the synthesis and release of lamprey gonadotropin-releasing hormone (lGnRH). Circulating lGnRH then acts on the testes to promote steroidogenesis, leading to the production of 15α-hydroxyprogesterone (15α-P), which in turn induces spermatogenesis. Furthermore, 15α-P travels to the liver and gills, creating a positive feedback loop that enhances the synthesis and release of 3kPZS.

G cluster_detection Olfactory Detection cluster_brain Brain cluster_circulation Circulation cluster_gonads Testes cluster_feedback Positive Feedback Loop 3kPZS_env 3kPZS in Environment Olfactory_Organ Olfactory Organ 3kPZS_env->Olfactory_Organ lGnRH_synthesis lGnRH Synthesis & Release Olfactory_Organ->lGnRH_synthesis lGnRH_plasma Plasma lGnRH lGnRH_synthesis->lGnRH_plasma Steroidogenesis Steroidogenesis lGnRH_plasma->Steroidogenesis 15aP_plasma Plasma 15α-P Spermatogenesis Spermatogenesis 15aP_plasma->Spermatogenesis Liver_Gills Liver & Gills 15aP_plasma->Liver_Gills Steroidogenesis->15aP_plasma 15α-P Release 3kPZS_synthesis Increased 3kPZS Synthesis & Release Liver_Gills->3kPZS_synthesis 3kPZS_synthesis->3kPZS_env

Neuroendocrine signaling pathway in male sea lampreys.

Quantitative Data on 3kPZS

The following tables summarize key quantitative data related to the production and activity of 3kPZS.

ParameterValueReference(s)
Release Rate by Males
Average Release Rate~0.5 mg/h
Mass-Adjusted ReleaseDecreases with increasing male body mass
Olfactory Sensitivity (EOG)
Detection Threshold~10-12 M to 10-10 M
Behavioral Response
Effective Concentration (in-stream)10-14 M to 10-11 M
Application in Trapping
Increase in Trap Capture RatesUp to 53%
Increase in Lampreys CapturedUp to 113% more than un-baited traps

Experimental Protocols

The identification and characterization of 3kPZS have been achieved through a multi-disciplinary approach known as bioassay-guided fractionation.

Pheromone Collection and Extraction
  • Objective: To isolate pheromone components from water conditioned by sexually mature male sea lampreys.

  • Methodology:

    • Hold spermiating male sea lampreys in tanks with a continuous flow of water for a set period (e.g., 2-4 hours).

    • Pass the conditioned water through a column containing an adsorbent resin, such as Amberlite XAD7HP. This resin effectively binds the pheromonal compounds.

    • Elute the bound compounds from the resin using a solvent, typically methanol (B129727) or ethanol.

    • Concentrate the eluate under reduced pressure to obtain a crude extract for further fractionation.

Chemical Analysis and Quantification
  • Objective: To identify, characterize, and quantify 3kPZS in the extracted samples.

  • Methodology:

    • Fractionation: Subject the crude extract to High-Performance Liquid Chromatography (HPLC) to separate it into individual fractions.

    • Identification: Analyze the fractions using spectrometric and spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the molecular weight and elucidate the chemical structure of the compounds.

    • Quantification: Develop a sensitive quantification method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This allows for the measurement of 3kPZS concentrations in both laboratory and natural water samples with a high degree of accuracy and a low limit of detection (e.g., 0.1 ng/mL).

Electro-olfactogram (EOG) Recording
  • Objective: To measure the electrical response of the olfactory epithelium to 3kPZS and other compounds, determining olfactory sensitivity.

  • Methodology:

    • Animal Preparation: Anesthetize an adult sea lamprey and secure it in a holder. Continuously supply aerated water over the gills for respiration.

    • Electrode Placement: Expose the olfactory epithelium and place a recording electrode on its surface. Place a reference electrode elsewhere on the head.

    • Stimulus Application: Deliver precise concentrations of the test compound (e.g., 3kPZS) dissolved in water to the olfactory epithelium via a delivery pipette. A blank water control and a standard odorant (e.g., 10-5 M L-arginine) are used for comparison.

    • Data Recording: Record the voltage changes (EOG response) from the olfactory epithelium upon stimulation. The magnitude of the response correlates with the potency of the odorant.

G Start Start Anesthetize_Lamprey Anesthetize Lamprey & Secure in Holder Start->Anesthetize_Lamprey Expose_Olfactory_Epithelium Expose Olfactory Epithelium Anesthetize_Lamprey->Expose_Olfactory_Epithelium Place_Electrodes Place Recording & Reference Electrodes Expose_Olfactory_Epithelium->Place_Electrodes Apply_Stimulus Apply Test Compound (e.g., 3kPZS) Place_Electrodes->Apply_Stimulus Record_EOG Record EOG Response (Voltage Change) Apply_Stimulus->Record_EOG Analyze_Data Analyze Data & Determine Threshold Record_EOG->Analyze_Data End End Analyze_Data->End

Experimental workflow for EOG recording.
Behavioral Assays

  • Objective: To determine the behavioral response (attraction or repulsion) of sea lampreys to 3kPZS.

  • Methodology (Two-Choice Maze):

    • Apparatus: Use a two-choice maze or flume, which is a tank that splits the water flow into two parallel channels before rejoining.

    • Acclimation: Place an ovulating female lamprey in the downstream portion of the maze and allow it to acclimate.

    • Odor Application: Introduce the test odorant (e.g., synthetic 3kPZS at a specific concentration) into one randomly chosen channel (the treatment arm) and a control (solvent only) into the other.

    • Observation: Record the lamprey's behavior, noting the amount of time spent in each channel and the number of entries into each arm.

    • Analysis: A statistically significant preference for the treatment arm indicates attraction. This can be validated in natural stream settings to confirm the function of the pheromone in a more complex environment.

G Start Start Setup_Maze Setup Two-Choice Maze with Laminar Flow Start->Setup_Maze Acclimate_Lamprey Place Female Lamprey in Maze to Acclimate Setup_Maze->Acclimate_Lamprey Introduce_Odor Introduce 3kPZS to Treatment Channel Acclimate_Lamprey->Introduce_Odor Introduce_Control Introduce Solvent to Control Channel Acclimate_Lamprey->Introduce_Control Record_Behavior Record Time Spent & Entries into Each Channel Introduce_Odor->Record_Behavior Introduce_Control->Record_Behavior Analyze_Data Statistically Analyze for Preference Record_Behavior->Analyze_Data End End Analyze_Data->End

Experimental workflow for behavioral assays.

Application in Sea Lamprey Control

The potent attractive properties of 3kPZS make it a valuable tool for the integrated management of invasive sea lampreys. Synthetic 3kPZS has been registered by the U.S. Environmental Protection Agency (EPA) as the first vertebrate pheromone biopesticide. Its primary applications include:

  • Pheromone-Baited Trapping: Using 3kPZS as bait in traps can significantly increase the capture rate of mature, migrating females, thereby removing them from the breeding population.

  • Behavioral Manipulation: The release of 3kPZS in streams can be used to lure lampreys into specific areas where they can be more easily trapped or where lampricide application is more effective. It can also be used to disrupt natural mating by creating false pheromone trails.

Conclusion

This compound sulfate is a cornerstone of chemical communication in the sea lamprey, functioning as the primary component of the male sex pheromone. It orchestrates complex reproductive behaviors and physiological priming essential for successful spawning. A thorough understanding of its biosynthesis, signaling pathways, and ecological function has paved the way for its innovative use as an environmentally benign biopesticide. Continued research into the full composition of the sea lamprey pheromone blend and the synergistic effects of its minor components will further enhance the efficacy of pheromone-based control strategies, providing a targeted and sustainable method for managing this invasive species.

References

The Neuroendocrine Effects of 3-Keto Petromyzonol Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Executive Summary

3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS) is a potent bile acid derivative functioning as a primary male sex pheromone in the sea lamprey (Petromyzon marinus). This molecule is a critical chemical signal that orchestrates reproductive physiology and behavior through a sophisticated neuroendocrine cascade. Upon olfactory detection by conspecifics, 3kPZS initiates a signaling pathway through the hypothalamic-pituitary-gonadal (HPG) axis, modulating hormone levels, influencing neurotransmitter systems, and accelerating sexual maturation. This guide provides a comprehensive overview of the mechanisms of action of 3kPZS, detailed experimental protocols for its study, and quantitative data on its physiological effects, offering a foundational resource for research in fish endocrinology, neurobiology, and chemical ecology.

Introduction to 3-Keto Petromyzonol Sulfate (3kPZS)

This compound sulfate is a steroid-like molecule and a key component of the pheromone plume released by spermiating male sea lampreys.[1] It serves a dual function as both a "releaser" pheromone, eliciting immediate behavioral responses, and a "primer" pheromone, inducing long-term physiological changes.[2] Synthesized in the liver and released from the gills, 3kPZS guides ovulating females to nesting sites and synchronizes reproductive readiness within a population.[3][4] Its high potency, with behavioral effects observed at concentrations as low as 10⁻¹² M, underscores its significance in lamprey life cycles and its potential as a tool for controlling invasive lamprey populations.[5]

Mechanism of Action: The Neuroendocrine Cascade

The physiological effects of 3kPZS are mediated through the central nervous system, beginning with its detection by olfactory sensory neurons. This initial stimulus triggers a cascade that directly influences the master regulator of reproduction, the hypothalamic-pituitary-gonadal (HPG) axis.

Olfactory Detection and Central Processing

Detection of 3kPZS by the olfactory organ leads to the activation of specific neural pathways that converge on the hypothalamus. This input stimulates the synthesis and release of lamprey gonadotropin-releasing hormone (lGnRH), a key neuropeptide that governs the HPG axis. Furthermore, 3kPZS exposure has been shown to modulate the brain's serotonin (B10506) (5-HT) system in a sexually dimorphic manner, suggesting an influence on mood and behavior-gating circuits. In females, 3kPZS increases serotonin in the forebrain while decreasing it in the brainstem, a pattern not observed in males.

Activation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

The release of lGnRH into the bloodstream acts on the pituitary gland, which in turn stimulates the gonads. In males, this leads to steroidogenesis in the testes, marked by a significant increase in the synthesis of 15α-hydroxyprogesterone (15α-P). This steroid hormone is crucial for inducing spermatogenesis. The pheromonal signal thus primes the reproductive system of immature lampreys, accelerating their sexual maturation and ensuring reproductive synchrony.

G cluster_olfactory Olfactory System cluster_brain Brain (Central Nervous System) cluster_endocrine Endocrine & Gonadal Axis Pheromone 3kPZS (Pheromone) Olfactory_Organ Olfactory Organ (Detection) Pheromone->Olfactory_Organ Binding Hypothalamus Hypothalamus (GnRH Neurons) Olfactory_Organ->Hypothalamus Neural Signal Brain_Behavior Brain Regions (Serotonin Modulation & Behavior) Olfactory_Organ->Brain_Behavior Neural Signal lGnRH lGnRH Hypothalamus->lGnRH Stimulates Courtship Sexual/Courtship Behavior Brain_Behavior->Courtship Promotes Testes Testes Steroid_15aP Steroid_15aP Testes->Steroid_15aP Induces Gills Gills Pheromone_Release Pheromone_Release Gills->Pheromone_Release Induces Conversion & Release Liver Liver PZS_Synthesis PZS_Synthesis Liver->PZS_Synthesis Increases lGnRH->Testes Activates Receptors Steroid_15aP->Gills Activates Receptors Steroid_15aP->Liver Travels via Plasma Spermatogenesis Spermatogenesis Steroid_15aP->Spermatogenesis Activates Pheromone_Release->Pheromone Positive Feedback

Quantitative Data on Neuroendocrine Effects

Exposure to 3kPZS elicits measurable, sex-dependent changes in steroid hormone levels and gene expression. The following tables summarize key quantitative findings from studies on pre-spawning and sexually immature sea lampreys.

Table 1: Hormonal Response to 3kPZS Exposure
Sex/Maturity StageHormoneExposure DetailsResultReference
Preovulatory Females (POF)Androstenedione (Gonadal)4h exposureDecrease
Preovulatory Females (POF)Progesterone (Gonadal)4h exposureIncrease
Preovulatory Females (POF)Estradiol (Plasma)4h exposureIncrease
Preovulatory Females (POF)15α-Hydroxyprogesterone (Plasma & Gonadal)4h exposureIncrease
Prespermiating Males (PSM)15α-Hydroxyprogesterone (Plasma)4h exposureDepletion
Spermiating Males (SM)15α-Hydroxyprogesterone (Plasma)4h exposureIncrease
Immature Males & Females15α-Hydroxyprogesterone (Plasma)Not specifiedIncrease (more pronounced in males)
Males (PSM & SM)Androstenedione, Progesterone, Estradiol4h exposureNo significant effect
Both SexesTestosterone (Plasma)4h exposureNo change
Table 2: Neurological and Gene Expression Response to 3kPZS Exposure
Sex/Maturity StageTargetExposure DetailsResultReference
Adult FemalesSerotonin (5-HT) - Forebrain2h exposure to 10⁻¹⁰ M 3kPZSIncrease
Adult FemalesSerotonin (5-HT) - Brainstem2h exposure to 10⁻¹⁰ M 3kPZSDecrease
Adult MalesSerotonin (5-HT) - Forebrain/Brainstem2h exposure to 10⁻¹⁰ M 3kPZSNot detected / No effect
Immature AnimalslGnRH-I, lGnRH-III, Jun, JNK (Brain Gene Expression)Not specifiedIncrease
Immature AnimalslGnRH Peptide (Forebrain)Not specifiedIncrease

Experimental Protocols

Standardized protocols are essential for reproducible research into the effects of 3kPZS. Below are summaries of common methodologies.

Animal Handling and Acclimation
  • Collection and Housing : Adult sea lampreys are typically trapped during their upstream reproductive migration. They are housed in large flow-through tanks with water sourced from natural bodies like Lake Huron, maintained at ambient temperatures (7°C–20°C) and sufficient aeration (>8 mg/L dissolved oxygen).

  • Sex Separation : Males and females are kept in separate tanks to prevent unintended pheromonal exposure.

  • Acclimation : Prior to experimentation, fish are acclimated to laboratory conditions. For behavioral assays in natural streams, tagged females may be acclimated in release cages for at least 2 hours.

Pheromone Exposure Paradigm
  • Stock Solution Preparation : Synthetic 3kPZS is dissolved in a solvent such as methanol (B129727) to create a concentrated stock solution.

  • Working Solution : The stock solution is diluted with water (e.g., reconstituted hard water or river water) to achieve the desired final concentration (e.g., 10⁻¹⁰ M). A vehicle control group (water with methanol only) is always included.

  • Administration : The pheromone can be administered directly to the holding tanks for static exposure or introduced into a natural system using a peristaltic pump for behavioral tracking studies. Exposure durations typically range from 2 to 4 hours for hormonal and neurological studies.

Sample Collection and Analysis
  • Tissue and Blood Collection : Following exposure, fish are anesthetized. Blood is collected via caudal puncture for plasma analysis. Brain, gonad, and liver tissues are dissected, flash-frozen in liquid nitrogen, and stored at -80°C.

  • Hormone Quantification : Steroid hormones are extracted from plasma and gonad homogenates. Quantification is performed using highly sensitive methods like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), which allows for the detection of low-level hormones.

  • Gene Expression Analysis : RNA is extracted from brain tissue. Real-time quantitative polymerase chain reaction (qPCR) is used to measure the expression levels of target genes like lGnRH and its associated signaling molecules (Jun, JNK).

  • Neurotransmitter Analysis : Brain regions (e.g., forebrain, brainstem) are dissected and analyzed for neurotransmitter content using high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Collection Animal Collection (e.g., Trapping) Acclimation Housing & Acclimation (Sexes Separated) Collection->Acclimation Exposure Pheromone Exposure (3kPZS vs. Vehicle Control) Acclimation->Exposure Pheromone_Prep Pheromone Preparation (Stock & Working Solutions) Pheromone_Prep->Exposure Sampling Sample Collection (Blood, Brain, Gonads) Exposure->Sampling Hormone_Analysis Hormone Quantification (UPLC-MS/MS) Sampling->Hormone_Analysis Gene_Analysis Gene Expression (qPCR) Sampling->Gene_Analysis Neuro_Analysis Neurotransmitter Analysis (HPLC) Sampling->Neuro_Analysis Data Data Interpretation & Conclusion Hormone_Analysis->Data Gene_Analysis->Data Neuro_Analysis->Data

Conclusion and Future Directions

This compound sulfate is a powerful modulator of the fish neuroendocrine system, acting as a key signal for reproductive timing and success in sea lampreys. Research has clearly established its role in activating the HPG axis, leading to profound changes in steroid hormone profiles, gene expression, and ultimately, physiology and behavior. The detailed mechanisms, particularly the specific receptors and intracellular signaling pathways, remain areas of active investigation. Future research should focus on molecular cloning of the 3kPZS olfactory receptors and further elucidating the sexually dimorphic neural circuits that translate this chemical signal into divergent physiological and behavioral outcomes. Understanding these pathways not only advances our knowledge of vertebrate endocrinology but also enhances the development of pheromone-based technologies for managing invasive species.

References

Olfactory Reception of 3-Keto Petromyzonol in Petromyzon marinus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sea lamprey, Petromyzon marinus, a basal vertebrate, possesses a highly sensitive and specific olfactory system that plays a critical role in mediating essential behaviors such as migration and reproduction. A key component of the male sea lamprey's pheromone bouquet is 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS), a bile acid derivative that attracts ovulating females.[1][2] This technical guide provides an in-depth overview of the molecular and physiological mechanisms underlying the olfactory reception of 3kPZS in Petromyzon marinus. It details the experimental protocols used to characterize this interaction, presents quantitative data on receptor activation and olfactory responses, and illustrates the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in the fields of sensory biology, neuroethology, and for professionals engaged in the development of novel pest control strategies targeting this invasive species.

Introduction

The sea lamprey's reliance on chemical communication presents a unique opportunity for the development of targeted control methods. The identification of 3kPZS as a potent sex pheromone has spurred research into its mechanism of action, with the goal of exploiting this knowledge for population control.[1][2] Understanding the intricacies of 3kPZS reception, from the initial binding to a specific receptor to the downstream neuronal signaling and ultimately, the behavioral response, is paramount for the design of effective chemosensory-based control agents. This guide synthesizes the current knowledge on the olfactory reception of 3kPZS in Petromyzon marinus, focusing on the core molecular and physiological aspects.

The Olfactory Receptors for 3-Keto Petromyzonol

Recent studies have successfully identified and deorphanized two highly related odorant receptors, OR320a and OR320b , as the specific receptors for 3kPZS in the sea lamprey.[1] These receptors belong to the G-protein coupled receptor (GPCR) superfamily and are expressed in the olfactory epithelium.

Functional Characterization

The function of OR320a and OR320b was elucidated through heterologous expression in a human embryonic kidney cell line (HEK293) coupled with a cAMP-responsive element (CRE) luciferase reporter gene assay. This system allows for the measurement of receptor activation upon ligand binding, as the downstream signaling cascade leads to the production of cyclic adenosine (B11128) monophosphate (cAMP), which in turn drives the expression of the luciferase reporter gene.

Both OR320a and OR320b demonstrated specific responses to C24 5α-bile acids, with 3kPZS being a potent agonist. Interestingly, OR320a consistently exhibited larger responses to 3kPZS and its analogs compared to OR320b. This difference in efficacy has been attributed to a single amino acid residue, Cys-792.56, in the second transmembrane domain of OR320a.

Olfactory Signaling Pathway

The binding of 3kPZS to OR320a and OR320b initiates a canonical olfactory signal transduction cascade. As with other vertebrate olfactory receptors, this process is mediated by a G-protein, likely Gαolf, which is coupled to the receptors.

cAMP-Mediated Signaling

Upon activation by the 3kPZS-bound receptor, the Gαolf subunit stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cAMP. This second messenger then directly binds to and opens cyclic nucleotide-gated (CNG) ion channels, causing a depolarization of the olfactory sensory neuron's membrane. This depolarization generates an action potential that is transmitted to the olfactory bulb for further processing.

Olfactory_Signaling_Pathway cluster_OSN Olfactory Sensory Neuron 3kPZS 3kPZS OR320a/b OR320a/b (GPCR) 3kPZS->OR320a/b Binds G_protein Gαolf OR320a/b->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP CNG_Channel CNG Channel cAMP->CNG_Channel Opens Depolarization Depolarization CNG_Channel->Depolarization Causes Action_Potential Action_Potential Depolarization->Action_Potential Generates Olfactory_Bulb Olfactory_Bulb Action_Potential->Olfactory_Bulb Transmits to

Caption: 3kPZS Olfactory Signaling Pathway.

Quantitative Data

The following tables summarize the available quantitative data on the olfactory reception of 3kPZS and its analogs in Petromyzon marinus.

Table 1: Electro-Olfáactogram (EOG) Responses to 3kPZS and Analogs
CompoundConcentration (M)Normalized EOG Response (% of L-arginine standard)Reference
This compound sulfate (3kPZS)10-13Detection Threshold
3kPZS10-6~120%
Petromyzonol sulfate (PZS)10-6~120%
3kPZ10-6~60%
PZ10-6~50%
PZ-3,24 S10-6~110%
PZ-12,24 S10-6~100%
PZ-7,24 S10-6~80%
PZ-3,7,24 S10-6~90%
PZ-3,12,24 S10-6~90%
PZ-7,12,24 S10-6~85%
3kPZ-7,12,24 S10-6~75%

Note: EOG responses are highly dependent on experimental conditions and should be interpreted as relative values.

Table 2: Receptor Activation Data (EC50 Values)
CompoundReceptorEC50 (M)Reference
This compound sulfate (3kPZS)OR320aData not available
This compound sulfate (3kPZS)OR320bData not available
Petromyzonol sulfate (PZS)OR320aData not available
Petromyzonol sulfate (PZS)OR320bData not available

Note: Specific EC50 values for the activation of OR320a and OR320b by 3kPZS and its analogs are not yet publicly available and represent a key area for future research.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study the olfactory reception of 3kPZS in Petromyzon marinus.

Electro-Olfáactogram (EOG) Recording

EOG is an electrophysiological technique used to measure the summed electrical potential from the olfactory epithelium in response to an odorant stimulus.

Protocol:

  • Animal Preparation: An adult sea lamprey is anesthetized with tricaine (B183219) methanesulfonate (B1217627) (MS-222) and immobilized in a custom-made holder. The gills are continuously perfused with fresh, oxygenated water.

  • Olfactory Epithelium Exposure: The olfactory lamellae are exposed by making a dorsal incision to reveal the olfactory sac.

  • Electrode Placement: A recording electrode, typically a glass capillary filled with saline-agar, is placed on the surface of the olfactory epithelium. A reference electrode is placed on the nearby skin.

  • Stimulus Delivery: Odorant solutions of known concentrations are delivered to the olfactory epithelium via a computer-controlled olfactometer for a precise duration.

  • Data Acquisition and Analysis: The voltage difference between the recording and reference electrodes is amplified, filtered, and recorded. The peak amplitude of the negative deflection in the EOG response is measured and normalized to the response of a standard odorant (e.g., L-arginine) to allow for comparison across preparations.

EOG_Workflow cluster_prep Animal Preparation cluster_recording EOG Recording cluster_analysis Data Analysis Anesthetize Anesthetize Immobilize Immobilize Anesthetize->Immobilize Expose_Epithelium Expose_Epithelium Immobilize->Expose_Epithelium Place_Electrodes Place_Electrodes Deliver_Stimulus Deliver_Stimulus Place_Electrodes->Deliver_Stimulus Record_Signal Record_Signal Deliver_Stimulus->Record_Signal Amplify_Filter Amplify_Filter Measure_Amplitude Measure_Amplitude Amplify_Filter->Measure_Amplitude Normalize_Response Normalize_Response Measure_Amplitude->Normalize_Response

Caption: Electro-Olfáactogram (EOG) Experimental Workflow.

Heterologous Expression and Luciferase Reporter Gene Assay

This in vitro assay is used to identify the specific olfactory receptors that respond to a particular odorant.

Protocol:

  • Receptor Cloning and Plasmid Construction: The coding sequences of the candidate olfactory receptors (e.g., OR320a, OR320b) are cloned into a mammalian expression vector. A separate plasmid containing a luciferase reporter gene under the control of a cAMP-responsive element (CRE) is also used.

  • Cell Culture and Transfection: A suitable cell line, such as HEK293, is cultured and then co-transfected with the olfactory receptor expression plasmid and the CRE-luciferase reporter plasmid.

  • Odorant Stimulation: After a period of incubation to allow for receptor expression, the transfected cells are stimulated with various concentrations of the odorant of interest (e.g., 3kPZS).

  • Luciferase Assay: Following stimulation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the amount of luciferase produced and therefore to the level of receptor activation, is measured using a luminometer.

  • Data Analysis: The luminescence signal is normalized to a control (e.g., cells transfected with an empty vector) to determine the fold-change in receptor activity. Dose-response curves are generated to determine the EC50 of the odorant for each receptor.

Luciferase_Assay_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Clone_Receptor Clone_Receptor Culture_Cells Culture_Cells Clone_Receptor->Culture_Cells Transfect_Cells Transfect_Cells Culture_Cells->Transfect_Cells Stimulate_with_Odorant Stimulate_with_Odorant Lyse_Cells Lyse_Cells Stimulate_with_Odorant->Lyse_Cells Add_Substrate Add_Substrate Lyse_Cells->Add_Substrate Measure_Luminescence Measure_Luminescence Normalize_Data Normalize_Data Measure_Luminescence->Normalize_Data Generate_Dose_Response Generate_Dose_Response Normalize_Data->Generate_Dose_Response

Caption: Luciferase Reporter Gene Assay Workflow.

Conclusion and Future Directions

The olfactory reception of 3kPZS in Petromyzon marinus is a well-defined process initiated by the binding of this pheromone to the specific olfactory receptors OR320a and OR320b. This interaction triggers a cAMP-mediated signaling cascade, leading to the generation of a neuronal signal that is processed by the brain to elicit a behavioral response. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research in this area.

Future research should focus on obtaining precise EC50 values for the activation of OR320a and OR320b by 3kPZS and a wider range of its analogs. A more detailed characterization of the downstream signaling components beyond cAMP would also provide a more complete picture of the olfactory transduction process. Furthermore, the development of specific antagonists for these receptors could have significant implications for the development of novel and environmentally friendly methods for controlling invasive sea lamprey populations. The information compiled in this technical guide is intended to facilitate these future endeavors and to serve as a valuable resource for the scientific and drug development communities.

References

An In-depth Technical Guide to the Natural Sources and Analogs of 3-Keto Petromyzonol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-keto petromyzonol (B13829), its sulfated analog 3-keto petromyzonol sulfate (B86663) (3kPZS), their natural sources, and synthetic analogs. The document details the biological significance of these compounds, particularly their role as pheromones in the sea lamprey (Petromyzon marinus), and presents key experimental methodologies for their study. All quantitative data are summarized in structured tables, and critical biological and experimental pathways are visualized using diagrams.

Natural Sources and Biological Significance

The primary natural source of this compound and its derivatives is the sea lamprey, an invasive jawless fish in the Laurentian Great Lakes. These compounds are bile acid derivatives that function as potent chemoattractants, playing a crucial role in the lamprey life cycle.

This compound Sulfate (3kPZS) is the most biologically active and well-studied of these compounds. It is the major component of the sex pheromone released by spermiating male sea lamprey to attract ovulating females to their nests for spawning.[1][2][3] The biosynthesis of 3kPZS occurs in the liver, where its precursor, petromyzonol sulfate (PZS), is oxidized.[4][5] The pheromone is then released through the gills of the male lamprey.

Larval sea lamprey also release 3kPZS and PZS, but in a distinct ratio that serves as a migratory pheromone, guiding adult lampreys to suitable spawning streams. The precise ratio of these compounds is critical for eliciting the correct behavioral response.

From a drug development perspective, the specificity and potency of these pheromones and their analogs offer opportunities for developing species-specific control agents for the invasive sea lamprey.

Analogs of this compound

Both natural and synthetic analogs of this compound have been identified and studied to understand structure-activity relationships and to develop agents that can disrupt lamprey reproductive behavior.

Natural Analogs

The most significant natural analog is petromyzonol sulfate (PZS) , the direct biosynthetic precursor to 3kPZS. Other related bile acid derivatives found in sea lamprey include allocholic acid (ACA) and 3-keto-allocholic acid (3kACA) . The ratio of 3kPZS to PZS is a key determinant of the pheromone's function, distinguishing the male sex pheromone from the larval migratory cue.

Synthetic Analogs

Researchers have synthesized a variety of structural analogs of 3kPZS to probe the specific features required for olfactory detection and behavioral responses in sea lamprey. These modifications typically involve altering the functional groups (hydroxyl, ketone, sulfate) at various positions on the steroid nucleus (C3, C7, C12, C24). One notable synthetic analog, petromyzonol tetrasulfate (3sPZS) , has been shown to act as an antagonist, disrupting the attraction of females to the male sex pheromone.

Quantitative Data Summary

The following tables summarize the quantitative data related to the concentration, release rates, and biological activity of this compound sulfate and its key analog, petromyzonol sulfate.

Table 1: Concentrations and Release Rates

CompoundSourceMatrixConcentration / Release RateReference
This compound Sulfate (3kPZS)Spermiating Male Sea LampreyWaterBehavioral response at 10⁻¹² M
Petromyzonol Sulfate (PZS)Larval Sea LampreyStream WaterPicomolar concentrations
3kPZS to PZS RatioMale Sex Pheromone-~100:1
3kPZS to PZS RatioLarval Migratory Cue-~1:10

Table 2: Analytical Quantification Limits

CompoundAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
This compound Sulfate (3kPZS) & AnalogsLC-MS/MS0.1 ng/mL0.5 ng/mL
This compound Sulfate (3kPZS) (derivatized)HPLC-UVBelow 100 ppb-

Table 3: Olfactory and Behavioral Response Thresholds

CompoundAssayResponse ThresholdReference
Petromyzonol Sulfate (PZS) & Allocholic Acid (ACA)Electro-olfactogram (EOG)~10⁻¹² M
This compound Sulfate (3kPZS)Two-choice Flume Assay10⁻¹² M

Signaling Pathways

This compound sulfate exerts its biological effects through two primary mechanisms: direct chemoattraction via the olfactory system and modulation of the neuroendocrine system.

Olfactory Signaling

Upon binding to specific olfactory receptors in the lamprey's sensory epithelium, 3kPZS triggers a neuronal signaling cascade that results in a behavioral response, namely the upstream swimming of ovulating females towards the pheromone source. The specificity of this response is highlighted by the different behavioral outcomes elicited by varying ratios of 3kPZS and PZS.

Neuroendocrine Signaling

3kPZS also acts as a primer pheromone, influencing the hypothalamic-pituitary-gonadal (HPG) axis. It has been shown to modulate the synthesis and release of gonadotropin-releasing hormone (GnRH), which in turn regulates reproductive physiology and readiness.

GNRH_Signaling_Pathway 3kPZS 3kPZS Olfactory_Receptor Olfactory Receptor 3kPZS->Olfactory_Receptor Binds Olfactory_Bulb Olfactory Bulb Olfactory_Receptor->Olfactory_Bulb Activates Hypothalamus Hypothalamus Olfactory_Bulb->Hypothalamus Signals to GnRH_Neurons GnRH Neurons Hypothalamus->GnRH_Neurons Modulates Pituitary Pituitary GnRH_Neurons->Pituitary Release GnRH Gonads Gonads Pituitary->Gonads Release Gonadotropins Gamete_Maturation Gamete Maturation & Steroidogenesis Gonads->Gamete_Maturation

Figure 1. 3kPZS-mediated GnRH signaling pathway in sea lamprey.

Experimental Protocols

This section details the key experimental methodologies used for the isolation, quantification, and bioactivity assessment of this compound and its analogs.

Bioassay-Guided Fractionation for Pheromone Isolation

This protocol outlines the general procedure for isolating and identifying pheromones from sea lamprey conditioned water.

  • Collection of Conditioned Water: House spermiating male or larval sea lamprey in tanks with a continuous flow of water. Collect the outflow, which now contains the released pheromones.

  • Extraction and Concentration: Pass the conditioned water through a solid-phase extraction (SPE) column (e.g., Amberlite XAD resins) to adsorb the organic compounds, including the pheromones. Elute the adsorbed compounds with an organic solvent (e.g., methanol (B129727) or ethanol).

  • Chromatographic Fractionation: Subject the crude extract to successive rounds of chromatography (e.g., liquid chromatography over silica (B1680970) gel, followed by high-performance liquid chromatography - HPLC) to separate the components into fractions.

  • Bioactivity Screening (EOG and Behavioral Assays): Screen each fraction for biological activity using electro-olfactogram (EOG) recordings to identify fractions that elicit an olfactory response, and two-choice flume assays to identify fractions that induce a behavioral response.

  • Iterative Fractionation and Screening: Repeat steps 3 and 4 on the active fractions to further purify the active components.

  • Structure Elucidation: Determine the chemical structure of the pure, active compounds using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Experimental_Workflow_Pheromone_ID cluster_collection Collection & Extraction cluster_fractionation Fractionation & Bioassay cluster_identification Identification Conditioned_Water Conditioned Water from Lamprey SPE Solid-Phase Extraction Conditioned_Water->SPE Crude_Extract Crude Extract SPE->Crude_Extract LC Liquid Chromatography Crude_Extract->LC Fractions Fractions LC->Fractions EOG EOG Screening Fractions->EOG Behavioral_Assay Behavioral Assay Fractions->Behavioral_Assay Active_Fraction Active Fraction EOG->Active_Fraction Behavioral_Assay->Active_Fraction HPLC HPLC Purification Active_Fraction->HPLC Pure_Compound Pure Compound HPLC->Pure_Compound MS_NMR MS & NMR Analysis Pure_Compound->MS_NMR Structure Structure Elucidation MS_NMR->Structure Synthesis_Pathway Bile_Acid_Precursor Bile Acid Precursor Protected_Intermediate Protected Intermediate Bile_Acid_Precursor->Protected_Intermediate Protection Keto_Intermediate 3-Keto Intermediate Protected_Intermediate->Keto_Intermediate Oxidation (C3) Sulfated_Intermediate Sulfated Intermediate Keto_Intermediate->Sulfated_Intermediate Sulfation (C24) Final_Product This compound Sulfate Analog Sulfated_Intermediate->Final_Product Deprotection

References

Ecological Significance of 3-Keto Petromyzonol Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the ecological significance of 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS), a pivotal pheromone in the life cycle of the sea lamprey (Petromyzon marinus). Synthesized and released by both larval and mature male lampreys, 3kPZS serves as a potent chemical cue that governs critical behaviors such as upstream migration and mate selection. This document details the multifaceted roles of 3kPZS, presenting quantitative data on its release and efficacy, outlining key experimental protocols for its study, and visualizing the complex signaling pathways it initiates. Understanding the intricate functions of this pheromone offers significant potential for the development of novel and targeted strategies for the control of invasive sea lamprey populations, as well as providing a valuable model for vertebrate chemical communication and neuroendocrine regulation.

Introduction

The sea lamprey, a jawless vertebrate with a complex, multi-stage life cycle, relies heavily on its acute sense of smell for survival and reproduction.[1] Central to its chemical communication system is 3-keto petromyzonol sulfate (3kPZS), a bile acid derivative that functions as a powerful pheromone.[2] This molecule plays a dual role, acting as a migratory pheromone released by larvae to guide adults to suitable spawning habitats, and as a sex pheromone released by spermiating males to attract ovulating females.[1] The ecological importance of 3kPZS is underscored by its ability to elicit profound behavioral and physiological responses at remarkably low concentrations.[3] This guide will delve into the quantitative aspects of 3kPZS release and its effects, provide detailed methodologies for its investigation, and illustrate the underlying biological pathways.

Quantitative Data on this compound Sulfate

The biological activity of 3kPZS is highly concentration-dependent. The following tables summarize key quantitative data related to its release, electrophysiological detection, and behavioral impact on sea lampreys.

Table 1: Release Rates of this compound Sulfate (3kPZS)

Source Organism and StageRelease RateMethod of QuantificationReference
Mature Male Sea Lamprey~0.5 mg/hourNot specified[2]
Mature Male Sea LampreyVaries with body mass (ng g⁻¹ h⁻¹)Water conditioning and analysis

Table 2: Electrophysiological and Behavioral Responses to this compound Sulfate (3kPZS)

Response TypeLife StageConcentrationEffectReference
Electro-olfactogram (EOG)Migratory Adult~10⁻¹² MDetection threshold
Behavioral (Upstream Movement)Ovulated Female10⁻¹⁴ M - 10⁻¹⁰ MAttraction and upstream movement
Behavioral (Nest Entry)Ovulated Female10⁻¹² MAttraction to source
Behavioral (Trap Entry)Ovulated Female10⁻¹⁴ M - 10⁻¹⁰ M~50% capture rate in baited traps

Experimental Protocols

The study of 3kPZS and its effects on sea lamprey behavior and physiology involves a variety of specialized techniques. Below are detailed protocols for key experimental procedures.

Pheromone Extraction and Quantification

Objective: To extract and quantify 3kPZS from water conditioned by sea lampreys.

Protocol: Solid-Phase Extraction (SPE) and HPLC-MS/MS

  • Water Collection: House sea lampreys (larvae or mature males) in a known volume of water for a specified period.

  • Sample Preparation: Spike a 100 mL water sample with a deuterated internal standard of 3kPZS.

  • Solid-Phase Extraction:

    • Use a commercially available SPE cartridge (e.g., Amberlite XAD7HP).

    • Condition the cartridge with methanol (B129727) followed by deionized water.

    • Pass the water sample through the cartridge to adsorb the pheromones.

    • Wash the cartridge with deionized water to remove impurities.

    • Elute the bound pheromones with methanol.

  • Quantification by HPLC-MS/MS:

    • Concentrate the eluate under a stream of nitrogen.

    • Reconstitute the sample in the mobile phase.

    • Inject the sample into a high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

    • Separate 3kPZS using a reverse-phase C18 column with a water-methanol gradient.

    • Detect and quantify 3kPZS and its internal standard using mass spectrometry in multiple reaction monitoring (MRM) mode.

Electro-olfactogram (EOG) Recording

Objective: To measure the electrical response of the olfactory epithelium to 3kPZS.

Protocol:

  • Animal Preparation: Anesthetize an adult sea lamprey and secure it in a stereotaxic apparatus.

  • Electrode Placement: Place a recording electrode on the surface of the olfactory epithelium and a reference electrode on the nearby skin.

  • Stimulus Delivery: Deliver a constant flow of charcoal-filtered water over the olfactory epithelium.

  • Data Acquisition: Introduce a pulse of 3kPZS solution of known concentration into the water flow and record the resulting change in electrical potential using a differential amplifier and data acquisition system.

  • Data Analysis: Measure the amplitude of the negative voltage deflection as the EOG response.

Two-Choice Flume Behavioral Assay

Objective: To assess the preference or avoidance behavior of sea lampreys in response to 3kPZS.

Protocol:

  • Apparatus: Use a two-choice flume with a central release chamber and two parallel arms.

  • Water Flow: Maintain a constant, laminar flow of water through both arms of the flume.

  • Acclimation: Place an individual lamprey in the release chamber and allow it to acclimate for a set period.

  • Stimulus Introduction: Introduce a solution of 3kPZS into one arm of the flume (the treatment arm) and a control solution (water) into the other arm.

  • Observation: Release the lamprey and record the amount of time it spends in each arm of the flume over a defined observation period.

  • Data Analysis: Calculate a preference index based on the proportion of time spent in the treatment arm versus the control arm.

In-Stream Bioassay

Objective: To evaluate the behavioral response of sea lampreys to 3kPZS in a natural stream environment.

Protocol:

  • Study Site Selection: Choose a section of a stream with suitable habitat for sea lampreys.

  • Pheromone Application: Release a solution of 3kPZS at a constant rate from a point source to create a pheromone plume.

  • Animal Release: Release tagged (e.g., with visual or acoustic tags) ovulating female sea lampreys downstream of the pheromone source.

  • Tracking: Monitor the upstream movement and location of the tagged lampreys using visual observation or remote tracking technologies.

  • Data Analysis: Analyze the tracks of the lampreys to determine if they successfully locate the pheromone source and exhibit searching or nesting behaviors.

Signaling Pathways and Biological Relationships

The detection of 3kPZS by the sea lamprey's olfactory system initiates a cascade of events that ultimately lead to behavioral and physiological changes. The following diagrams, generated using the DOT language, illustrate these complex pathways.

Biosynthesis of this compound Sulfate

The synthesis of 3kPZS is a multi-step process that is believed to occur primarily in the liver. While the complete pathway is still under investigation, it is understood to involve the conversion of petromyzonol sulfate (PZS).

G Cholesterol Cholesterol PZ Petromyzonol (PZ) Cholesterol->PZ Multiple Enzymatic Steps PZS Petromyzonol Sulfate (PZS) PZ->PZS Petromyzonol Sulfotransferase (PZ-SULT) kPZS This compound Sulfate (3kPZS) PZS->kPZS 3-Hydroxysteroid Dehydrogenase (putative) Release Release via Gills kPZS->Release

Figure 1. Proposed biosynthetic pathway of this compound sulfate (3kPZS).

Olfactory Signaling Pathway of this compound Sulfate

The detection of 3kPZS by olfactory sensory neurons is thought to follow a G-protein coupled receptor (GPCR) signaling cascade, a common mechanism in vertebrate olfaction.

G cluster_membrane Olfactory Sensory Neuron Membrane cluster_cytoplasm Cytoplasm kPZS This compound Sulfate (3kPZS) OR Olfactory Receptor (GPCR) kPZS->OR Binding G_protein G-protein (Gαolf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation ATP ATP AC->ATP Conversion cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Ion_Channel Ion Channel PKA->Ion_Channel Phosphorylation Depolarization Neuron Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential

Figure 2. Hypothesized olfactory signal transduction cascade for 3kPZS.

Neuroendocrine Regulation by this compound Sulfate

Exposure to 3kPZS can prime the reproductive system of immature sea lampreys by influencing the hypothalamic-pituitary-gonadal (HPG) axis.

G kPZS This compound Sulfate (3kPZS) Olfactory_System Olfactory System kPZS->Olfactory_System Brain Brain (Preoptic Area) Olfactory_System->Brain GnRH Gonadotropin-Releasing Hormone (GnRH) Synthesis & Release Brain->GnRH Pituitary Pituitary Gland GnRH->Pituitary Gonadotropins Gonadotropin Release Pituitary->Gonadotropins Gonads Gonads (Testes/Ovaries) Gonadotropins->Gonads Steroidogenesis Steroidogenesis (e.g., 15α-hydroxyprogesterone) Gonads->Steroidogenesis Maturation Accelerated Sexual Maturation Steroidogenesis->Maturation

Figure 3. Neuroendocrine priming effect of 3kPZS on the HPG axis.

Conclusion

The release of this compound sulfate by sea lampreys represents a sophisticated and highly efficient mechanism of chemical communication that is integral to the species' reproductive success. Its dual function as both a migratory and a sex pheromone highlights its ecological significance. The quantitative data and experimental protocols presented in this guide provide a foundation for further research into the nuanced roles of 3kPZS and other pheromones in vertebrate biology. A deeper understanding of these chemical cues and their signaling pathways not only advances our knowledge of sensory biology and neuroendocrinology but also holds immense promise for the development of environmentally benign and species-specific methods for the control of invasive sea lamprey populations, thereby aiding in the restoration of native fish stocks in the Great Lakes and other affected ecosystems. Further investigation into the precise enzymatic steps of 3kPZS biosynthesis and the specific downstream effectors in its olfactory signaling cascade will be crucial for fully harnessing its potential in management strategies and for expanding our fundamental understanding of pheromonal communication.

References

The Evolutionary Trajectory of a Pheromonal Dialogue: A Technical Guide to 3-Keto Petromyzonol Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sea lamprey (Petromyzon marinus), a basal vertebrate, utilizes a sophisticated chemical communication system for migration and reproduction, centered around the bile acid-derived pheromone, 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS). This document provides an in-depth technical exploration of the evolutionary context, molecular mechanisms, and experimental investigation of 3kPZS signaling. Initially a metabolic byproduct from larvae used by adults as a migratory cue to locate suitable spawning habitats, 3kPZS has been co-opted by sexually mature males as a potent sex pheromone to attract ovulating females. This "sensory trap" model of pheromone evolution is supported by quantitative physiological and behavioral data, and the elucidation of specific olfactory receptors. This guide summarizes key quantitative data, details experimental protocols, and provides visual representations of the signaling pathways and experimental workflows, offering a comprehensive resource for researchers in chemical ecology, neurobiology, and for professionals exploring novel pest management strategies.

Evolutionary Context: From Larval Cue to Mating Signal

The signaling pathway of 3-keto petromyzonol sulfate (3kPZS) in the sea lamprey is a compelling example of evolutionary co-option, where a molecule with an initial function is repurposed for a new role in chemical communication.

1.1. The Sensory Trap Hypothesis

The prevailing theory for the evolution of 3kPZS as a sex pheromone is the "sensory trap" or "sensory exploitation" hypothesis. This model posits that males evolved to produce a signal that exploits a pre-existing sensory bias in females. In the case of the sea lamprey, migrating adults of both sexes exhibit a positive chemotaxis towards water conditioned by conspecific larvae. This attraction is guided by a blend of bile acids, including 3kPZS, which are metabolic byproducts excreted by the larvae.[1][2] This cue serves as an indicator of suitable upstream spawning grounds, as the presence of healthy larvae signifies a hospitable environment for offspring.

Sexually mature males, who cease feeding and have a degenerate digestive system, have evolved to synthesize and release large quantities of 3kPZS from their gills.[2][3] This high concentration of a pre-existing attractive cue effectively "traps" the sensory system of ovulating females, luring them to the males' nests for spawning.[1]

1.2. The Role of Petromyzonol Sulfate (PZS) in Signal Discrimination

A critical aspect of this communication system is the ability of ovulating females to distinguish between the larval cue and the male pheromone to avoid misdirected mating efforts towards larvae. This discrimination is achieved through the relative concentrations of 3kPZS and its metabolic precursor, petromyzonol sulfate (PZS). Larval excretions have a high PZS to 3kPZS ratio, while spermiating males release a mixture rich in 3kPZS with very little PZS. PZS has been shown to act as a behavioral antagonist to 3kPZS in spawning-phase females, thus allowing them to differentiate between the two signals.

The Molecular Machinery of 3kPZS Detection

2.1. Biosynthesis of 3kPZS

This compound sulfate is a C24 bile acid derivative, synthesized in the liver of sexually mature male sea lampreys. While the complete enzymatic pathway is not fully elucidated, it is known that its production is significantly upregulated in spermiating males, indicating a role for sexual selection in driving the evolution of the biosynthetic machinery. The biosynthesis involves the modification of cholesterol, a common precursor for all steroid hormones and bile acids. The presence of enzymes like cholesterol 7α-hydroxylase (cyp7a1) in lampreys suggests a conserved initial step in bile acid synthesis. The conversion of PZS to 3kPZS involves an oxidation step at the C3 position.

G cluster_larvae Larval Liver cluster_male Mature Male Liver Cholesterol Cholesterol Bile_Acid_Precursors Bile Acid Precursors Cholesterol->Bile_Acid_Precursors Multiple Enzymatic Steps PZS Petromyzonol Sulfate (PZS) Bile_Acid_Precursors->PZS kPZS This compound Sulfate (3kPZS) PZS->kPZS Oxidation at C3 (Upregulated during maturation)

2.2. Olfactory Receptors

The detection of 3kPZS is mediated by specific G-protein coupled receptors (GPCRs) in the olfactory epithelium of the sea lamprey. Two highly related odorant receptors, OR320a and OR320b , have been identified and functionally characterized as receptors for 3kPZS and other C24 5α-bile acids. These receptors are expressed in olfactory sensory neurons and initiate the signaling cascade upon binding to 3kPZS.

2.3. Downstream Signaling Pathway

Upon ligand binding, OR320a and OR320b are presumed to undergo a conformational change, leading to the activation of a heterotrimeric G-protein, likely the olfactory-specific G-protein, Gα_olf. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The rise in cAMP opens cyclic nucleotide-gated (CNG) ion channels, causing an influx of cations (Na+ and Ca2+) and depolarization of the olfactory sensory neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb and subsequently to higher brain centers, ultimately leading to a behavioral response.

G kPZS This compound Sulfate (3kPZS) Receptor Olfactory Receptor (OR320a/b) kPZS->Receptor G_Protein G-Protein (Gα_olf) Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converts CNG_Channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_Channel opens Ions Na+, Ca2+ Depolarization Depolarization Ions->Depolarization influx Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential

Quantitative Data

The following tables summarize the key quantitative data from electrophysiological and behavioral studies on 3kPZS signaling in the sea lamprey.

Table 1: Electrophysiological Responses to 3kPZS and Related Compounds

CompoundAssay TypeDetection Threshold (M)Relative ResponseReference
This compound sulfate (3kPZS)EOG10-10High
Petromyzonol sulfate (PZS)EOG10-12High
Allocholic acid (ACA)EOG10-12High
3,12-diketo-4,6-petromyzonene-24-sulfate (DKPES)EOG10-7Moderate

EOG: Electro-olfactogram

Table 2: Behavioral Responses to 3kPZS

Life Stage of ResponderStimulusConcentration (M)Behavioral ResponseAssay TypeReference
Ovulating Female3kPZS10-12Attraction, upstream movementNatural Stream
Ovulating Female3kPZS5 x 10-13AttractionTwo-choice flume
Migrating Adults (Male & Female)Larval Conditioned Water (contains 3kPZS)-AttractionMaze

Experimental Protocols

4.1. Electro-olfactogram (EOG) Recording

This protocol is adapted from Siefkes & Li (2004) and Li et al. (2013).

  • Animal Preparation: An adult sea lamprey is anesthetized with tricaine (B183219) methanesulfonate (B1217627) (MS-222). The lamprey is then secured in a V-shaped trough and its gills are continuously irrigated with aerated, chilled water containing a low dose of anesthetic.

  • Electrode Placement: The olfactory lamellae are exposed by making a dorsal incision. A recording glass microelectrode filled with saline-agar is placed on the surface of the olfactory epithelium. A reference electrode is placed on the nearby skin.

  • Odorant Delivery: Test compounds are dissolved in charcoal-filtered water and delivered to the olfactory epithelium via a computer-controlled solenoid valve system for a precise duration (e.g., 4 seconds).

  • Data Acquisition: The differential voltage between the recording and reference electrodes is amplified, filtered, and recorded using a data acquisition system. The peak amplitude of the negative voltage deflection is measured as the EOG response.

  • Standardization: Responses are typically normalized to a standard odorant, such as L-arginine at 10-5 M, to allow for comparison across preparations.

G cluster_setup EOG Setup cluster_data Data Acquisition & Analysis Animal_Prep Anesthetize and secure lamprey Electrode_Placement Expose olfactory epithelium and place electrodes Animal_Prep->Electrode_Placement Odorant_Delivery Deliver odorant solutions via solenoid valve Electrode_Placement->Odorant_Delivery Data_Acquisition Amplify and record differential voltage Odorant_Delivery->Data_Acquisition Analysis Measure peak amplitude of EOG response Data_Acquisition->Analysis Normalization Normalize to standard odorant (L-arginine) Analysis->Normalization

4.2. Two-Choice Maze Behavioral Assay

This protocol is based on the methods described by Johnson et al. (2009) and Siefkes et al. (2005).

  • Apparatus: A two-choice maze (flume) is constructed with a central release point and two side channels. Water flows continuously and equally down each channel.

  • Animal Acclimation: An ovulating female sea lamprey is placed in the release area and allowed to acclimate for a set period.

  • Odorant Application: A stock solution of the test compound (e.g., 3kPZS) is introduced into one of the side channels via a peristaltic pump to achieve the desired final concentration. The other channel receives a control solution (water).

  • Behavioral Observation: The movement of the lamprey is recorded for a defined period. The time spent in each channel and the number of entries into each channel are quantified.

  • Data Analysis: A preference index is calculated to determine if the lamprey shows a significant attraction or avoidance of the odorant-treated channel compared to the control channel.

4.3. Heterologous Expression and Receptor Activation Assay

This protocol is a generalized representation based on the study by Zhang et al. (2020) which identified OR320a and OR320b.

  • Receptor Cloning and Expression: The coding sequences for OR320a and OR320b are cloned into a mammalian expression vector. The vectors are then transfected into a host cell line (e.g., HEK293) that also expresses a promiscuous G-protein (e.g., Gα15/16) and a reporter gene, such as luciferase under the control of a cyclic AMP response element (CRE).

  • Ligand Stimulation: The transfected cells are incubated with various concentrations of 3kPZS and its analogs.

  • Reporter Gene Assay: After incubation, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the level of cAMP produced, which in turn reflects the degree of receptor activation. Dose-response curves are generated to determine the potency (e.g., EC50) and efficacy of each ligand.

Implications for Drug and Pest Control Development

The detailed understanding of the 3kPZS signaling pathway offers novel avenues for the control of the invasive sea lamprey populations in the Great Lakes. By targeting specific molecular components of this pathway, it is possible to develop environmentally benign and highly specific control methods.

  • Pheromone Antagonists: Designing molecules that bind to OR320a and OR320b but do not activate them could block the perception of the male pheromone, thus disrupting mating. The natural antagonist, PZS, provides a template for such development.

  • Biosynthesis Inhibitors: Developing specific inhibitors for the enzymes involved in the final steps of 3kPZS synthesis in males could reduce or eliminate their ability to attract females.

  • Pheromone-baited Traps: The use of synthetic 3kPZS as a lure in traps has already proven effective in capturing migrating and spawning-phase lampreys.

Conclusion

The this compound signaling system in the sea lamprey represents a remarkable evolutionary narrative, from a simple metabolic byproduct to a key driver of reproductive success. The elucidation of its molecular and neurobiological underpinnings not only provides fundamental insights into the evolution of chemical communication in vertebrates but also presents tangible opportunities for the development of targeted and sustainable pest management strategies. Further research into the precise enzymatic steps of 3kPZS biosynthesis and the downstream neural processing of the pheromonal signal will undoubtedly continue to enrich our understanding of this fascinating biological system.

References

Methodological & Application

Application Note & Protocol: Quantification of 3-ketopetromyzonol sulfate (3kPZS) in Water Samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-ketopetromyzonol sulfate (B86663) (3kPZS), or 7α,12α,24-trihydroxy-5a-cholan-3-one-24-sulfate, is a potent mating pheromone released by male sea lampreys (Petromyzon marinus)[1][2]. Its detection and quantification in natural waters are crucial for monitoring invasive sea lamprey populations, assessing the efficacy of pheromone-based control strategies, and understanding their chemical ecology[1][2][3]. This document provides a detailed protocol for the quantification of 3kPZS in water samples using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodology described herein is based on established and validated procedures, ensuring high accuracy and precision for environmental monitoring.

Experimental Workflow

The overall experimental workflow for the quantification of 3kPZS in water samples is depicted below. It involves sample collection, the addition of an internal standard, solid-phase extraction (SPE) for sample cleanup and concentration, followed by LC-MS/MS analysis and data processing.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample_collection Water Sample Collection (100 mL) internal_standard Spike with Internal Standard ([2H5]3kPZS) sample_collection->internal_standard Immediate spiking spe Solid-Phase Extraction (SPE) (Mixed-Mode Cation-Exchange & Reversed-Phase) internal_standard->spe Loading onto cartridge elution Elution of Analyte spe->elution Washing & Elution evaporation Evaporation & Reconstitution elution->evaporation lc_msms LC-MS/MS Analysis (UPLC-MS/MS) evaporation->lc_msms Injection data_analysis Data Acquisition & Processing (MRM mode) lc_msms->data_analysis quantification Quantification (Calibration Curve) data_analysis->quantification

Fig 1. Experimental workflow for 3kPZS quantification.

Quantitative Data Summary

The following tables summarize the key quantitative parameters and findings from published methods for the quantification of 3kPZS in water samples.

Table 1: Method Performance and Validation Parameters

ParameterValueReference
Limit of Detection (LOD)< 0.1 ng/L (210 fM)
Limit of Quantification (LOQ)0.5 ng/mL
Linearity Range10 - 1000 ng/mL
Recovery RateUp to 90%
Intraday Precision (CV)0.3 - 11.6%
Interday Precision (CV)4.8 - 9.8%

Table 2: 3kPZS Concentrations in Environmental Water Samples

LocationConcentration Range (ng/L)Reference
Tributaries to the Laurentian Great Lakes (infested segments)0.15 - 2.85
Tributaries to the Laurentian Great Lakes (uninfested segments)Not Detectable

Detailed Experimental Protocols

Materials and Reagents
  • 3kPZS analytical standard

  • Deuterated 3kPZS ([²H₅]3kPZS) internal standard (IS)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Triethylamine (B128534) (for ion-pairing, if required)

  • Ammonium (B1175870) acetate

  • Formic acid

  • Solid-Phase Extraction (SPE) cartridges: Mixed-mode cation-exchange and reversed-phase

  • 125 mL plastic bottles for sample collection

  • Glass vials for LC-MS/MS analysis

Sample Collection and Preservation
  • Rinse a 125 mL plastic bottle and its cap ten times with the river water to be sampled at the collection site.

  • Collect 100 mL of river water from the middle of the water column.

  • Immediately spike the water sample with a known amount of [²H₅]3kPZS internal standard to accurately quantify the analyte of interest.

  • Close the bottle and mix by inverting it ten times.

  • Samples should be stored at a low temperature (e.g., on ice) during transport and frozen at -20°C until extraction.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Condition the mixed-mode cation-exchange and reversed-phase SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with water.

  • Load the entire 100 mL water sample onto the conditioned SPE cartridge.

  • Wash the cartridge to remove interfering substances. A typical wash solution is HPLC-grade water.

  • Elute the 3kPZS and the internal standard from the cartridge using an appropriate solvent, such as methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Note: For some applications, an ion-pairing reagent like triethylamine may be used during SPE to enhance the retention of sulfated compounds.

LC-MS/MS Analysis

The following are typical parameters for the LC-MS/MS analysis of 3kPZS. These may need to be optimized for the specific instrumentation used.

Table 3: Suggested LC-MS/MS Parameters

ParameterSetting
Liquid Chromatography (LC)
ColumnC18 reversed-phase column (e.g., 1.7 µm particle size)
Mobile Phase AWater with 0.1% formic acid or 5 mM ammonium acetate
Mobile Phase BMethanol or Acetonitrile with 0.1% formic acid or 5 mM ammonium acetate
GradientA suitable gradient from a high aqueous to a high organic mobile phase to elute 3kPZS.
Flow Rate0.2 - 0.4 mL/min
Injection Volume5 - 10 µL
Column Temperature40 °C
Mass Spectrometry (MS/MS)
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)To be determined for 3kPZS
Product Ions (m/z)To be determined for 3kPZS (at least two for confirmation)
Internal Standard MRMTo be determined for [²H₅]3kPZS
Collision EnergyOptimized for the specific transitions
Dwell TimeOptimized for the number of MRM transitions
Quantification
  • Prepare a series of calibration standards of 3kPZS in the reconstitution solvent, each containing the same concentration of the internal standard as the samples.

  • Generate a calibration curve by plotting the ratio of the peak area of 3kPZS to the peak area of the internal standard against the concentration of 3kPZS.

  • Calculate the concentration of 3kPZS in the water samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathway and Logical Relationships

While 3kPZS is a pheromone that elicits a behavioral response in female sea lampreys, a detailed intracellular signaling pathway diagram is beyond the scope of this environmental analysis protocol. The logical relationship central to this application is the direct correlation between the measured concentration of 3kPZS in a water body and the presence and spawning activity of male sea lampreys.

logical_relationship cluster_cause Biological Source cluster_effect Environmental Indicator cluster_application Application spawning_males Spawning Male Sea Lampreys release Release of 3kPZS Pheromone spawning_males->release detection Detection of 3kPZS in Water release->detection monitoring Population Monitoring & Control detection->monitoring

Fig 2. Logical relationship for 3kPZS monitoring.

References

Application Notes and Protocols for Electro-olfactogram (EOG) Recordings of Sea Lamprey Pheromones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The sea lamprey (Petromyzon marinus), a jawless vertebrate, possesses a highly sensitive and specialized olfactory system that plays a crucial role in mediating essential behaviors such as migration and reproduction.[1] This reliance on olfaction is primarily driven by the detection of potent pheromones, which are chemical signals that elicit specific physiological and behavioral responses in conspecifics. The electro-olfactogram (EOG) is a widely used electrophysiological technique to measure the summed electrical potential from the surface of the olfactory epithelium, providing a direct measure of the olfactory sensory neuron response to chemical stimuli. These application notes provide a detailed protocol for conducting EOG recordings in sea lamprey to assess the activity of pheromones, aiding in the identification of novel compounds and the elucidation of their structure-activity relationships.

Key Sea Lamprey Pheromones

The sea lamprey utilizes a variety of bile acids and other compounds as pheromones to guide different life stages. Understanding the responses to these key molecules is fundamental to research in this area.

  • Migratory Pheromones: Released by larvae to attract migratory adults to suitable spawning streams. Key components include:

  • Mating Pheromones: Released by spermiating males to attract ovulated females. A major component is:

    • 3-keto petromyzonol sulfate (3kPZS) [2]

The olfactory system of the sea lamprey is acutely sensitive to these compounds, with detection thresholds in the picomolar to femtomolar range.[1]

Quantitative Data Summary

The following tables summarize the electrophysiological responses of sea lamprey to various pheromones as measured by EOG. Responses are typically normalized to a standard control, L-arginine, to allow for comparison across experiments and individuals.

Table 1: EOG Detection Thresholds for Sea Lamprey Pheromones

Pheromone CompoundAbbreviationFunctionReported Detection Threshold (Molar)Reference
Allocholic acidACAMigratory~10⁻¹²
Petromyzonol sulfatePSMigratory~10⁻¹²
This compound sulfate3kPZSMating10⁻¹² - 10⁻¹³
Petromyzonamine disulfatePADSMigratory10⁻¹³
Petromyzosterol disulfatePSDSMigratory10⁻¹¹
Petromyzone A-Mating10⁻⁹
Petromyzone B-Mating10⁻¹¹
Petromyzone C-Mating<10⁻¹³

Table 2: Dose-Response Relationship of Female Sea Lamprey EOG to Male Pheromones

Dilution of Conditioned WaterMean EOG Response (% of 10⁻⁵ M L-arginine ± SEM)
Sterilized, Spermiating Males (SSM)
10⁻⁶~10%
10⁻⁵~40%
10⁻⁴~70%
10⁻³~90%
10⁻²~100%
Nonsterilized, Spermiating Males (SM)
10⁻⁶~15%
10⁻⁵~50%
10⁻⁴~80%
10⁻³~100%
10⁻²~110%
Nonsterilized, Prespermiating Males (PSM)
10⁻³~20%
10⁻²~60%
10⁻¹~90%

Data in Table 2 are estimated from graphical representations in Siefkes et al. and are intended for comparative purposes.

Experimental Protocols

Animal Preparation
  • Animal Selection: Use adult sea lamprey in the desired life stage (e.g., migratory, spermiating males, ovulated females).

  • Anesthesia: Anesthetize the lamprey by immersion in a solution of tricaine (B183219) methanesulfonate (B1217627) (MS-222). A concentration of 100 mg/L is effective for juvenile Pacific lampreys and can be used as a starting point for sea lamprey. The solution should be buffered with sodium bicarbonate to a pH of 7.0-7.5 to prevent acidosis.

  • Immobilization and Perfusion: Once anesthetized (loss of reflex), immobilize the animal in a V-shaped trough. Continuously perfuse the gills with fresh, aerated, and chilled (to match holding conditions) water containing a maintenance dose of buffered MS-222 (e.g., 50 mg/L) to ensure respiration and maintain anesthesia.

  • Exposure of Olfactory Epithelium: Carefully dissect away the skin and cartilage overlying the olfactory organ to expose the olfactory lamellae. Ensure the preparation is kept moist with the perfusion solution.

EOG Recording Setup
  • Electrodes:

    • Recording Electrode: A glass capillary microelectrode (tip diameter ~10-20 µm) filled with 0.9% NaCl and connected to an Ag/AgCl wire.

    • Reference Electrode: A similar Ag/AgCl electrode placed on the skin or muscle of the head.

  • Electrode Placement:

    • Position the tip of the recording electrode onto the surface of the olfactory epithelium.

    • Place the reference electrode at a sufficient distance to minimize electrical interference.

  • Amplification and Digitization: Connect the electrodes to a high-impedance DC amplifier. The amplified signal is then digitized using an analog-to-digital converter and recorded on a computer using appropriate data acquisition software.

Stimulus Preparation and Delivery
  • Pheromone Solutions: Prepare stock solutions of the pheromones in a suitable solvent (e.g., ethanol) and then create serial dilutions in artificial stream water or the perfusion solution.

  • Control Solutions:

    • Blank Control: The perfusion solution alone.

    • Positive Control: A standard solution of 10⁻⁵ M L-arginine is commonly used to ensure the viability of the olfactory preparation.

  • Stimulus Delivery: Use a computer-controlled stimulus delivery system to apply precise volumes of the test and control solutions to the olfactory epithelium for a controlled duration (e.g., 5 seconds). Ensure a constant flow of the perfusion solution over the epithelium between stimuli to allow for recovery.

Data Acquisition and Analysis
  • Recording: Record the slow DC potential changes from the olfactory epithelium in response to each stimulus. A typical EOG response is a negative voltage deflection.

  • Measurement: Measure the peak amplitude of the negative deflection for each response.

  • Normalization: To account for variability in the preparation, normalize the responses to the pheromones as a percentage of the response to the 10⁻⁵ M L-arginine standard.

  • Dose-Response Curves: Plot the normalized EOG response as a function of the logarithm of the pheromone concentration to generate dose-response curves and determine the detection threshold.

Visualizations

Experimental Workflow

EOG_Workflow A Animal Preparation (Anesthesia & Dissection) B EOG Setup (Electrode Placement) A->B Immobilized Animal D Stimulus Delivery (Controlled Application) B->D Prepared Olfactory Epithelium C Stimulus Preparation (Pheromone Dilutions) C->D Test Solutions E Data Acquisition (Recording EOG Signal) D->E Olfactory Response F Data Analysis (Normalization & Plotting) E->F Raw EOG Data G Results (Dose-Response Curves) F->G Analyzed Data

Caption: Workflow for sea lamprey EOG recording.

Pheromone Signaling Pathway

Pheromone_Signaling cluster_out Extracellular cluster_mem Cell Membrane cluster_in Intracellular Pheromone Pheromone (e.g., 3kPZS) OR Olfactory Receptor (GPCR) Pheromone->OR Binds G_protein Gαolf OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP CNG Cyclic Nucleotide- Gated (CNG) Channel Na_Ca Na⁺, Ca²⁺ Influx cAMP->CNG Opens Depolarization Depolarization Signal Action Potential to Olfactory Bulb Depolarization->Signal Triggers Na_Ca->Depolarization Causes

Caption: Pheromone signal transduction in sea lamprey.

References

Application Notes and Protocols for Behavioral Assay Design: 3-Keto Petromyzonol Response in Sea Lamprey

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sea lamprey (Petromyzon marinus), an invasive species in the Laurentian Great Lakes, relies heavily on chemical cues for migration and reproduction.[1][2] The male-released sex pheromone, 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS), is a potent attractant for ovulating females, guiding them to nesting sites and playing a critical role in synchronizing spawning behaviors.[3][4][5] Understanding the behavioral response to 3kPZS is crucial for developing control strategies, such as pheromone-baited trapping and mating disruption. These application notes provide detailed protocols for a laboratory-based two-choice flume assay to quantify the behavioral response of female sea lampreys to 3kPZS. Additionally, it outlines the current understanding of the underlying signaling pathway.

Data Presentation

The following table summarizes the key quantitative data that can be obtained from the described behavioral assay.

ParameterDescriptionExample Data (Hypothetical)
Attraction Index (AI) A measure of the preference for the 3kPZS-treated channel over the control channel. Calculated as: (Time in 3kPZS zone - Time in Control zone) / (Total time in both zones).0.65 ± 0.12 (n=20)
Time to First Choice (s) The latency for a lamprey to enter either the control or the 3kPZS-treated channel for the first time.125 ± 35 (n=20)
Swimming Speed (cm/s) The average swimming speed of the lamprey within the assay arena. Can be analyzed separately for each zone.Control: 15.2 ± 3.1; 3kPZS: 25.8 ± 4.5 (n=20)
Number of Entries The total number of times the lamprey enters the 3kPZS-treated and control channels.Control: 8 ± 3; 3kPZS: 18 ± 5 (n=20)
Upstream Movement (%) The percentage of time the lamprey spends actively swimming against the current towards the odor source.75% in 3kPZS zone vs. 30% in control zone (n=20)

Experimental Protocols

Two-Choice Flume Behavioral Assay

This protocol is designed to assess the preference of ovulating female sea lampreys for 3kPZS in a controlled laboratory setting.

1. Materials and Equipment:

  • Two-choice flume (Y-maze design) constructed from non-reactive materials (e.g., glass, stainless steel).

  • Water source with controlled temperature and flow rate.

  • Peristaltic pumps for precise delivery of control and test solutions.

  • Video recording equipment (e.g., overhead camera with infrared illumination for nocturnal species).

  • Animal holding tanks with appropriate water quality and aeration.

  • Synthetic 3-keto petromyzonol sulfate (3kPZS).

  • Ethanol (B145695) (for stock solution preparation).

  • Data acquisition and analysis software.

2. Animal Preparation:

  • Acquire sexually mature, ovulating female sea lampreys. Ovulation can be confirmed by gently applying pressure to the abdomen, which will result in the release of eggs.

  • Acclimate the animals to the laboratory conditions, including water temperature and light cycle, for at least 48 hours prior to the assay.

  • House lampreys individually to avoid potential olfactory imprinting from other individuals.

  • Do not feed the animals for 24 hours before the experiment to ensure a consistent motivational state.

3. Preparation of Test Solutions:

  • Prepare a stock solution of 3kPZS in ethanol.

  • On the day of the experiment, prepare the final test concentration by diluting the stock solution in the flume water. A typical test concentration is in the picomolar to nanomolar range.

  • The control solution should be the flume water with the same concentration of ethanol as the test solution.

4. Experimental Procedure:

  • Fill the two-choice flume with water at a constant temperature and flow rate.

  • Start the peristaltic pumps to deliver the control and 3kPZS solutions to the respective arms of the flume at a precise and equal rate. Allow the system to equilibrate for at least 30 minutes.

  • Gently introduce a single female sea lamprey into the downstream end of the flume.

  • Allow the lamprey to acclimate for a 5-10 minute period.

  • Record the behavior of the lamprey for a set duration (e.g., 15-30 minutes) using the overhead video camera.

  • After each trial, thoroughly rinse the flume with clean water to remove any residual chemical cues.

  • Randomize the side of the flume that receives the 3kPZS solution between trials to avoid any side bias.

5. Data Analysis:

  • Use video tracking software to analyze the recorded videos.

  • Quantify the parameters listed in the Data Presentation table.

  • Statistical analysis (e.g., t-test, ANOVA) should be used to compare the behavioral responses between the control and 3kPZS conditions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for the 3kPZS response and the experimental workflow of the two-choice flume assay.

G cluster_olfactory_epithelium Olfactory Epithelium cluster_brain Brain Pheromone This compound Sulfate (3kPZS) OR Olfactory Receptor Pheromone->OR G_protein G-protein OR->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Depolarization Depolarization CNG_channel->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Olfactory_Bulb Olfactory Bulb Action_Potential->Olfactory_Bulb HPG_Axis Hypothalamic-Pituitary-Gonadal (HPG) Axis Olfactory_Bulb->HPG_Axis Behavioral_Response Behavioral Response (Attraction, Swimming) HPG_Axis->Behavioral_Response

Caption: Proposed signaling pathway for the this compound response in sea lamprey.

G cluster_prep Preparation cluster_assay Behavioral Assay cluster_analysis Data Analysis Animal_Prep Animal Preparation (Acclimation, Fasting) Flume_Setup Flume Setup and Equilibration Animal_Prep->Flume_Setup Solution_Prep Solution Preparation (3kPZS and Control) Solution_Prep->Flume_Setup Animal_Intro Introduce Lamprey to Flume Flume_Setup->Animal_Intro Recording Video Recording of Behavior Animal_Intro->Recording Video_Analysis Video Tracking and Parameter Extraction Recording->Video_Analysis Stats Statistical Analysis Video_Analysis->Stats Results Results and Interpretation Stats->Results

References

Application Note: Receptor Binding Assay for 3-Keto Petromyzonol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of chemical ecology, neurobiology, and pharmacology.

Introduction:

3-Keto petromyzonol (B13829) sulfate (B86663) (3kPZS) is a potent bile acid derivative that functions as a primary component of the male sea lamprey (Petromyzon marinus) sex pheromone.[1][2][3] This pheromone plays a critical role in attracting ovulating females to nesting sites, thereby synchronizing spawning behavior.[3] The olfactory system of the sea lamprey detects 3kPZS, initiating a signal transduction cascade that modulates the synthesis and release of gonadotropin-releasing hormone (GnRH).[4] This, in turn, influences the hypothalamic-pituitary-gonadal (HPG) axis, priming the neuroendocrine system for reproduction. The specificity and potency of this interaction make the 3kPZS receptor an attractive target for the development of novel methods to control invasive sea lamprey populations, for example, through the use of antagonists that disrupt pheromone-mediated reproductive behaviors.

This application note provides a detailed protocol for a competitive receptor binding assay to characterize the binding affinity of 3-Keto petromyzonol analogs to olfactory receptors in sea lamprey olfactory epithelium. Additionally, it presents quantitative data from electro-olfactogram (EOG) studies, which serve as a functional measure of the potency of these analogs. A comprehensive understanding of the structure-activity relationships of 3kPZS analogs is crucial for the rational design of effective chemosensory disruptors.

Data Presentation

The following table summarizes the electro-olfactogram (EOG) responses elicited by 3kPZS and a panel of its structural analogs. The EOG response provides a quantitative measure of the olfactory sensory neuron activity upon stimulation and serves as an indicator of the ligand's efficacy at the receptor level. The data is presented as the mean EOG amplitude ratio relative to the response elicited by 10⁻⁶ M 3kPZS. A ratio greater than 1.0 indicates a more potent response, while a ratio less than 1.0 suggests a weaker response.

Compound IDAnalog NameR-Group SubstitutionsMean EOG Amplitude Ratio (± SEM)
3kPZS This compound sulfateC3=O, C7-OH, C12-OH, C24-OSO₃⁻1.00 ± 0.00
PZS Petromyzonol sulfateC3-OH, C7-OH, C12-OH, C24-OSO₃⁻1.05 ± 0.11
PZ-3,24-S Petromyzonol-3,24-disulfateC3-OSO₃⁻, C7-OH, C12-OH, C24-OSO₃⁻0.98 ± 0.10
3kP-7,24-S This compound-7,24-disulfateC3=O, C7-OSO₃⁻, C12-OH, C24-OSO₃⁻0.48 ± 0.06
3kP-12,24-S This compound-12,24-disulfateC3=O, C7-OH, C12-OSO₃⁻, C24-OSO₃⁻0.47 ± 0.05
PZ-3,7,24-S Petromyzonol-3,7,24-trisulfateC3-OSO₃⁻, C7-OSO₃⁻, C12-OH, C24-OSO₃⁻0.44 ± 0.04
3kP-7,12,24-S This compound-7,12,24-trisulfateC3=O, C7-OSO₃⁻, C12-OSO₃⁻, C24-OSO₃⁻0.39 ± 0.04
PZ-3,12,24-S Petromyzonol-3,12,24-trisulfateC3-OSO₃⁻, C7-OH, C12-OSO₃⁻, C24-OSO₃⁻0.38 ± 0.04
PZ-3,7,12,24-S Petromyzonol-3,7,12,24-tetrasulfateC3-OSO₃⁻, C7-OSO₃⁻, C12-OSO₃⁻, C24-OSO₃⁻0.33 ± 0.03

Data adapted from electro-olfactogram recordings in adult female sea lamprey.

Experimental Protocols

I. Preparation of Olfactory Epithelium Membranes

This protocol describes the preparation of a crude membrane fraction from the sea lamprey olfactory epithelium, which is enriched in olfactory receptors.

Materials:

  • Adult sea lamprey

  • Ice-cold dissection buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM EGTA

  • Homogenization buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, with protease inhibitor cocktail

  • High-sucrose buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10% (w/v) sucrose

  • Dounce homogenizer

  • High-speed refrigerated centrifuge

  • Ultracentrifuge

Procedure:

  • Humanely euthanize adult sea lamprey according to approved institutional animal care and use protocols.

  • Dissect the olfactory rosettes from the olfactory chamber and immediately place them in ice-cold dissection buffer.

  • Transfer the olfactory tissue to a Dounce homogenizer containing ice-cold homogenization buffer.

  • Homogenize the tissue with 15-20 strokes of the pestle.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and large cellular debris.

  • Carefully collect the supernatant and transfer it to an ultracentrifuge tube.

  • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membrane fraction.

  • Discard the supernatant and resuspend the membrane pellet in fresh ice-cold homogenization buffer.

  • Repeat the centrifugation step (step 7).

  • Resuspend the final membrane pellet in a small volume of high-sucrose buffer for cryopreservation.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

  • Aliquot the membrane preparation and store at -80°C until use.

II. Competitive Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of unlabeled this compound analogs. This assay requires a radiolabeled form of 3kPZS or a suitable high-affinity analog (e.g., [³H]-3kPZS).

Materials:

  • Prepared olfactory epithelium membranes

  • Radiolabeled ligand (e.g., [³H]-3kPZS)

  • Unlabeled 3kPZS (for determining non-specific binding)

  • Unlabeled this compound analog test compounds

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Vacuum filtration manifold

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Thaw the olfactory epithelium membrane aliquots on ice. Dilute the membranes in ice-cold assay buffer to the desired final concentration (to be optimized, typically 20-50 µg of protein per well).

  • Prepare serial dilutions of the unlabeled this compound analog test compounds in assay buffer.

  • In a 96-well microplate, set up the following in triplicate:

    • Total Binding: Add assay buffer, a fixed concentration of radiolabeled ligand (typically at or near its Kd), and the diluted membrane preparation.

    • Non-specific Binding (NSB): Add a high concentration of unlabeled 3kPZS (e.g., 1000-fold higher than the radiolabeled ligand concentration), the fixed concentration of radiolabeled ligand, and the diluted membrane preparation.

    • Competitive Binding: Add the serial dilutions of the analog test compounds, the fixed concentration of radiolabeled ligand, and the diluted membrane preparation.

  • The final assay volume in each well should be consistent (e.g., 200 µL).

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.

  • Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a vacuum filtration manifold. This separates the bound from the free radioligand.

  • Wash the filters rapidly with several volumes of ice-cold assay buffer to remove any remaining unbound radioligand.

  • Transfer the filters to scintillation vials.

  • Add scintillation cocktail to each vial and allow the filters to soak for at least 4 hours.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).

  • For the competitive binding wells, calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Use a non-linear regression analysis (e.g., one-site fit LogIC50) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).

  • Calculate the inhibition constant (Ki) for each analog using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Mandatory Visualizations

experimental_workflow cluster_prep Membrane Preparation cluster_assay Receptor Binding Assay start Dissect Olfactory Epithelium homogenize Homogenize Tissue start->homogenize centrifuge1 Low-Speed Centrifugation (1,000 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 ultracentrifuge High-Speed Centrifugation (40,000 x g) supernatant1->ultracentrifuge pellet Resuspend Membrane Pellet ultracentrifuge->pellet protein_assay Protein Quantification pellet->protein_assay store Store at -80°C protein_assay->store setup Assay Setup in 96-well Plate (Membranes, Radioligand, Analogs) store->setup incubate Incubate to Equilibrium setup->incubate filter Vacuum Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50, Ki) count->analyze signaling_pathway cluster_olfactory Olfactory Sensory Neuron cluster_brain Brain (Hypothalamus) cluster_pituitary Pituitary Gland ligand 3kPZS or Analog receptor G-Protein Coupled Receptor (GPCR) ligand->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger ion_channel Ion Channel Modulation second_messenger->ion_channel depolarization Neuron Depolarization ion_channel->depolarization action_potential Action Potential Firing depolarization->action_potential gnrh_neuron GnRH Neuron action_potential->gnrh_neuron Signal to Brain gnrh_synthesis GnRH Synthesis & Release gnrh_neuron->gnrh_synthesis gonadotropes Gonadotropes gnrh_synthesis->gonadotropes GnRH in Portal Blood gonadotropin_release Gonadotropin Release (LH, FSH) gonadotropes->gonadotropin_release HPG_axis Modulation of Hypothalamic-Pituitary-Gonadal (HPG) Axis gonadotropin_release->HPG_axis To Gonads

References

Field Application of 3-Keto Petromyzonol: A Chemoattractant for Sea Lamprey Control

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Keto petromyzonol (B13829) sulfate (B86663) (3kPZS) is a potent chemoattractant for the sea lamprey (Petromyzon marinus), an invasive species in the Great Lakes that has caused significant ecological and economic damage.[1] This bile acid derivative is a key component of the male sea lamprey's sex pheromone, attracting ovulating females to nesting sites.[2][3] Additionally, larval sea lamprey release 3kPZS, which guides migratory adults to suitable spawning streams.[4] This dual role makes 3kPZS a valuable tool for integrated pest management strategies aimed at controlling sea lamprey populations.

These application notes provide a comprehensive overview of the field application techniques for 3kPZS, including quantitative data from field trials, detailed experimental protocols, and an elucidation of the underlying signaling pathways.

Data Presentation: Efficacy of 3kPZS in Field Trials

The effectiveness of 3kPZS as a chemoattractant has been evaluated in various field studies. The following tables summarize the quantitative data on its application and the corresponding behavioral responses of sea lamprey, primarily focusing on trap capture rates.

Table 1: Influence of 3kPZS Application Rate and Stream Width on Sea Lamprey Trap Capture Probability

Stream Width3kPZS Application Rate (mg/hr)Capture Probability (%)Fold Increase Over Control
Narrow (<15 m)50ReducedN/A
Intermediate (50 m)50~15~1.5x
Wide (>30 m)50~20-25~2-2.5x

Data synthesized from Johnson et al., 2020.[4] Note: In narrow streams, a high concentration of 3kPZS appeared to reduce upstream movement and trap encounter.

Table 2: Impact of 3kPZS on Yearly Exploitation Rate in Traps

Stream WidthAdult Sea Lamprey Abundance3kPZS In-stream ConcentrationIncrease in Yearly Exploitation Rate (%)
Wide (~40 m)Low (<1000)10⁻¹² M20 - 40
Narrow (<15 m)High10⁻¹² M< 10

Data from Johnson et al., 2015.

Experimental Protocols

The following protocols provide detailed methodologies for the field application of 3kPZS as a sea lamprey chemoattractant.

Protocol 1: Preparation and Deployment of 3kPZS Solution

1. Stock Solution Preparation:

  • Dissolve synthetic 3kPZS in a carrier solvent, typically a 1:1 (v/v) mixture of methanol (B129727) and water, to a known concentration (e.g., 10 mg/mL).

2. Calculation of Application Rate:

  • Determine the stream discharge (in L/s) at the application site.

  • Calculate the required amount of 3kPZS to achieve the target in-stream concentration. For example, to achieve a final concentration of 10⁻¹² M in a stream with a discharge of 1000 L/s, the required application rate would be approximately 0.5 mg/hr.

3. Deployment:

  • Utilize a peristaltic pump for precise and continuous delivery of the 3kPZS stock solution into the stream.

  • Position the pump outlet in an area of good mixing to ensure even dispersal of the chemoattractant.

  • Alternatively, polymer emitters (e.g., PEG6000) can be used for a passive, slow-release of 3kPZS.

Protocol 2: Monitoring of In-stream 3kPZS Concentration

1. Water Sample Collection:

  • Collect water samples downstream of the application point at regular intervals.

  • To prevent degradation, immediately place samples on ice and freeze at -20°C as soon as possible.

2. Sample Preparation and Analysis:

  • Thaw frozen water samples.

  • Spike samples with a deuterated internal standard (e.g., 2H5 3kPZS) for accurate quantification.

  • Extract 3kPZS from the water samples using solid-phase extraction with a mixed-mode cation-exchange and reversed-phase cartridge.

  • Elute the 3kPZS from the cartridge.

3. Quantification using High-Performance Liquid Chromatography (HPLC):

  • Analyze the extracted samples using a reverse-phase HPLC system coupled with a UV detector.

  • For enhanced sensitivity and selectivity, derivatize 3kPZS with a fluorescent tag (e.g., dansyl hydrazine) prior to analysis. The derivatized compound can be detected by its UV absorbance (e.g., at 333 nm) or fluorescence (e.g., at 518 nm).

  • Ultra-high performance liquid chromatography-tandem mass spectrometry can also be used for highly sensitive detection, with a limit of detection below 0.1 ng/L.

Protocol 3: Quantification of Sea Lamprey Behavioral Response

1. Mark-Recapture Studies:

  • Capture adult sea lamprey and mark them with passive integrated transponder (PIT) tags or visible implant elastomer tags.

  • Release tagged individuals downstream of the 3kPZS application site and traps.

  • Monitor the number of marked individuals recaptured in traps baited with 3kPZS versus control (unbaited) traps.

2. Telemetry:

  • Surgically implant radio or acoustic transmitters into adult sea lamprey.

  • Release the tagged lamprey and track their movements in response to the 3kPZS plume using an array of receivers. This allows for the detailed analysis of attraction, upstream movement, and search behaviors.

3. Direct Observation:

  • In smaller, clear streams, direct observation of sea lamprey behavior in the vicinity of the 3kPZS source can provide qualitative and quantitative data on attraction and nest investigation.

Signaling Pathways and Experimental Workflows

Olfactory Signal Transduction Pathway for 3-Keto Petromyzonol

The detection of 3kPZS by the sea lamprey olfactory system initiates a signal transduction cascade that ultimately leads to a behavioral response. The binding of 3kPZS to specific G-protein coupled receptors (GPCRs), namely OR320a and OR320b, on the surface of olfactory sensory neurons is the first step in this process. This binding event is thought to activate the G-protein Gαolf, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). Increased levels of cAMP open cyclic nucleotide-gated ion channels, leading to a depolarization of the neuron and the generation of an action potential that is transmitted to the olfactory bulb of the brain.

3kPZS Olfactory Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3kPZS This compound sulfate (3kPZS) GPCR Olfactory Receptor (OR320a/b) 3kPZS->GPCR Binding G_protein Gαolf GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel Opening Depolarization Depolarization CNG_channel->Depolarization Cation Influx Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential

Caption: Putative olfactory signaling pathway for 3kPZS in sea lamprey.

Experimental Workflow for Field Application of 3kPZS

The successful field application of 3kPZS requires a systematic workflow, from initial site selection to data analysis.

Experimental Workflow Site_Selection Site Selection & Stream Characterization Pheromone_Prep 3kPZS Stock Solution Preparation Site_Selection->Pheromone_Prep Deployment Deployment of 3kPZS (Pump or Emitter) Pheromone_Prep->Deployment Monitoring In-stream Concentration Monitoring (HPLC) Deployment->Monitoring Behavioral_Assay Sea Lamprey Behavioral Assay Deployment->Behavioral_Assay Analysis Data Analysis & Interpretation Monitoring->Analysis Data_Collection Data Collection (Capture, Tracking) Behavioral_Assay->Data_Collection Data_Collection->Analysis

Caption: Workflow for field application and evaluation of 3kPZS.

Conclusion

The use of this compound sulfate as a chemoattractant represents a significant advancement in the integrated management of invasive sea lamprey populations. The data and protocols presented here provide a framework for researchers and fisheries managers to effectively utilize this potent biopesticide. Further research into optimizing application strategies and understanding the nuances of the sea lamprey's chemical ecology will continue to enhance the efficacy of this control method.

References

Application Notes & Protocols: Bioassay-Guided Fractionation for Identifying Sea Lamprey Pheromones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The sea lamprey (Petromyzon marinus), an invasive species in the Laurentian Great Lakes, relies heavily on a sophisticated sense of smell to mediate critical life events, including migration and reproduction.[1][2][3] This reliance on chemical communication presents a unique opportunity for the development of targeted control methods. Bioassay-guided fractionation is a powerful iterative approach that systematically separates and identifies active pheromonal compounds from complex mixtures.[4][5] This document provides detailed protocols for the application of this technique in the identification of sea lamprey pheromones, from the collection of conditioned water to the characterization of pure, bioactive compounds.

The overall workflow of bioassay-guided fractionation is a multi-step process that couples chemical separation techniques with biological assays to isolate and identify active compounds. The process begins with the collection of water conditioned by sea lampreys, followed by extraction and chromatographic fractionation. The resulting fractions are then screened for olfactory activity using electro-olfactogram (EOG) recordings and for behavioral activity using two-choice maze assays. Active fractions are subjected to further rounds of fractionation and bioassays until pure, bioactive compounds are isolated. The structures of these compounds are then elucidated using spectrometric and spectroscopic methods.

Experimental Workflow Diagram

BioassayGuidedFractionation cluster_collection 1. Collection & Extraction cluster_fractionation 2. Chromatography cluster_bioassay 3. Bioassays cluster_identification 4. Identification A Sea Lamprey Conditioned Water B Solid-Phase Extraction (e.g., Amberlite XAD7HP resin) A->B C Crude Extract B->C D Liquid Chromatography (e.g., Silica (B1680970) Gel) C->D E Fractions D->E F Electro-olfactogram (EOG) (Olfactory Activity) E->F G Two-Choice Maze (Behavioral Activity) E->G H Active Fractions F->H Odorous G->H Behaviorally Active I Further Chromatographic Isolation H->I J Pure Bioactive Compounds I->J K Structure Elucidation (MS, NMR) J->K L Identified Pheromone K->L L->F Confirm Activity L->G Confirm Activity

Caption: A diagram illustrating the iterative process of bioassay-guided fractionation.

Experimental Protocols

Collection and Extraction of Sea Lamprey Conditioned Water

This protocol describes the collection of water conditioned with sea lamprey pheromones and the subsequent extraction of these chemical cues.

Materials:

  • Mature sea lampreys (e.g., 15-30 sexually mature males)

  • Large holding tank (e.g., 250 L) with aerated water

  • Solid-phase extraction (SPE) resin (e.g., Amberlite XAD7HP)

  • Glass column for SPE

  • Pump system

  • Methanol (B129727) (for elution)

Procedure:

  • Place 15-30 sexually mature male sea lampreys in a 250 L tank with aerated Lake Huron water maintained at 16-18°C.

  • Allow the lampreys to condition the water for a specified period (e.g., several hours to overnight).

  • Using a pumping system, pass the conditioned water through a column packed with Amberlite XAD7HP resin. This resin can extract over 80% of the sea lamprey migratory pheromone.

  • After the entire volume of conditioned water has passed through the column, elute the adsorbed compounds with methanol. Approximately 2 L of methanol can be used to elute ~90% of the pheromone components.

  • Collect the methanol eluate, which contains the concentrated pheromone extract. This crude extract can then be used for further fractionation. The Amberlite resin can be regenerated and reused multiple times.

Chromatographic Fractionation

This protocol outlines the separation of the crude extract into fractions based on the chemical properties of the constituent compounds.

Materials:

  • Crude pheromone extract (from Protocol 1)

  • Silica gel

  • Glass liquid chromatography column

  • Solvents for mobile phase (e.g., chloroform (B151607), methanol)

  • Fraction collector or vials

Procedure:

  • Prepare a silica gel slurry in the initial mobile phase solvent and pack it into a glass chromatography column.

  • Concentrate the crude extract and mix it thoroughly with a small amount of silica gel.

  • Load the extract-silica gel mixture onto the top of the prepared column.

  • Elute the compounds from the column using a solvent gradient. A typical gradient might start with 95% chloroform in methanol and gradually increase to 100% methanol.

  • Collect the eluent in individual fractions (e.g., 10 mL vials). These fractions can then be screened for biological activity.

Electro-olfactogram (EOG) Recordings

EOG is a technique used to measure the olfactory responses of sea lampreys to different chemical stimuli, allowing for the identification of odorous fractions.

Materials:

  • Mature sea lamprey

  • Anesthetic (e.g., MS-222)

  • Recirculating water system

  • Micromanipulators

  • Recording and reference electrodes

  • Amplifier and data acquisition system

  • Odorant delivery system

  • L-arginine (as a standard)

Procedure:

  • Anesthetize a mature sea lamprey and place it in a holder with a tube providing a constant flow of aerated water containing MS-222 over the gills.

  • Expose the olfactory epithelium.

  • Position the recording electrode on the surface of the olfactory epithelium and the reference electrode on a nearby non-sensory tissue using micromanipulators.

  • Deliver a pulse of a control substance (e.g., filtered water), a standard odorant (e.g., 10⁻⁵ M L-arginine), and the fractions to be tested to the olfactory epithelium.

  • Record the electrical potential changes (EOG responses) generated by the olfactory sensory neurons in response to each stimulus. A two-minute flush with filtered water should be performed between applications.

  • Normalize the responses to the fractions against the response to the standard L-arginine solution.

Quantitative Data from EOG Recordings:

CompoundDetection Threshold (M)Notes
3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS)10⁻¹³A major component of the male mating pheromone.
Petromyzone A10⁻⁹A novel bile alcohol identified from male conditioned water.
Petromyzone B10⁻¹¹A novel bile alcohol identified from male conditioned water.
Petromyzone C< 10⁻¹³A novel bile alcohol identified from male conditioned water.
Spermine (B22157)10⁻¹⁴ to 10⁻¹³Found in seminal fluid and acts as a sex pheromone.
Two-Choice Maze Behavioral Bioassay

This assay is used to determine if the odorous fractions identified by EOG are also behaviorally active, inducing a preference or avoidance response in sea lampreys.

Materials:

  • Two-choice maze apparatus

  • Mature female sea lamprey

  • River water or appropriate control water

  • System for delivering control and experimental odors to the maze arms

  • Video recording and tracking system

Procedure:

  • Acclimate a sexually mature female sea lamprey in a release cage within the maze for a set period (e.g., 5 minutes).

  • Introduce the control water into one arm of the maze and the water containing the test fraction into the other arm.

  • Release the lamprey from the cage and record its movements for a defined duration (e.g., 10 minutes).

  • Measure the cumulative amount of time the lamprey spends in the experimental and control channels.

  • A significant preference for the experimental channel indicates that the fraction is behaviorally attractive.

Quantitative Data from Behavioral Assays:

Pheromone ComponentEffective Concentration (M)Observed Behavior in Females
3-keto petromyzonol sulfate (3kPZS)10⁻¹⁴ to 10⁻¹⁰Upstream movement and attraction into traps.
Spermine10⁻¹⁴ to 10⁻¹⁰Preference in two-choice maze assays.

Pheromone Signaling Pathway

The identification of sea lamprey pheromones has led to investigations into their mechanism of action at the molecular level. While the complete signaling cascade is still under active research, key components have been identified.

Pheromone Detection and Signal Transduction Diagram

PheromoneSignaling cluster_olfactory Olfactory Sensory Neuron cluster_brain Brain cluster_response Behavioral & Physiological Response Pheromone Pheromone (e.g., 3kPZS, Spermine) Receptor Olfactory Receptor (e.g., OR320a/b, TAAR348) Pheromone->Receptor G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Cascade G_Protein->Second_Messenger Ion_Channel Ion Channel Opening Second_Messenger->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Olfactory_Bulb Olfactory Bulb Action_Potential->Olfactory_Bulb Higher_Centers Higher Brain Centers Olfactory_Bulb->Higher_Centers Behavior Behavioral Response (e.g., Upstream Migration, Spawning) Higher_Centers->Behavior Physiology Physiological Response (e.g., Gamete Development) Higher_Centers->Physiology

Caption: A simplified diagram of the sea lamprey pheromone signaling pathway.

Upon binding of a pheromone like 3kPZS to specific olfactory receptors, such as OR320a and OR320b, a signal transduction cascade is initiated within the olfactory sensory neurons. Similarly, spermine is detected by the trace amine-associated receptor TAAR348. This leads to the generation of an action potential that travels to the olfactory bulb and subsequently to higher brain centers, resulting in a behavioral or physiological response. These responses can include immediate behaviors like upstream movement and mate searching, as well as longer-term physiological changes such as the acceleration of sexual maturation. The identification and characterization of these pheromones and their signaling pathways are crucial for developing pheromone-based control strategies for the invasive sea lamprey population in the Great Lakes.

References

Application Notes and Protocols for the Use of 3-Keto Petromyzonol Sulfate in Invasive Sea Lamprey Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing effort to control invasive species, particularly the sea lamprey (Petromyzon marinus) in the Laurentian Great Lakes, the use of semiochemicals represents a targeted and environmentally conscious approach. 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS) is a primary component of the male sea lamprey's sex pheromone, which serves as a potent attractant for ovulating females.[1][2] Its application as a biopesticide, registered by the U.S. Environmental Protection Agency (EPA), focuses on luring sea lampreys into traps, thereby reducing their reproductive success and overall population.[3][4][5] These application notes provide a comprehensive overview of 3kPZS, including its mechanism of action, efficacy data, and protocols for its use in research and control operations.

Mechanism of Action

3-keto petromyzonol sulfate is a bile acid derivative that acts as a chemoattractant, primarily targeting the olfactory system of ovulating female sea lampreys. Upon detection, 3kPZS triggers a cascade of physiological and behavioral responses.

Olfactory Signaling Pathway: The binding of 3kPZS to specific G-protein coupled receptors (GPCRs) on the olfactory sensory neurons initiates a signal transduction cascade. This pathway is believed to involve the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels then open cyclic nucleotide-gated ion channels, causing depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the olfactory bulb of the brain, where it is processed, leading to the behavioral response of upstream movement towards the pheromone source.

Neuroendocrine Modulation: Beyond its role as a chemoattractant, 3kPZS also influences the hypothalamic-pituitary-gonadal (HPG) axis in sea lampreys. Exposure to the pheromone can modulate the synthesis and release of gonadotropin-releasing hormone (GnRH), which in turn affects the output of the HPG axis, influencing reproductive readiness and behavior.

Quantitative Data on Efficacy

The effectiveness of 3kPZS in increasing the trapping efficiency of sea lampreys has been documented in several studies. The data presented below summarizes key findings.

ParameterValueStream ConditionsSource
Increase in Trapping Efficiency 10%Barrier-integrated traps
Increase in Trapping Efficiency Up to 53%Field trials in baited traps
Increase in Capture Rate Up to 2xBaited vs. unbaited traps
Effective Concentration 10-12 MNatural stream environment

Experimental Protocols

Protocol 1: Synthesis of this compound Sulfate (Conceptual)
  • Starting Material: A suitable steroidal precursor.

  • Introduction of the 3-keto group: This can be achieved through enzymatic oxidation using a specific ketosteroid dehydrogenase or through chemical oxidation methods.

  • Hydroxylation at C7 and C12: Specific cytochrome P450 enzymes can be used to introduce hydroxyl groups at these positions.

  • Sulfation at C24: The final step involves the sulfation of the C24 hydroxyl group, which can be catalyzed by a sulfotransferase enzyme using a sulfate donor like 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

Note: The development of a scalable synthesis protocol would require significant process optimization and is a key area for further research and development.

Protocol 2: Preparation of Controlled-Release Pheromone Bait

This protocol is based on the use of polyethylene (B3416737) glycol (PEG) as a matrix for the controlled release of 3kPZS.

Materials:

  • This compound sulfate (synthetic)

  • Polyethylene glycol (PEG), molecular weight suitable for forming a solid matrix at ambient stream temperatures (e.g., PEG 8000)

  • Heat-resistant container

  • Molds for forming the bait emitters

  • Stirring apparatus

  • Fume hood

Procedure:

  • In a fume hood, gently heat the PEG in a heat-resistant container until it is completely molten.

  • Dissolve the desired amount of 3kPZS into the molten PEG. The concentration will depend on the target release rate and the size of the emitter.

  • Stir the mixture thoroughly to ensure a homogenous distribution of the pheromone within the PEG matrix.

  • Pour the molten mixture into molds of the desired shape and size for the emitters.

  • Allow the emitters to cool and solidify completely at room temperature.

  • Once solidified, the emitters can be removed from the molds and are ready for deployment.

Protocol 3: Field Application of 3kPZS-Baited Traps

This protocol provides a general guideline for the deployment of 3kPZS-baited traps for sea lamprey control.

Materials:

  • Sea lamprey traps (e.g., box traps, fyke nets)

  • Controlled-release 3kPZS bait emitters

  • Anchoring materials (e.g., ropes, weights)

  • Personal protective equipment (PPE)

Procedure:

  • Site Selection: Identify suitable locations for trap placement in streams known to have sea lamprey populations. Ideal locations are typically in areas of moderate flow where the pheromone plume will be effectively dispersed downstream.

  • Trap Installation: Securely install the sea lamprey traps in the selected locations according to standard trapping procedures.

  • Bait Deployment:

    • Place the 3kPZS controlled-release emitter inside the trap in a location that allows for good water flow over its surface.

    • The number of emitters per trap will depend on the stream flow rate and the desired pheromone concentration in the water.

  • Trap Monitoring:

    • Check the traps at regular intervals (e.g., daily) to remove captured sea lampreys and any non-target species.

    • Monitor the integrity of the bait emitters and replace them as needed based on their calculated release lifespan.

  • Data Collection:

    • Record the number of sea lampreys captured in baited and unbaited (control) traps to assess the efficacy of the pheromone.

    • Collect data on stream conditions (e.g., flow rate, temperature, water chemistry) to correlate with trapping success.

Environmental Fate and Ecotoxicity

A significant knowledge gap exists regarding the environmental fate and ecotoxicity of this compound sulfate. While it is registered as a biopesticide, suggesting a favorable environmental profile, detailed public data is scarce.

Environmental Fate:

  • Biodegradation: As a sulfated steroid, 3kPZS is expected to be biodegradable by aquatic microorganisms. The degradation pathway would likely involve the initial hydrolysis of the sulfate group by sulfatase enzymes, followed by the microbial degradation of the steroid core. The rate of degradation under various environmental conditions is an area requiring further investigation.

Ecotoxicity:

  • Target Specificity: 3kPZS is believed to be highly specific to sea lampreys, with other aquatic organisms not possessing the specific olfactory receptors to detect it at the low concentrations used.

  • Non-Target Organisms: There is a critical need for quantitative data on the acute and chronic toxicity of 3kPZS to a range of non-target aquatic organisms, including fish, invertebrates, and amphibians. Standard ecotoxicological tests (e.g., LC50) should be conducted to establish a comprehensive environmental risk profile.

Visualizations

Olfactory_Signaling_Pathway 3kPZS 3kPZS GPCR G-Protein Coupled Receptor 3kPZS->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converted by Adenylyl Cyclase CNG_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_Channel Opens Depolarization Depolarization CNG_Channel->Depolarization Causes Action_Potential Action_Potential Depolarization->Action_Potential Generates Signal_Transmission Signal to Olfactory Bulb Action_Potential->Signal_Transmission

Caption: Olfactory signaling pathway of 3kPZS in sea lamprey.

Experimental_Workflow cluster_Preparation Bait Preparation cluster_Deployment Field Deployment cluster_Monitoring Monitoring and Data Collection Synthesis Synthesis of 3kPZS Formulation Formulation into Controlled-Release Bait Synthesis->Formulation Bait_Deployment Bait Deployment Formulation->Bait_Deployment Site_Selection Site Selection Trap_Installation Trap Installation Site_Selection->Trap_Installation Trap_Installation->Bait_Deployment Trap_Monitoring Trap Monitoring Bait_Deployment->Trap_Monitoring Data_Collection Data Collection Trap_Monitoring->Data_Collection Analysis Efficacy Analysis Data_Collection->Analysis

Caption: Experimental workflow for 3kPZS application.

References

Application Notes and Protocols for Studying 3-Keto Petromyzonol in a Flume

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS) is a potent sex pheromone released by mature male sea lampreys (Petromyzon marinus) to attract ovulating females to their nests for spawning.[1][2][3] Understanding the behavioral responses elicited by 3kPZS is crucial for developing control strategies for this invasive species in regions like the Great Lakes. Flume assays are a fundamental tool for studying the chemo-attractant properties of 3kPZS in a controlled laboratory setting that mimics natural stream conditions. These application notes provide a detailed protocol for conducting a two-choice flume experiment to evaluate the behavioral response of sea lampreys to 3kPZS.

Data Presentation

The following tables summarize key quantitative data relevant to the experimental setup.

Table 1: Behavioral Response of Ovulating Female Sea Lampreys to 3kPZS in a Two-Choice Flume

Concentration of 3kPZS (Molar)ObservationSource
1 x 10⁻¹²Ovulating females located and swam to the source of water conditioned with this concentration.[4]
1 x 10⁻¹⁰Elicited significant behavioral responses in a context-dependent manner.[5]
5 x 10⁻¹³Elicited a preference in ovulating females in a two-choice flume assay.

Table 2: Electro-olfactogram (EOG) Detection Thresholds for Pheromones in Sea Lampreys

Pheromone ComponentDetection Threshold (Molar)Source
Petromyzonol sulfate (PS)~1 x 10⁻¹²
Allocholic acid (ACA)~1 x 10⁻¹²
3-keto petromyzonol sulfate (3kPZS)< 1 x 10⁻¹³

Experimental Protocols

Protocol: Two-Choice Flume Behavioral Assay for this compound

This protocol details the methodology for assessing the behavioral response of sea lampreys to 3kPZS using a two-choice flume.

1. Materials and Equipment:

  • Two-choice flume (Y-maze design) constructed of an inert material (e.g., stainless steel, glass, or acrylic).

  • Source of conditioned water (e.g., from a header tank).

  • Peristaltic pumps for precise delivery of the pheromone and control solutions.

  • Stock solution of this compound sulfate (3kPZS).

  • Control solution (the same water used in the flume).

  • Video recording equipment (e.g., overhead camera with infrared illumination for nocturnal observations).

  • Flow meter to ensure consistent water velocity.

  • Holding tanks for sea lamprey acclimation.

  • Sea lampreys (sexually mature, ovulating females for attraction studies).

2. Experimental Setup:

  • Flume Design: A Y-maze flume is recommended, with a downstream release area and two upstream arms. The dimensions should be adequate for the size of the lampreys, allowing for free movement.

  • Water Supply: The flume should be supplied with a continuous flow of conditioned water at a constant temperature and flow rate, mimicking natural stream conditions.

  • Odorant Delivery: Use peristaltic pumps to introduce the 3kPZS solution into one arm of the flume and the control solution into the other. The introduction points should be positioned to allow for complete mixing within each arm before reaching the choice area.

  • Lighting: As sea lampreys are often more active at night, experiments should be conducted under low-light or infrared conditions to minimize stress and encourage natural behavior.

3. Procedure:

  • Acclimation: Acclimate the sea lampreys in holding tanks with flowing water from the same source as the flume for at least 24 hours prior to the experiment.

  • Trial Initiation:

    • Start the water flow in the flume and allow it to stabilize.

    • Begin recording with the overhead camera.

    • Introduce a single sea lamprey into the downstream release area of the flume.

    • Allow the lamprey to acclimate to the flume for a defined period (e.g., 10-15 minutes) with only the control water flowing in both arms.

  • Odorant Introduction:

    • After the acclimation period, start the peristaltic pumps to introduce the 3kPZS solution into one arm and the control solution into the other. The side receiving the pheromone should be randomized between trials.

  • Behavioral Observation:

    • Record the lamprey's behavior for a set duration (e.g., 15-30 minutes).

    • Key behaviors to observe and quantify include:

      • Time spent in each arm of the flume.

      • First choice of arm.

      • Frequency of entries into each arm.

      • Upstream movement and searching behaviors (e.g., casting, circling).

  • Post-Trial:

    • At the end of the trial, stop the odorant delivery and gently remove the lamprey from the flume.

    • Thoroughly rinse the flume with fresh water to remove any residual pheromone before the next trial.

4. Data Analysis:

  • Analyze the video recordings to quantify the behavioral metrics.

  • Statistical analysis (e.g., t-test, chi-square test) can be used to determine if there is a significant preference for the arm containing 3kPZS.

Mandatory Visualization

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment acclimation Acclimate Sea Lamprey (24h in holding tank) flume_prep Prepare Two-Choice Flume (Stabilize water flow) introduction Introduce Lamprey (Downstream release area) flume_prep->introduction acclimation_flume Flume Acclimation (10-15 min, control water) introduction->acclimation_flume odor_intro Introduce 3kPZS and Control (Randomized arms) acclimation_flume->odor_intro observation Record Behavior (15-30 min) odor_intro->observation removal Remove Lamprey observation->removal cleaning Clean Flume removal->cleaning analysis Analyze Video Data cleaning->analysis

Caption: Experimental workflow for a two-choice flume assay.

signaling_pathway cluster_olfactory_neuron Olfactory Sensory Neuron pheromone This compound Sulfate (3kPZS) receptor Odorant Receptor (OR320a/b) pheromone->receptor g_protein G-protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP (Second Messenger) ac->camp produces cng_channel Cyclic Nucleotide-Gated (CNG) Ion Channel camp->cng_channel opens ca_influx depolarization Depolarization ca_influx->depolarization causes action_potential Action Potential to Olfactory Bulb depolarization->action_potential

Caption: Proposed olfactory signaling pathway for 3kPZS.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Synthetic 3-Keto Petromyzonol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of synthetic 3-Keto petromyzonol (B13829).

Troubleshooting Common Purification Challenges

The purification of synthetic 3-Keto petromyzonol, a steroid derivative, can present several challenges. This guide addresses common issues encountered during purification processes like chromatography and recrystallization.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Purification Incomplete extraction: The compound may not be fully extracted from the reaction mixture. Product loss during transfers: Multiple transfer steps can lead to significant loss of material. Suboptimal chromatography conditions: The compound may be eluting with other impurities or not eluting from the column at all. Inappropriate recrystallization solvent: The chosen solvent may be too good at dissolving the compound even at low temperatures.- Extraction: Ensure the pH is optimized for extraction and use a sufficient volume of an appropriate solvent. Perform multiple extractions. - Transfers: Minimize the number of transfers. Rinse glassware with the solvent to recover any adhered product. - Chromatography: Optimize the mobile phase composition and gradient. Screen different stationary phases. - Recrystallization: Select a solvent in which this compound has high solubility at high temperatures and low solubility at low temperatures.[1] Consider a multi-solvent system.[2]
Persistent Impurities in Final Product Co-elution in chromatography: Impurities with similar polarity to this compound may elute at the same time. Incomplete removal of reagents or byproducts: Starting materials, reagents, or side-reaction products may be carried through the purification.[3] Degradation of the compound: this compound may be unstable under the purification conditions (e.g., high temperature, extreme pH).- Chromatography: Employ high-resolution chromatography techniques like HPLC. Use a different stationary phase or a more selective mobile phase.[4] - Washing Steps: Include aqueous washes to remove water-soluble impurities before chromatography. - Recrystallization: Perform multiple recrystallization steps. - Stability: Conduct purification at lower temperatures if possible. Avoid prolonged exposure to harsh conditions.
Oily Product Instead of Crystals Presence of impurities: Impurities can inhibit crystal lattice formation. Supersaturation not achieved: The solution may not be concentrated enough for crystals to form. Cooling too rapidly: Rapid cooling can lead to the formation of an oil rather than crystals.- Purity: Ensure the pre-crystallization product is of sufficient purity. An initial chromatographic step may be necessary. - Concentration: Slowly evaporate the solvent until the solution is saturated. - Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Poor Separation in Column Chromatography Inappropriate solvent system: The mobile phase may be too polar or not polar enough, leading to either rapid elution of all components or no elution. Column overloading: Too much sample applied to the column can lead to broad peaks and poor separation. Incorrect stationary phase: The chosen stationary phase (e.g., silica (B1680970) gel, alumina) may not be suitable for the separation.- Solvent System: Develop a suitable solvent system using thin-layer chromatography (TLC) first. - Loading: Use an appropriate ratio of sample to stationary phase. - Stationary Phase: Test different stationary phases with varying polarities.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in synthetic this compound?

A1: While specific impurities depend on the synthetic route, common impurities in steroid synthesis can be categorized as:

  • Organic Impurities: Starting materials, unreacted intermediates, by-products from side reactions, and degradation products.

  • Inorganic Impurities: Residual catalysts (e.g., metals), reagents, and salts from workup procedures.

  • Residual Solvents: Solvents used in the synthesis and purification process.

Q2: What is a good starting point for selecting a recrystallization solvent for this compound?

A2: Based on its known solubility, slightly soluble in chloroform (B151607) and DMSO when heated, you can explore these as potential primary solvents. The ideal solvent is one in which this compound is highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4 °C). A solvent pair system, such as dissolving in a soluble solvent like warm chloroform and then adding a less soluble anti-solvent (e.g., hexane) until turbidity appears, can also be effective.

Q3: How can I monitor the purity of this compound during purification?

A3: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to assess the number of components in a mixture and to monitor the progress of a chromatographic separation.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.

  • Mass Spectrometry (MS): Can be coupled with chromatography (LC-MS or GC-MS) to identify the molecular weights of the main component and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.

Q4: My purified this compound has a melting point range that is broad and lower than the reported 173-175 °C. What does this indicate?

A4: A broad and depressed melting point range is a strong indication that your sample is still impure. Pure crystalline solids typically have a sharp melting point range of 1-2 °C. The presence of impurities disrupts the crystal lattice, requiring less energy to melt. Further purification steps are recommended.

Experimental Protocols

General Protocol for Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). Gradually increase the polarity of the mobile phase to elute compounds of increasing polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

General Protocol for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Dissolve the impure solid in a minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution by gravity to remove them.

  • Cooling: Allow the hot solution to cool slowly and undisturbed to room temperature to allow for the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.

Visualizations

experimental_workflow crude Crude Synthetic This compound dissolve Dissolve in Minimal Solvent crude->dissolve load Load onto Silica Column dissolve->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Analyze by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate recrystallize Recrystallize evaporate->recrystallize filter_dry Filter and Dry recrystallize->filter_dry pure Pure 3-Keto Petromyzonol filter_dry->pure signaling_pathway cluster_brain Brain hypothalamus Hypothalamus gnrh GnRH hypothalamus->gnrh Releases pituitary Pituitary Gland lh_fsh LH / FSH pituitary->lh_fsh Releases gonads Gonads hormones Sex Hormone Production gonads->hormones gnrh->pituitary lh_fsh->gonads keto This compound keto->hypothalamus Modulates

References

Improving the sensitivity of 3-Keto petromyzonol detection in environmental samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sensitivity of 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS) detection in environmental samples. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is 3-keto petromyzonol sulfate (3kPZS) and why is its sensitive detection important?

A1: this compound sulfate (3kPZS) is a potent male sex pheromone released by the sea lamprey (Petromyzon marinus) to attract ovulating females to their nests for spawning.[1][2] Its sensitive and accurate detection in environmental water samples is crucial for monitoring and controlling invasive sea lamprey populations, as it can indicate the presence and reproductive status of males.[3][4] Furthermore, understanding its environmental fate and concentration is vital for the development of pheromone-based control strategies.[5]

Q2: What are the primary analytical methods for detecting 3kPZS in environmental samples?

A2: The two primary methods for the quantitative analysis of 3kPZS in environmental water samples are High-Performance Liquid Chromatography (HPLC) with derivatization followed by UV or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally more sensitive and specific.

Q3: How can I improve the sensitivity of my 3kPZS measurements?

A3: To improve sensitivity, focus on the following areas:

  • Sample Preparation: Employ solid-phase extraction (SPE) to concentrate 3kPZS from large volumes of water and remove interfering matrix components.

  • Analytical Technique: Utilize LC-MS/MS, which offers higher sensitivity and specificity compared to HPLC-UV. For HPLC methods, using fluorescence detection after derivatization with a fluorophore like dansyl hydrazine (B178648) can significantly enhance sensitivity.

  • Method Optimization: Fine-tune your chromatographic conditions to achieve good peak shape and separation from matrix interferences. Optimize MS parameters (e.g., ionization source, collision energy) for the specific fragmentation of 3kPZS.

Q4: What is the expected environmental concentration of 3kPZS?

A4: The concentration of 3kPZS in natural stream environments can be extremely low, often in the picomolar (ng/L) range. Ovulating females can detect and respond to concentrations as low as 10⁻¹² M.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of 3kPZS in environmental samples.

Low or No Signal/Recovery
Potential Cause Troubleshooting Steps
Inefficient Extraction - Verify the pH of the water sample before SPE; it should be appropriate for the sorbent and analyte. - Ensure the SPE cartridge has been properly conditioned and equilibrated. - Check the elution solvent for correct composition and volume to ensure complete elution of 3kPZS. - Consider using an SPE cartridge with a different sorbent chemistry (e.g., a mixed-mode or polymer-based sorbent).
Analyte Degradation - 3kPZS may be susceptible to microbial degradation in water samples. Samples should be processed as quickly as possible or stored frozen (-20°C or lower) if analysis is delayed. - Avoid repeated freeze-thaw cycles.
Poor Derivatization (HPLC Method) - Ensure the derivatizing agent (e.g., dansyl hydrazine) is fresh and has not degraded. - Optimize the reaction conditions (pH, temperature, and time) for the derivatization reaction. - Check for the presence of interfering compounds in the sample that may consume the derivatizing agent.
Ion Suppression (LC-MS/MS) - Environmental samples contain complex matrices (e.g., humic acids, salts) that can suppress the ionization of 3kPZS. - Improve sample cleanup using a more rigorous SPE protocol or by adding a post-extraction cleanup step. - Dilute the sample extract to reduce the concentration of interfering matrix components. - Use a deuterated internal standard to compensate for matrix effects.
Incorrect MS/MS Parameters - Ensure the mass spectrometer is tuned and calibrated. - Optimize the precursor and product ion masses for 3kPZS. - Adjust collision energy to maximize the intensity of the desired product ion. - For sulfated steroids, negative ionization mode is typically more sensitive.
High Background Noise or Interferences
Potential Cause Troubleshooting Steps
Matrix Effects - Enhance sample cleanup procedures to remove co-eluting matrix components. - Optimize the chromatographic gradient to separate 3kPZS from interfering peaks. - Use a higher resolution mass spectrometer to distinguish 3kPZS from isobaric interferences.
Contamination - Use high-purity solvents and reagents. - Thoroughly clean all glassware and equipment. - Analyze a blank sample (reagent water processed through the entire sample preparation procedure) to identify sources of contamination.
Carryover - Implement a robust wash cycle for the autosampler and injection port between samples. - Inject a blank solvent after a high-concentration sample to check for carryover.

Quantitative Data Summary

The following table summarizes the performance of different analytical methods for the detection of 3kPZS.

Method Limit of Detection (LOD) Limit of Quantification (LOQ) Linearity (Correlation Coefficient) Recovery Precision (RSD) Reference
LC-MS/MS 0.1 ng/mL0.5 ng/mL>0.9994.1–105.5%2.5–9.3%
HPLC-UV (with Dansyl Hydrazine Derivatization) < 100 ppbNot Reported1.0Not ReportedNot Reported
HPLC-Fluorescence (with Dansyl Hydrazine Derivatization) Potentially < 1 ng/L (ppt)Not ReportedNot ReportedNot ReportedNot Reported

Experimental Protocols

Sample Collection and Preservation
  • Collect water samples in clean, amber glass bottles to minimize photodegradation.

  • To account for recovery losses and matrix effects, spike the sample with a known amount of a deuterated internal standard (e.g., d4-3kPZS) immediately after collection.

  • If not extracted immediately, freeze the samples at -20°C or below to prevent microbial degradation. Process frozen samples within 6 months.

Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific sample matrix and analytical method.

  • Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB or Strata-X) with 5 mL of methanol (B129727) followed by 5 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-filtered water sample (typically 100 mL to 1 L) onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-20 minutes to remove residual water.

  • Elution: Elute the retained 3kPZS and internal standard with 5-10 mL of methanol or another suitable organic solvent (e.g., acetonitrile).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 100-500 µL) of the initial mobile phase for LC analysis.

LC-MS/MS Analysis
  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z for deprotonated 3kPZS.

    • Product Ion (Q3): A specific fragment ion of 3kPZS (e.g., loss of SO₃).

    • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

HPLC-UV/Fluorescence Analysis with Derivatization
  • Derivatization:

    • To a 5 mL aqueous sample, add 10 mL of a 1 mg/mL aqueous solution of dansyl hydrazine and 2-3 drops of glacial acetic acid.

    • Stir the solution for 15 minutes at room temperature.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water.

    • Mobile Phase B: Methanol.

    • Gradient: A linear gradient from 50% to 100% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Detection:

    • UV: Monitor at 333 nm.

    • Fluorescence: Excitation wavelength of ~340 nm and an emission wavelength of ~520 nm.

Visualizations

Caption: Experimental workflow for the detection of 3kPZS in environmental samples.

Caption: Simplified signaling pathway of 3kPZS in the sea lamprey olfactory system.

References

Technical Support Center: Optimizing Dose-Response Experiments for 3-Keto Petromyzonol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Keto petromyzonol (B13829). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your dose-response experiments.

Frequently Asked Questions (FAQs)

Q1: What is 3-Keto petromyzonol and what is its primary mechanism of action?

A1: this compound is a bile acid derivative that functions as a sex pheromone in the sea lamprey (Petromyzon marinus).[1][2] Its sulfated form, this compound sulfate (B86663) (3kPZS), is a major component of the male sea lamprey's pheromone mixture that attracts ovulating females.[3][4][5] The primary mechanism of action of 3kPZS is the modulation of the hypothalamic-pituitary-gonadal (HPG) axis through the stimulation of gonadotropin-releasing hormone (GnRH) synthesis and release.

Q2: What is the stability and solubility of this compound?

A2: this compound is a crystalline solid with a stability of at least four years when stored at -20°C. Its solubility varies depending on the solvent, as detailed in the table below.

Q3: What are the key considerations when designing a dose-response experiment for this compound?

A3: Key considerations include selecting a relevant biological system (e.g., primary sea lamprey pituitary cells), choosing an appropriate endpoint to measure (e.g., GnRH release, intracellular calcium mobilization), determining a suitable dose range, and using appropriate controls. Careful data analysis using a suitable model, such as the four-parameter log-logistic model, is also crucial.

Q4: How can I quantify the release of GnRH from pituitary cells in response to this compound?

A4: The concentration of GnRH in cell culture supernatants can be quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. These kits typically employ a competitive inhibition or sandwich ELISA format and have detection ranges suitable for measuring physiological concentrations of GnRH.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility
DMF20 mg/mL
DMSO14 mg/mL
Ethanol5 mg/mL
DMF:PBS (pH 7.2) (1:9)0.1 mg/mL

Table 2: Example Dose-Response Data for this compound on GnRH Release

This compound (nM)GnRH Release (pg/mL) (Mean ± SD)
0 (Control)50 ± 5
0.175 ± 8
1150 ± 12
10350 ± 25
100700 ± 50
1000950 ± 60
10000980 ± 55

Note: This is hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: In Vitro Dose-Response Assay for this compound-Induced GnRH Release from Sea Lamprey Pituitary Cells

This protocol describes a method to measure the dose-dependent effect of this compound on the release of Gonadotropin-Releasing Hormone (GnRH) from primary sea lamprey pituitary cells.

Materials:

  • Adult, sexually mature sea lampreys

  • Cell culture medium (e.g., L-15 medium supplemented with fetal bovine serum, antibiotics)

  • This compound (or 3kPZS)

  • Collagen and fibronectin-coated cell culture plates

  • Enzymes for tissue dissociation (e.g., trypsin, collagenase)

  • GnRH ELISA kit

  • Standard laboratory equipment (centrifuge, incubator, microscope, etc.)

Methodology:

  • Primary Pituitary Cell Culture:

    • Isolate pituitaries from anesthetized sea lampreys under sterile conditions.

    • Dissociate the tissue into single cells using a combination of enzymatic digestion and mechanical disruption.

    • Plate the cells in collagen and fibronectin-coated multi-well plates with the appropriate cell culture medium.

    • Incubate the cells at a suitable temperature (e.g., 12-15°C) to allow for attachment and recovery.

  • Dose-Response Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the pituitary cell cultures and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent but no this compound).

    • Incubate the cells for a predetermined time (e.g., 24 hours) to allow for GnRH release.

  • Quantification of GnRH Release:

    • Collect the cell culture supernatants from each well.

    • Centrifuge the supernatants to remove any cellular debris.

    • Quantify the concentration of GnRH in the supernatants using a GnRH ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the GnRH concentration against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the EC50 (the concentration of this compound that elicits 50% of the maximal response).

Troubleshooting Guides

Issue 1: High Variability in GnRH Release Measurements

  • Possible Cause: Inconsistent cell number or viability across wells.

  • Troubleshooting Steps:

    • Ensure a homogenous single-cell suspension before plating.

    • Perform a cell viability assay (e.g., trypan blue exclusion) before and after the experiment.

    • Use a consistent and low passage number for cultured cells if not using primary cells.

  • Possible Cause: Pipetting errors during serial dilutions or sample collection.

  • Troubleshooting Steps:

    • Calibrate pipettes regularly.

    • Use fresh pipette tips for each dilution and sample transfer.

Issue 2: No or Low Response to this compound

  • Possible Cause: Inactive this compound.

  • Troubleshooting Steps:

    • Verify the purity and integrity of the this compound stock.

    • Prepare fresh dilutions for each experiment.

    • Ensure proper storage of the compound at -20°C.

  • Possible Cause: Unhealthy or unresponsive pituitary cells.

  • Troubleshooting Steps:

    • Optimize the pituitary cell isolation and culture protocol to ensure high viability.

    • Confirm the presence of GnRH receptors on the cells.

    • Include a positive control that is known to stimulate GnRH release (e.g., a known GnRH secretagogue).

Issue 3: Inconsistent Dose-Response Curve Shape

  • Possible Cause: Inappropriate dose range.

  • Troubleshooting Steps:

    • Perform a wider range of concentrations in a preliminary experiment to identify the optimal range that covers the baseline, linear, and saturation phases of the response.

  • Possible Cause: Compound precipitation at high concentrations.

  • Troubleshooting Steps:

    • Visually inspect the treatment wells for any signs of precipitation.

    • Consult the solubility data and adjust the solvent or concentration range if necessary.

Visualizations

G Experimental Workflow for this compound Dose-Response Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate & Culture Sea Lamprey Pituitary Cells C Treat Cells with This compound Doses A->C B Prepare Serial Dilutions of This compound B->C D Incubate for Defined Period C->D E Collect Cell Supernatants D->E F Quantify GnRH Release (ELISA) E->F G Plot Dose-Response Curve & Calculate EC50 F->G

Caption: Workflow for a this compound dose-response experiment.

G Proposed Signaling Pathway of this compound in Pituitary Cells Keto This compound (3kPZS) GnRHR GnRH Receptor (GPCR) Keto->GnRHR Binds to Gq11 Gq/11 Protein GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Intracellular Ca2+ Increase ER->Ca Releases GnRH_vesicle GnRH Vesicles Ca->GnRH_vesicle Triggers fusion PKC->GnRH_vesicle Phosphorylates proteins involved in exocytosis GnRH_release GnRH Release GnRH_vesicle->GnRH_release

Caption: Proposed signaling pathway for this compound.

G Troubleshooting Logic for Low/No Response Start Low or No Response to this compound Check_Compound Is the 3-Keto Petromyzonol active? Start->Check_Compound Check_Cells Are the pituitary cells healthy and responsive? Check_Compound->Check_Cells Yes Sol_Compound Prepare fresh compound. Verify purity and storage. Check_Compound->Sol_Compound No Check_Assay Is the GnRH ELISA working correctly? Check_Cells->Check_Assay Yes Sol_Cells Optimize cell culture. Check for contamination. Use positive control. Check_Cells->Sol_Cells No Sol_Assay Run ELISA positive control. Check reagent expiration. Check_Assay->Sol_Assay No Success Problem Resolved Check_Assay->Success Yes Sol_Compound->Success Sol_Cells->Success Sol_Assay->Success

Caption: Troubleshooting flowchart for low or no experimental response.

References

Technical Support Center: Stability and Degradation of 3-Keto Petromyzonol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of 3-Keto petromyzonol (B13829) in aqueous solutions. Due to limited publicly available stability data for this specific compound, this guide offers generalized best practices, troubleshooting advice, and standardized protocols based on the chemical properties of similar bile acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 3-Keto petromyzonol in aqueous solutions at neutral pH and room temperature?

While specific data is scarce, based on its structure as a sulfated bile acid, this compound is expected to have moderate stability in neutral aqueous solutions. However, the keto group and the sulfate (B86663) ester are susceptible to degradation under certain conditions. It is crucial to perform compound-specific stability studies to determine its shelf-life and degradation kinetics.

Q2: What are the primary factors that can influence the degradation of this compound?

The main factors affecting stability are likely to be pH, temperature, and exposure to light.

  • pH: The stability of the sulfate ester bond can be compromised under acidic or alkaline conditions, leading to hydrolysis. The enolization of the keto group can also be pH-dependent.

  • Temperature: Higher temperatures will generally accelerate degradation reactions.

  • Light: Photodegradation can occur if the molecule absorbs light in the UV-Vis spectrum. It is advisable to protect solutions from light.

  • Oxidizing agents: The presence of oxidizing agents in the solution could potentially lead to degradation of the steroid core.

Q3: What analytical methods are recommended for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and reliable method for stability studies. For higher specificity and to identify degradation products, HPLC coupled with a mass spectrometer (LC-MS) is recommended. A C18 column is often suitable for separating bile acids and their derivatives.

Q4: How should I prepare stock solutions of this compound?

It is recommended to prepare stock solutions in a non-aqueous, inert solvent such as methanol (B129727) or DMSO, as mentioned in some research literature[1]. These stock solutions can then be diluted into the desired aqueous buffer for the experiment. This minimizes the risk of degradation during storage. Store stock solutions at low temperatures (e.g., -20°C) and protected from light.

Troubleshooting Guide

Issue: I am observing rapid degradation of this compound in my experiments, even under seemingly mild conditions.

  • Question: Have you checked the pH of your aqueous solution?

    • Answer: Even small shifts in pH can significantly impact stability. Prepare fresh buffers for each experiment and verify the pH before adding the compound.

  • Question: Are your solutions protected from light?

    • Answer: Use amber vials or cover your glassware with aluminum foil to prevent potential photodegradation.

  • Question: Have you considered the purity of your water and reagents?

    • Answer: Impurities such as metal ions or microbial contamination can catalyze degradation. Use high-purity water (e.g., Milli-Q) and analytical grade reagents.

Issue: I am seeing inconsistent results between replicate stability experiments.

  • Question: Is the temperature accurately controlled?

    • Answer: Use a calibrated incubator or water bath to maintain a constant temperature. Fluctuations in ambient temperature can affect degradation rates.

  • Question: Is your analytical method validated for reproducibility?

    • Answer: Ensure your HPLC/LC-MS method is robust. Check for consistency in peak area and retention time for your standards. Perform system suitability tests before each run.

  • Question: Are you preparing fresh dilutions for each experiment?

    • Answer: Avoid using aged dilutions from a stock solution, as the compound may have already started to degrade in the aqueous matrix.

Issue: I am having difficulty separating this compound from its degradation products using HPLC.

  • Question: Have you tried optimizing your mobile phase?

    • Answer: Experiment with different solvent gradients (e.g., acetonitrile-water or methanol-water) and pH modifiers (e.g., formic acid or ammonium (B1175870) acetate) to improve resolution.

  • Question: Could a different column chemistry be more effective?

    • Answer: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded column.

Quantitative Data Summary

The following table template is provided for researchers to systematically record and present their stability data for this compound.

Condition ID pH Temperature (°C) Light Condition Initial Concentration (µg/mL) Time Point (hours) Remaining this compound (%) Degradation Product(s) Peak Area
A-14.025Dark1001000
A-24.025Dark1024
A-34.025Dark1048
B-17.025Dark1001000
B-27.025Dark1024
B-37.025Dark1048
C-19.025Dark1001000
C-29.025Dark1024
C-39.025Dark1048
D-17.040Dark1001000
D-27.040Dark1024
D-37.040Dark1048
E-17.025Light1001000
E-27.025Light1024
E-37.025Light1048

Experimental Protocols

Protocol: Forced Degradation Study of this compound in Aqueous Solutions

1. Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, and photolytic) to identify potential degradation pathways and develop a stability-indicating analytical method.

2. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Buffers (e.g., phosphate, acetate) for pH control

  • Class A volumetric flasks and pipettes

  • Amber HPLC vials

  • Photostability chamber

3. Instrumentation:

  • HPLC system with a UV detector or a Mass Spectrometer (MS)

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Calibrated oven/incubator

4. Stock Solution Preparation:

  • Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.

  • Store the stock solution at -20°C, protected from light.

5. Forced Degradation Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 50 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 50 µg/mL. Incubate at 60°C for 24 hours.

  • Neutral Hydrolysis: Dilute the stock solution with HPLC-grade water to a final concentration of 50 µg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dilute the stock solution with a 3% H₂O₂ solution to a final concentration of 50 µg/mL. Keep at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Dilute the stock solution with water to a final concentration of 50 µg/mL. Expose the solution in a photostability chamber to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions.

6. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • If necessary, neutralize the acidic and basic samples before injection.

  • Analyze all samples by a developed and validated stability-indicating HPLC or LC-MS method.

  • Monitor the decrease in the peak area of this compound and the formation of any new peaks (degradation products).

Visualizations

cluster_main Hypothetical Degradation Pathway of this compound cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_oxidation Oxidation parent This compound hydrolysis_product Desulfated this compound parent->hydrolysis_product Acid/Base reduction_product Petromyzonol Sulfate parent->reduction_product Reducing Agent oxidation_product Oxidized Steroid Core Products parent->oxidation_product Oxidizing Agent

Caption: Hypothetical degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Study prep 1. Prepare Stock Solution (this compound in Methanol) stress 2. Apply Stress Conditions (pH, Temp, Light, Oxidizing Agent) prep->stress sampling 3. Collect Samples at Timed Intervals stress->sampling analysis 4. HPLC / LC-MS Analysis sampling->analysis data 5. Data Processing (Quantify Parent Compound & Degradants) analysis->data report 6. Generate Stability Report (Degradation Kinetics, Half-life) data->report

Caption: General experimental workflow for a stability study.

References

Troubleshooting low signal-to-noise ratio in EOG recordings for 3kPZS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low signal-to-noise ratio (SNR) in Electrooculography (EOG) recordings.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of noise in EOG recordings?

A1: EOG signals are susceptible to contamination from various sources that can degrade the signal quality.[1][2] The most common types of noise include:

  • Power Line Interference: This presents as a periodic noise at the frequency of the electrical power supply (typically 50 or 60 Hz) and its harmonics.[1] It is often referred to as mains hum.

  • Muscle Artifacts (EMG): Contractions of facial muscles, especially those around the eyes, can introduce high-frequency noise into the EOG signal.[1][2] This is particularly noticeable during blinking or strong eye movements.

  • Baseline Drift: These are slow, gradual changes in the baseline of the EOG signal over time. This can be caused by electrode movement, changes in skin impedance, or environmental factors.

  • Electrode Noise: Noise can be introduced by the electrodes themselves due to inadequate electrode-skin contact, electrode polarization, or impedance mismatch.

  • Environmental Noise: Electromagnetic interference (EMI) from nearby electronic devices can corrupt the EOG signal.

Q2: What is a typical amplitude and frequency range for an EOG signal?

A2: A typical EOG signal has a resting potential amplitude ranging from 0.4 to 1.0 millivolts (mV). The frequency of the EOG signal typically ranges from direct current (DC) up to 100 Hz.

Q3: How can I improve the signal-to-noise ratio in my EOG recordings?

A3: Improving the SNR in EOG recordings involves a combination of proper experimental setup, appropriate hardware selection, and signal processing techniques. Key strategies include:

  • Proper Skin Preparation: Clean the skin where the electrodes will be placed to remove oils and dead skin cells, which can increase impedance.

  • Correct Electrode Placement: Ensure electrodes are placed according to standard EOG configurations to effectively capture eye movements.

  • Use of High-Quality Electrodes: The choice of electrode type (wet or dry) can impact signal quality, with wet electrodes generally providing a higher SNR.

  • Employing a Differential Amplifier: Using a differential amplifier with a high Common Mode Rejection Ratio (CMRR) helps to eliminate common signals that appear on both inputs, thereby reducing some noise.

  • Filtering: Applying digital or analog filters, such as low-pass and notch filters, can effectively remove high-frequency noise and power line interference.

  • Minimizing Subject Movement: Instructing the subject to remain still and comfortable can reduce muscle artifacts.

  • Controlling the Environment: Conducting experiments in an electromagnetically shielded room or using a Faraday cage can minimize environmental noise.

Troubleshooting Guide for Low SNR in EOG Recordings

This guide provides a step-by-step approach to identifying and resolving common issues leading to a low signal-to-noise ratio.

Problem: High-Frequency Noise or "Fuzzy" Signal
Possible Cause Recommended Solution
Muscle Artifacts (EMG) Instruct the subject to relax their facial muscles and avoid unnecessary movements. Provide a comfortable setup to minimize physical discomfort.
Environmental EMI Turn off non-essential electronic equipment near the recording setup. If possible, use a Faraday cage or shielded room. Check for and resolve any ground loops in the equipment setup.
Poor Electrode Contact Ensure electrodes are securely attached and making good contact with the skin. Re-apply conductive gel if using wet electrodes.
Problem: Persistent 50/60 Hz Hum
Possible Cause Recommended Solution
Power Line Interference Apply a notch filter centered at 50 Hz or 60 Hz, depending on your location, to remove the specific power line frequency. Ensure all recording equipment is plugged into the same power outlet to avoid ground loops.
Improper Grounding Verify that the subject and the recording equipment are properly grounded. A floating ground is a common cause of significant noise.
Problem: Slow, Drifting Baseline
Possible Cause Recommended Solution
Electrode Movement Secure the electrode cables to prevent them from pulling on the electrodes. Allow the subject to settle and the electrode-skin interface to stabilize before starting the recording.
Changes in Skin Impedance Proper skin preparation before electrode application can help stabilize impedance. Use a high-pass filter with a very low cutoff frequency (e.g., 0.1 Hz) to remove the slow drift.

Experimental Protocols

Protocol for EOG Electrode Placement and Skin Preparation
  • Skin Preparation:

    • Clean the skin at the intended electrode sites with an alcohol pad to remove oils and dirt.

    • Gently abrade the skin with a blunt needle or specialized skin preparation paste to reduce impedance (Note: some sources do not recommend abrasion for EOG).

  • Electrode Placement (for horizontal eye movements):

    • Place one electrode on the outer canthus (the outer corner) of the right eye.

    • Place a second electrode on the outer canthus of the left eye.

    • Place a ground electrode on a bony area, such as the center of the forehead.

  • Electrode Application:

    • If using wet electrodes, apply a small amount of conductive gel to the electrode surface.

    • Firmly press the electrode onto the prepared skin site.

    • Secure the electrode in place with medical tape or an adhesive ring.

Data Presentation

Parameter Typical Value Potential Indication of Low SNR
Signal Amplitude 0.4 - 1.0 mVSignal amplitude significantly lower than the expected range, making it difficult to distinguish from the noise floor.
Noise Amplitude VariesConsistently high noise amplitude that obscures the EOG signal.
Signal-to-Noise Ratio (SNR) High (specific values depend on the application)Low SNR values, indicating that the noise level is a significant portion of the total signal.
Power Spectrum Clear peaks corresponding to eye movementsA dominant peak at 50/60 Hz indicates power line interference. Broad, high-frequency content may suggest muscle artifacts.

Visualizations

TroubleshootingWorkflow start Low SNR in EOG Recording check_hum Is there a 50/60 Hz hum? start->check_hum check_drift Is there a slow baseline drift? check_hum->check_drift No solution_hum Apply Notch Filter Check Grounding check_hum->solution_hum Yes check_fuzzy Is the signal generally 'fuzzy' or noisy? check_drift->check_fuzzy No solution_drift Apply High-Pass Filter Secure Electrodes check_drift->solution_drift Yes solution_fuzzy Check Electrode Contact Minimize Subject Movement Shield from EMI check_fuzzy->solution_fuzzy Yes end_node SNR Improved check_fuzzy->end_node No solution_hum->check_drift solution_drift->check_fuzzy solution_fuzzy->end_node

Caption: Troubleshooting workflow for low SNR in EOG recordings.

EOG_Signal_Pathway cluster_source Signal Source & Noise cluster_acquisition Data Acquisition cluster_processing Signal Processing EyeMovement Eye Movement (EOG Signal) Electrodes Electrodes EyeMovement->Electrodes NoiseSources Noise Sources (EMG, EMI, etc.) NoiseSources->Electrodes Amplifier Differential Amplifier Electrodes->Amplifier Filtering Filtering (Low-pass, Notch) Amplifier->Filtering ProcessedSignal Clean EOG Signal Filtering->ProcessedSignal

Caption: Simplified pathway of EOG signal from source to processing.

References

Technical Support Center: Minimizing Variability in Sea Lamprey Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in sea lamprey behavioral assays.

Troubleshooting Guides

Variability in behavioral assays can arise from a multitude of factors. The following tables provide a structured approach to identifying and resolving common issues.

Table 1: Environmental and Acclimation Issues
ProblemPotential CauseRecommended Solution
Inconsistent or absent response to stimuli Improper acclimation to experimental conditions.Acclimate sea lamprey to the experimental tank and water conditions for a sufficient period before trials begin. Monitor for normal resting and exploratory behavior as an indicator of acclimation.
Fluctuations in water temperature.[1]Use a thermostatically controlled water system to maintain a stable and appropriate temperature throughout the experiment. Water temperature is a strong predictor of sea lamprey activity.[1]
Variable water flow rates.Employ a calibrated pump or flowmeter to ensure consistent water flow, which is critical for olfactory cue dispersion and can influence lamprey movement.
Inconsistent lighting conditions.Standardize lighting conditions across all trials. Given their nocturnal tendencies, conducting assays under low-light or red-light conditions may reduce stress and variability.
High variability in locomotor activity Stress from handling and transfer.Minimize handling time and use soft, wet nets to transfer animals. Allow for a recovery period after transfer before starting the assay.
Presence of unintended chemical cues.Use charcoal-filtered water and thoroughly clean all experimental apparatus between trials to remove any residual odors or pheromones.
Erratic swimming behavior Poor water quality (e.g., low dissolved oxygen, high ammonia).Continuously monitor water quality parameters (dissolved oxygen, pH, ammonia, nitrites, nitrates) and perform regular water changes.
Table 2: Stimulus and Procedural Issues
ProblemPotential CauseRecommended Solution
Variable response to chemical cues (e.g., pheromones) Inconsistent concentration of the chemical stimulus.Prepare fresh, standardized concentrations of the stimulus for each trial. Use precise-pipetting techniques and ensure thorough mixing in the delivery system.
Degradation of the chemical stimulus.Store stock solutions of chemical cues appropriately (e.g., refrigerated, protected from light) and prepare fresh dilutions daily.
Habituation to the stimulus.Randomize the order of stimulus presentation and include sufficient time between trials to prevent habituation.
Bias in choice assays (e.g., Y-maze) Side preference in the experimental apparatus.Thoroughly clean both sides of the apparatus between trials. Alternate the side of stimulus delivery and analyze data for any inherent side bias.
Unintended visual or vibrational cues.Shield the experimental setup from external disturbances. Use opaque materials for the assay tank to minimize visual cues.
Inconsistent trapping efficiency Differences in trap design and placement.[2][3]Use standardized trap designs and placement protocols. Document the exact location and orientation of traps in relation to water flow.
Individual differences in lamprey behavior (e.g., boldness).[4]Account for individual behavioral phenotypes by conducting preliminary screening or using a within-subject experimental design where each animal serves as its own control.

Frequently Asked Questions (FAQs)

Q1: What are the most critical environmental factors to control in sea lamprey behavioral assays?

A1: Water temperature and flow rate are among the most critical environmental factors to control. Water temperature significantly influences the metabolic rate and activity levels of sea lamprey. Water flow is crucial for the dispersal of olfactory cues, which are central to many sea lamprey behaviors, including migration and spawning. Consistent lighting is also important, as sea lamprey are primarily nocturnal.

Q2: How long should the acclimation period be for sea lamprey before starting a behavioral assay?

A2: While there is no universally mandated acclimation period, a minimum of 24 to 48 hours is generally recommended to allow the animals to recover from handling stress and adjust to the experimental conditions. The ideal duration can depend on the specific assay and the life stage of the lamprey. Monitoring their behavior for a return to normal activity patterns, such as resting and gentle swimming, is a good indicator of acclimation.

Q3: How can I account for the influence of sex and maturation stage on behavioral responses?

A3: The sex and maturational state of sea lamprey can significantly impact their behavioral responses, particularly to pheromonal cues. It is crucial to determine and record the sex and reproductive status of each individual. Experimental designs should either use animals of a single sex and maturation stage or include these variables as factors in the statistical analysis to account for their influence.

Q4: What is the best way to prepare and deliver pheromone stimuli to ensure consistency?

A4: Pheromone stimuli should be prepared from a concentrated stock solution and diluted to the final working concentration immediately before each trial to prevent degradation. Use precise, calibrated equipment for dilutions. A syringe pump or a peristaltic pump connected to a mixing chamber can ensure a constant and accurate delivery rate of the stimulus into the experimental flume.

Q5: Are there any known behavioral differences between wild-caught and laboratory-reared sea lamprey?

A5: While specific studies directly comparing the behavior of wild-caught and laboratory-reared sea lamprey in assays are limited, it is reasonable to assume that differences may exist due to varying life experiences, such as exposure to predators and natural environmental fluctuations. When possible, the source of the animals should be consistent throughout a study. If both are used, the source should be included as a variable in the analysis.

Experimental Protocols

Pheromone Attraction Bioassay

This protocol is designed to assess the behavioral response of adult sea lamprey to a chemical cue, such as a pheromone, in a two-choice maze.

Methodology:

  • Apparatus: A two-choice Y-maze or a parallel-flume choice tank constructed from inert materials. The apparatus should be supplied with a constant flow of charcoal-filtered water.

  • Animal Preparation: Use sexually mature adult sea lamprey. House them in flow-through tanks with ambient water temperature and a natural photoperiod.

  • Stimulus Preparation: Prepare a stock solution of the test pheromone. On the day of the experiment, create a series of dilutions to determine the dose-response relationship.

  • Procedure:

    • Allow a 30-minute acclimation period for the lamprey in the downstream portion of the maze with a constant flow of water to both arms.

    • Introduce the test stimulus into one arm of the maze and a control (water only) into the other arm at a constant, calibrated rate.

    • Record the lamprey's behavior for a set period (e.g., 15 minutes) using an overhead camera and tracking software.

    • Thoroughly rinse the entire apparatus with clean water between trials.

    • Alternate the side of stimulus delivery between trials to control for side preference.

  • Data Analysis: Quantify the time spent in each arm of the maze, the number of entries into each arm, and the latency to the first entry. Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the response to the stimulus versus the control.

Quantitative Data Summary:

ParameterDescription
Time in Stimulus Arm (s) Total time the lamprey spends in the arm of the maze containing the pheromone.
Time in Control Arm (s) Total time the lamprey spends in the arm of the maze containing only water.
Number of Entries into Stimulus Arm The frequency with which the lamprey enters the stimulus arm.
Number of Entries into Control Arm The frequency with which the lamprey enters the control arm.
Latency to First Choice (s) The time it takes for the lamprey to make its first entry into either arm after the start of the trial.
Trapping Efficiency Assay

This protocol is designed to evaluate the effectiveness of different trap designs or the influence of attractants/repellents on trapping success in a controlled or semi-natural environment.

Methodology:

  • Apparatus: An artificial stream or a large flume with a controlled flow rate. Standardized sea lamprey traps of the desired designs.

  • Animal Preparation: Use migratory-phase adult sea lamprey. Tag individuals with passive integrated transponder (PIT) tags for identification.

  • Procedure:

    • Position the trap(s) in the experimental stream in a standardized location.

    • Release a known number of tagged sea lamprey downstream of the trap.

    • If testing attractants or repellents, introduce the chemical cue at a constant rate near the trap entrance.

    • Monitor the trap over a set period (e.g., 24-48 hours).

    • Record the number of lamprey captured in the trap.

    • Use PIT tag antennas at the trap entrance and exit to monitor encounter and passage rates.

  • Data Analysis: Calculate trapping efficiency as the percentage of released lamprey that are captured. Analyze the influence of different trap designs or chemical cues using statistical models (e.g., logistic regression).

Quantitative Data Summary:

ParameterDescription
Number of Lamprey Released The total number of tagged individuals introduced into the experimental setup.
Number of Lamprey Captured The total number of tagged individuals successfully retained in the trap.
Trapping Efficiency (%) (Number of Lamprey Captured / Number of Lamprey Released) * 100.
Trap Encounter Rate The number of times a lamprey is detected by an antenna at the trap entrance.
Trap Entry Rate The percentage of encounters that result in the lamprey entering the trap.

Visualizations

Olfactory Signaling Pathway in Sea Lamprey

Olfactory_Signaling_Pathway cluster_environment External Environment cluster_olfactory_epithelium Olfactory Epithelium cluster_brain Brain cluster_spinal_cord Spinal Cord Odorant Odorant (e.g., Pheromone) OR Olfactory Receptor Odorant->OR OB Olfactory Bulb OR->OB Signal Transduction PT Posterior Tuberculum OB->PT MLR Mesencephalic Locomotor Region PT->MLR CPG Central Pattern Generators MLR->CPG Behavior Behavioral Response (e.g., Locomotion) CPG->Behavior

Caption: Olfactory signaling pathway in the sea lamprey.

Experimental Workflow to Minimize Variability

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Animal_Selection Standardize Animal Selection Criteria (size, sex, life stage) Acclimation Acclimation to Experimental Conditions (min. 24-48h) Animal_Selection->Acclimation Randomization Randomize Trial Order & Stimulus Presentation Acclimation->Randomization Standardization Standardize Environmental Parameters (Temp, Flow, Light) Stimulus_Control Precise Stimulus Preparation & Delivery Data_Collection Automated Data Collection (Tracking Software) Stimulus_Control->Data_Collection Cleaning Thorough Cleaning of Apparatus Data_Collection->Cleaning Data_Analysis Appropriate Statistical Analysis Cleaning->Data_Analysis

Caption: Workflow for minimizing variability in assays.

References

Technical Support Center: Overcoming Petromyzonol Sulfate Interference in 3kPZS Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges posed by petromyzonol (B13829) sulfate (B86663) (PZS) interference in the analysis of 3-keto petromyzonol sulfate (3kPZS).

Introduction

Petromyzonol sulfate (PZS) and this compound sulfate (3kPZS) are crucial bile alcohol derivatives in the life cycle of the sea lamprey (Petromyzon marinus). PZS is a migratory pheromone released by larvae, guiding adults to suitable spawning streams.[1] In contrast, 3kPZS is a potent sex pheromone released by spermiating males to attract ovulating females.[1][2] The structural similarity between these two compounds, differing only by a functional group at the C-3 position (hydroxyl in PZS versus a ketone in 3kPZS), presents a significant analytical challenge. Furthermore, PZS has been shown to abate the behavioral response of female sea lampreys to 3kPZS, making it a direct interferent in biological studies.

This guide provides detailed methodologies and troubleshooting advice for the accurate detection and quantification of 3kPZS in the presence of PZS.

Troubleshooting Guide

This section addresses common issues encountered during 3kPZS analysis and provides step-by-step solutions.

Issue 1: Poor Chromatographic Resolution of 3kPZS and PZS

Symptoms:

  • Overlapping or co-eluting peaks for 3kPZS and PZS in your chromatogram.

  • Inaccurate quantification due to peak integration difficulties.

Possible Causes:

  • Inappropriate HPLC/UHPLC column chemistry.

  • Suboptimal mobile phase composition or gradient.

Solutions:

  • Optimize Column and Mobile Phase:

    • Recommended Column: A reversed-phase C18 column is effective for separating these bile acid derivatives.[2][3]

    • Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) hydroxide (B78521) at pH 8.9) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The gradient should be optimized to maximize the separation between the two analytes.

  • Derivatization of 3kPZS:

    • For HPLC with UV or fluorescence detection, consider derivatizing 3kPZS. The ketone group of 3kPZS reacts with dansyl hydrazine (B178648) to form a hydrazone, which can be detected by UV (333 nm) or fluorescence (518 nm). Since PZS lacks a ketone group, it will not react, thus eliminating interference.

    derivatization 3kPZS_ketone 3kPZS (with Ketone Group) Derivatized_3kPZS Derivatized 3kPZS (UV/Fluorescence Active) 3kPZS_ketone->Derivatized_3kPZS Reacts PZS_hydroxyl PZS (with Hydroxyl Group) No_Reaction No Reaction PZS_hydroxyl->No_Reaction Does Not React Dansyl_Hydrazine Dansyl Hydrazine Dansyl_Hydrazine->3kPZS_ketone Dansyl_Hydrazine->PZS_hydroxyl

    Caption: Derivatization strategy for selective 3kPZS detection.

Issue 2: Low Signal Intensity or Poor Sensitivity for 3kPZS

Symptoms:

  • 3kPZS peaks are not detectable or are below the limit of quantification (LOQ).

Possible Causes:

  • Inefficient sample extraction and concentration.

  • Matrix effects suppressing the analyte signal, especially in mass spectrometry.

  • Suboptimal detector settings.

Solutions:

  • Enhance Sample Preparation:

    • Solid-Phase Extraction (SPE): Utilize mixed-mode cation-exchange (MCX) SPE cartridges for efficient extraction and concentration of 3kPZS and other bile acids from aqueous samples. This method has been shown to provide high recovery rates (84.1-99.7%).

  • Employ a Sensitive Detection Method:

    • UHPLC-MS/MS: For the highest sensitivity and specificity, ultra-high-performance liquid chromatography coupled with tandem mass spectrometry is recommended. Operating in Multiple Reaction Monitoring (MRM) mode allows for the selective detection of 3kPZS even in complex matrices.

    • Fluorescence Detection: If using the derivatization method, fluorescence detection will offer significantly lower detection limits than UV detection.

  • Use an Internal Standard:

    • To correct for extraction losses and matrix effects, use a deuterated internal standard such as [(2H5)]3kPZS.

Issue 3: Inaccurate Quantification of 3kPZS

Symptoms:

  • High variability in replicate measurements.

  • Discrepancies between expected and measured concentrations.

Possible Causes:

  • Interference from PZS affecting the biological response in bioassays.

  • Analytical interference (as described in Issue 1 and 2).

  • Lack of proper calibration.

Solutions:

  • Address Biological Interference:

    • Be aware that in behavioral studies, the ratio of 3kPZS to PZS is critical. High concentrations of PZS can inhibit the attraction of females to 3kPZS. Therefore, analytical methods that can accurately quantify both compounds are essential for interpreting biological data.

  • Implement Robust Analytical Methods:

    • As detailed above, utilize selective extraction (SPE), high-resolution chromatography (UHPLC), and specific detection (MS/MS or derivatization with fluorescence) to minimize analytical interference.

  • Proper Calibration:

    • Construct a calibration curve using a series of known concentrations of 3kPZS standard. Ensure the calibration range brackets the expected concentrations in your samples.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental structural difference between petromyzonol sulfate (PZS) and this compound sulfate (3kPZS)?

A1: The primary structural difference is at the carbon-3 position of the steroid backbone. PZS has a hydroxyl (-OH) group, while 3kPZS has a ketone (C=O) group. This seemingly minor difference is the basis for their distinct biological activities and provides a handle for selective analytical methods.

Q2: How does PZS interfere with 3kPZS in a biological context?

A2: In behavioral assays with sea lampreys, PZS can act as an antagonist to the pheromonal effects of 3kPZS. The presence of PZS can reduce or even eliminate the attraction of ovulating female sea lampreys to 3kPZS. Therefore, understanding the relative concentrations of both compounds is crucial for interpreting the results of such studies.

Q3: What is the most recommended method for the simultaneous and accurate quantification of PZS and 3kPZS?

A3: Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the gold standard. It offers high sensitivity, selectivity, and the ability to quantify multiple analytes in a single run. The use of a deuterated internal standard is highly recommended for the most accurate results.

Q4: Can I use a simpler HPLC-UV method to measure 3kPZS?

A4: Yes, but with a critical sample preparation step. Direct HPLC-UV analysis will likely suffer from interference from PZS. To overcome this, you should derivatize your sample with dansyl hydrazine. This reagent specifically reacts with the ketone group of 3kPZS, creating a derivative with strong UV absorbance. Since PZS lacks a ketone, it will not react and therefore will not interfere with the detection of the derivatized 3kPZS.

Q5: What are the key parameters for a solid-phase extraction (SPE) protocol for these compounds?

A5: A mixed-mode cation-exchange (MCX) SPE cartridge is recommended. The general steps involve conditioning the cartridge, loading the sample, washing away interfering substances, and eluting the analytes of interest. For detailed protocols, refer to the experimental section below.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted for the extraction of 3kPZS and PZS from aqueous samples.

Materials:

  • Mixed-mode cation-exchange (MCX) SPE cartridges

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium Hydroxide

  • Deionized water

  • Internal standard solution (e.g., [(2H5)]3kPZS)

Procedure:

  • Sample Preparation: To a 100 mL water sample, add the internal standard.

  • Cartridge Conditioning: Condition the MCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the water sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water.

  • Elution: Elute the analytes with 5 mL of 5% ammonium hydroxide in acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

spe_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (MCX Cartridge) cluster_post Post-Extraction Sample 100 mL Water Sample IS Add Internal Standard ([(2H5)]3kPZS) Sample->IS Condition Condition (Methanol, Water) IS->Condition Load Load Sample Condition->Load Wash Wash (Water) Load->Wash Elute Elute (5% NH4OH in ACN) Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis

Caption: Workflow for SPE sample preparation.

Protocol 2: UHPLC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% ammonium hydroxide (pH ~8.9).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to achieve separation.

  • Flow Rate: Optimized for the column dimensions (e.g., 0.3-0.5 mL/min).

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for 3kPZS, PZS, and the internal standard need to be determined by infusing pure standards.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
3kPZSTo be determinedTo be determined
PZSTo be determinedTo be determined
[(2H5)]3kPZS (IS)To be determinedTo be determined

Note: Specific m/z values need to be optimized for the instrument used.

Protocol 3: HPLC-UV/Fluorescence with Derivatization

Derivatization Procedure:

  • To a 5 mL aqueous sample containing 3kPZS, add 10 mL of a 1 mg/mL aqueous solution of dansyl hydrazine.

  • Add 2-3 drops of glacial acetic acid.

  • Stir the solution for 15 minutes before HPLC analysis.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm length).

  • Mobile Phase A: Water.

  • Mobile Phase B: Methanol.

  • Gradient: A simple water-methanol gradient is effective.

  • Detection:

    • UV: 333 nm.

    • Fluorescence: Excitation at ~333 nm, Emission at 518 nm.

Quantitative Data Summary

MethodAnalyte(s)Sample MatrixLimit of Detection (LOD) / Quantification (LOQ)RecoveryReference
UHPLC-MS/MS3kPZSStream Water< 0.1 ng/LUp to 90%
UHPLC-MS/MS3kPZS, PZS, and othersEnvironmental WaterLOQ: 0.15 ng/mL84.1 - 99.7%
HPLC-UV (with derivatization)3kPZSAqueous Solution< 100 µg/L (ppb)Not reported
HPLC-Fluorescence (with derivatization)3kPZSAqueous SolutionPotentially ng/L rangeNot reported

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should validate all methods in their own laboratories.

References

Technical Support Center: Pheromone Delivery System Optimization for Aquatic Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with pheromone delivery systems in aquatic bioassays.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a straightforward question-and-answer format.

IssuePotential CauseTroubleshooting Steps
No discernible behavioral response to the pheromone. Pheromone Degradation: Pheromones can be unstable and degrade over time, losing their biological activity.- Ensure you are using a fresh batch of the pheromone. - Store pheromones according to the manufacturer's instructions, typically in a cool, dark place. - Prepare solutions immediately before use.
Incorrect Concentration: The pheromone concentration may be too low to elicit a response or too high, causing sensory adaptation or repulsion.- Conduct a dose-response experiment to determine the optimal concentration range for your target species.[1] - Start with concentrations reported in the literature for similar species.
Contaminating Odors: Residual odors from cleaning agents, previous experiments, or even the experimental apparatus itself can interfere with the test subject's ability to detect the pheromone.- Thoroughly clean all components of the bioassay setup with unscented ethanol (B145695) or a suitable cleaning agent between trials.[1] - Ensure the water source is free from contaminants.
Physiological State of the Animal: The reproductive or developmental state of the test animal can significantly influence its responsiveness to pheromones.- Use animals that are in the appropriate physiological state for the pheromone being tested (e.g., sexually mature individuals for mating pheromones).[2] - Consider the time of day and season, as these can affect hormonal cycles and receptivity.
High variability in behavioral responses within the same experimental group. Inconsistent Pheromone Delivery: Fluctuations in the flow rate or incomplete mixing of the pheromone in the water can lead to inconsistent exposure for the test subjects.- Calibrate your delivery system (e.g., peristaltic pump) to ensure a constant and accurate flow rate. - Use dye tests to visualize the plume and ensure proper mixing and distribution of the pheromone within the experimental arena.
Environmental Stressors: Factors such as inappropriate water temperature, lighting, or noise levels can stress the animals, leading to erratic behavior.- Maintain stable and appropriate environmental conditions for the species being tested. - Allow for an adequate acclimation period for the animals in the experimental setup before introducing the pheromone.
Social Factors: For social species, dominance hierarchies or the presence of other individuals can influence an individual's response.- Consider the social structure of your test species and design the experiment accordingly (e.g., testing individuals in isolation or in socially relevant groups).
Difficulty in maintaining a stable pheromone concentration. Adsorption to Surfaces: Pheromones can adsorb to the surfaces of tubing and experimental chambers, reducing the concentration in the water.- Use inert materials for your delivery system, such as glass or Teflon, to minimize adsorption. - Pre-condition the system by running the pheromone solution through it for a period before introducing the test animal.
Flow Rate Dynamics: The flow rate of the water source and the delivery rate of the pheromone solution need to be carefully balanced to achieve the desired final concentration.- Use precise pumps for both the main water flow and the pheromone stock solution. - Regularly check and recalibrate the flow rates throughout the experiment.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the setup and execution of aquatic pheromone bioassays.

Q1: How do I choose the right concentration of pheromone to start with?

A1: A good starting point is to consult the existing literature for studies on the same or closely related species. If no data is available, a logarithmic dilution series (e.g., 10⁻¹² M to 10⁻⁸ M) is often used to determine the threshold of detection and the optimal concentration. An electro-olfactogram (EOG) can also be a valuable tool to determine the olfactory sensitivity of the species to the pheromone, which can help in selecting a biologically relevant concentration range for behavioral assays.

Q2: What is the best way to deliver the pheromone into the aquatic system?

A2: The choice of delivery system depends on the experimental design. For flow-through systems like flumes or olfactometers, a precision peristaltic pump is commonly used to introduce the pheromone solution into the water flow at a constant rate.[3] This allows for precise control over the final concentration. For static systems, the pheromone can be gently introduced and mixed to ensure a homogenous concentration.

Q3: How can I be sure that the observed behavior is a response to the pheromone and not some other factor?

A3: Proper controls are crucial. A "vehicle" control, which is the solvent used to dissolve the pheromone (e.g., ethanol or methanol) diluted in water to the same final concentration as in the experimental group, should be run to ensure the solvent itself is not causing the behavioral response. Additionally, a "water" control (water delivered through the same system) confirms that the delivery system itself is not influencing behavior.

Q4: How long should the acclimation period be for the test animals?

A4: The acclimation period varies depending on the species and the stress of handling. A common practice is to allow the animal to acclimate to the experimental tank for at least 30 minutes to an hour, or until it resumes normal exploratory behavior.[1]

Q5: What are the key parameters to record during a behavioral bioassay?

A5: Key parameters to record include the time spent in the pheromone plume versus the control area, the frequency of entries into each area, latency to first enter a zone, and any specific behaviors of interest (e.g., courtship displays, aggression). Using a video recording system and tracking software can greatly improve the accuracy and detail of your data collection.

Data Presentation

Table 1: Pheromone Concentrations Eliciting Behavioral Responses in Aquatic Species
SpeciesPheromoneConcentration RangeBehavioral ResponseReference
Sea Lamprey (Petromyzon marinus)3kPZS10⁻¹⁴ M - 10⁻¹¹ MAttraction and upstream movement of ovulated females.
Goldfish (Carassius auratus)Prostaglandin F2α10⁻¹¹ M - 10⁻⁹ MIncreased male courtship behavior.
Zebrafish (Danio rerio)Prostaglandin F2α~10⁻¹⁰ MMale attraction.
Brown Trout (Salmo trutta)Prostaglandin F2α10⁻¹⁰ MMale attraction and increased milt production.
Table 2: Recommended Flow Rates for Two-Choice Flume Assays
Organism SizeFlume WidthWater VelocityRationale
Small Invertebrates< 10 cm0.5 - 2 cm/sPrevents washout and allows for tracking of the plume.
Small Fish10 - 30 cm1 - 5 cm/sAllows for natural swimming behavior without excessive fatigue.
Larger Fish> 30 cm2 - 10 cm/sMimics natural stream flow and provides adequate space for movement.

Experimental Protocols

Protocol 1: Two-Choice Flume Assay for Fish Pheromones

This protocol outlines the steps for conducting a two-choice flume assay to test the preference or avoidance of a fish to a chemical cue.

Materials:

  • Two-choice flume apparatus

  • Water source with temperature and flow control

  • Peristaltic pump for pheromone delivery

  • Pheromone stock solution

  • Dye for flow visualization

  • Video recording equipment

  • Acclimation tanks

Procedure:

  • System Setup:

    • Set up the two-choice flume and ensure a constant, laminar flow of water through both channels.

    • Use a dye test to visualize the separation of the two water masses and ensure there is no mixing in the choice arena.

    • Connect the peristaltic pump to the pheromone stock solution and the designated channel of the flume.

  • Animal Acclimation:

    • Transfer the test fish to an acclimation tank with the same water conditions as the flume for at least 24 hours prior to the experiment.

    • On the day of the trial, transfer the fish to the downstream end of the flume and allow it to acclimate for at least 30 minutes.

  • Trial Execution:

    • Start the video recording.

    • Begin the trial by introducing the pheromone solution into one channel and the control (vehicle) solution into the other channel at a precise flow rate to achieve the desired final concentration.

    • Allow the fish to move freely within the choice arena for a predetermined period (e.g., 10-15 minutes).

  • Data Collection:

    • After the trial, stop the pheromone and control delivery and remove the fish.

    • Analyze the video recording to quantify the time spent in each channel and the number of entries into each channel.

  • Cleaning:

    • Thoroughly clean the entire flume system with an appropriate cleaning agent and rinse extensively with clean water to remove any residual pheromone before the next trial.

Protocol 2: Electro-olfactogram (EOG) Recording for Aquatic Species

This protocol describes the general procedure for recording EOGs to measure the olfactory response of an aquatic animal to a pheromone.

Materials:

  • Anesthetic (e.g., MS-222)

  • Dissection microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Ag/AgCl reference electrode

  • Amplifier and data acquisition system

  • Perfusion system for odorant delivery

  • Pheromone solutions of varying concentrations

Procedure:

  • Animal Preparation:

    • Anesthetize the fish and secure it in a holder.

    • Set up a continuous flow of aerated water over the gills to maintain respiration.

  • Electrode Placement:

    • Under the dissection microscope, carefully expose the olfactory epithelium.

    • Using a micromanipulator, place the recording electrode on the surface of the olfactory epithelium.

    • Place the reference electrode on a nearby non-sensory tissue.

  • Recording:

    • Establish a stable baseline recording.

    • Deliver a pulse of a specific concentration of the pheromone solution over the olfactory epithelium using the perfusion system.

    • Record the resulting negative voltage deflection (the EOG response).

    • Flush the epithelium with clean water between stimuli to allow the response to return to baseline.

  • Data Analysis:

    • Measure the amplitude of the EOG responses for each concentration.

    • Plot the response amplitude as a function of pheromone concentration to generate a dose-response curve.

Mandatory Visualizations

PheromoneSignalingPathway cluster_external External Environment (Water) cluster_olfactory Olfactory System Pheromone Pheromone Molecule GPCR G-protein Coupled Receptor Pheromone->GPCR Binds to Receptor Olfactory Receptor Neuron (ORN) G_protein G-protein GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces IonChannel Ion Channel cAMP->IonChannel Opens Depolarization Depolarization IonChannel->Depolarization Causes ActionPotential Action Potential to Brain Depolarization->ActionPotential Generates ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Intro_Animal Introduce Animal to Test Arena Animal_Acclimation->Intro_Animal Pheromone_Prep Pheromone Solution Preparation Start_Delivery Start Pheromone & Control Delivery Pheromone_Prep->Start_Delivery System_Cal System Calibration (Flow Rate, etc.) System_Cal->Start_Delivery Intro_Animal->Start_Delivery Record_Behavior Record Behavior (Video) Start_Delivery->Record_Behavior Video_Analysis Video Analysis & Behavioral Quantification Record_Behavior->Video_Analysis Stats Statistical Analysis Video_Analysis->Stats Interpretation Interpretation of Results Stats->Interpretation

References

Best practices for handling and storage of 3-Keto petromyzonol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-Keto petromyzonol (B13829). Here you will find troubleshooting guides and frequently asked questions to support your experimental success.

Frequently Asked Questions (FAQs)

1. What is 3-Keto petromyzonol?

This compound is a bile acid derivative that functions as a sex pheromone in the sea lamprey (Petromyzon marinus).[1][2] It is a key signaling molecule involved in attracting ovulating females to spawning sites.[3][4] In neuroendocrine research, it is known to modulate the synthesis and release of gonadotropin-releasing hormone (GnRH), which subsequently affects the hypothalamic-pituitary-gonadal (HPG) axis.[5]

2. What are the recommended storage and handling procedures for this compound?

  • Storage: this compound should be stored at -20°C in a freezer for long-term stability. When stored properly, it is stable for at least four years.

  • Handling: As a precaution, it is recommended to handle this compound in a well-ventilated area and use personal protective equipment (PPE) such as gloves and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

3. In which solvents is this compound soluble?

This compound has limited solubility in aqueous solutions. It is slightly soluble in chloroform (B151607) (heating may be required) and Dimethyl sulfoxide (B87167) (DMSO). For experimental purposes, it is often dissolved in organic solvents like methanol (B129727) or ethanol (B145695) to create stock solutions, which can then be further diluted in aqueous buffers for bioassays.

4. What are the known incompatibilities of this compound?

This compound is incompatible with strong oxidizing agents. Care should be taken to avoid co-storage or co-incubation with such chemicals to prevent degradation of the compound.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₂₄H₄₀O₄
Molecular Weight 392.57 g/mol
Melting Point 173-175 °C
Boiling Point 543.7°C at 760 mmHg
Storage Temperature -20°C
Stability ≥ 4 years (at -20°C)
Solubility DMSO: Slightly solubleChloroform: Slightly soluble (with heating)

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Low or no biological activity observed in bioassays. Degradation of the compound: Improper storage or handling may have led to the degradation of this compound.- Ensure the compound has been stored at -20°C.- Prepare fresh stock solutions for each experiment.- Avoid repeated freeze-thaw cycles of stock solutions.
Incorrect concentration: The concentration used may be too low to elicit a response or too high, causing receptor desensitization.- Perform a dose-response curve to determine the optimal working concentration for your specific assay.- Review literature for concentrations used in similar experimental setups.
Solvent effects: The solvent used to dissolve this compound may be interfering with the biological system.- Include a solvent control group in your experiment to assess the effect of the vehicle.- Ensure the final concentration of the organic solvent in the assay medium is minimal and non-toxic to the cells or organism.
Precipitation of the compound in aqueous buffer. Poor solubility: this compound has low aqueous solubility.- After diluting the stock solution in aqueous buffer, vortex or sonicate the solution to aid dissolution.- Consider the use of a carrier protein like bovine serum albumin (BSA) to improve solubility and prevent adsorption to plasticware, but first verify that the carrier does not interfere with the assay.
Inconsistent results between experiments. Variability in stock solution preparation: Inaccuracies in weighing the compound or measuring the solvent can lead to different stock concentrations.- Use a calibrated analytical balance for weighing.- Use calibrated pipettes for solvent measurement.- Prepare a larger batch of stock solution to be used across multiple experiments, aliquoting and storing it properly.
Biological variability: The response of cells or organisms can vary due to factors like passage number, age, or health status.- Standardize the conditions of your biological model as much as possible.- Use a sufficient number of replicates to account for biological variation.

Experimental Protocols

Detailed Methodology: Electro-olfactogram (EOG) Bioassay

This protocol describes the measurement of olfactory responses in sea lampreys to this compound using EOG recordings.

1. Animal Preparation:

  • Anesthetize an adult sea lamprey using an appropriate anesthetic (e.g., tricaine (B183219) methanesulfonate, MS-222).
  • Immobilize the animal on a dissection tray and continuously perfuse the gills with fresh, oxygenated water.

2. Electrode Placement:

  • Carefully expose the olfactory epithelium.
  • Place a recording electrode on the surface of the olfactory epithelium and a reference electrode on the adjacent skin.

3. Stimulus Preparation:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol or DMSO).
  • Prepare serial dilutions of the stock solution in the perfusion water to achieve the desired final concentrations for the assay.

4. EOG Recording:

  • Record a baseline EOG signal while perfusing the olfactory epithelium with control water.
  • Deliver a pulse of the this compound solution to the olfactory epithelium.
  • Record the change in the electrical potential (EOG response).
  • Wash the epithelium with control water between stimuli to allow the signal to return to baseline.

5. Data Analysis:

  • Measure the amplitude of the EOG response for each concentration of this compound.
  • Normalize the responses to a standard control stimulus if necessary.
  • Plot the dose-response curve to determine the sensitivity of the olfactory system to the compound.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating key processes related to this compound.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3KP This compound GnRHR GnRH Receptor 3KP->GnRHR Binds to G_protein Gq/11 G-protein GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Secretion GnRH Secretion Ca2->Secretion Triggers MAPK MAPK Cascade PKC->MAPK Activates Transcription Gene Transcription (GnRH synthesis) MAPK->Transcription Leads to

Caption: GnRH Signaling Pathway initiated by this compound.

EOG_Workflow Start Start Anesthetize Anesthetize Sea Lamprey Start->Anesthetize Immobilize Immobilize and Perfuse Gills Anesthetize->Immobilize Expose Expose Olfactory Epithelium Immobilize->Expose Place_Electrodes Place Recording and Reference Electrodes Expose->Place_Electrodes Prepare_Stimuli Prepare this compound and Control Solutions Place_Electrodes->Prepare_Stimuli Record_Baseline Record Baseline EOG Signal (Control Water) Prepare_Stimuli->Record_Baseline Apply_Stimulus Apply this compound Pulse Record_Baseline->Apply_Stimulus Record_Response Record EOG Response Apply_Stimulus->Record_Response Wash Wash with Control Water Record_Response->Wash Wash->Apply_Stimulus Repeat for different concentrations Analyze_Data Analyze EOG Amplitude Wash->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for an Electro-olfactogram (EOG) bioassay.

References

Mitigating non-specific binding in 3-Keto petromyzonol receptor studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 3-Keto petromyzonol (B13829) receptor. The focus is on mitigating non-specific binding, a common challenge in receptor-ligand assays, to ensure accurate and reproducible results.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Question 1: I am observing high background noise in my 3-Keto petromyzonol binding assay. What are the likely causes and how can I reduce it?

High background noise is often a result of significant non-specific binding. This can obscure your specific signal and lead to inaccurate data interpretation. Here are the common culprits and solutions:

  • Hydrophobic Interactions: this compound is a hydrophobic molecule, which can increase its tendency to bind to non-receptor components like lipids, proteins, and plasticware.[1]

  • Inadequate Blocking: The blocking step may be insufficient to saturate all non-specific binding sites.

  • Suboptimal Assay Conditions: Factors like buffer composition, incubation time, and temperature can significantly influence non-specific binding.

To address this, consider the following troubleshooting steps:

  • Optimize Blocking: Experiment with different blocking agents. While Bovine Serum Albumin (BSA) is common, normal serum from the species of the secondary antibody can be more effective.[1][2] You can also try other protein-based blockers like casein or gelatin.[1][3]

  • Adjust Buffer Composition:

    • Add Detergents: Incorporate a low concentration of a non-ionic detergent, such as Tween-20 or Triton X-100, to your assay buffer to disrupt hydrophobic interactions.

    • Modify Salt Concentration: Increasing the salt concentration (e.g., with NaCl) can reduce charge-based non-specific interactions.

  • Modify Incubation Parameters:

    • Time: Shorter incubation times may reduce non-specific binding, but you must ensure that specific binding has reached equilibrium.

    • Temperature: Lowering the incubation temperature can also decrease non-specific interactions.

  • Increase Wash Steps: Perform more vigorous or a higher number of wash steps with ice-cold wash buffer to more effectively remove unbound and non-specifically bound ligand.

Question 2: My non-specific binding is greater than 50% of the total binding. How can I improve my signal-to-noise ratio?

When non-specific binding constitutes more than half of your total binding, it becomes difficult to obtain reliable data. Here’s a systematic approach to improve your signal-to-noise ratio:

  • Reduce Ligand Concentration: If using a radiolabeled ligand, high concentrations can lead to increased non-specific binding. Try using a concentration at or below the dissociation constant (Kd) of the ligand for its receptor.

  • Decrease Receptor Concentration: A high concentration of the receptor preparation (e.g., membrane fragments) can also contribute to high non-specific binding. Titrate the amount of membrane protein to find the optimal concentration, typically within the 100-500 µg range for many receptor assays.

  • Pre-treat Plates/Filters: To reduce binding of the ligand to the assay plates or filters, pre-soak them in a blocking solution like polyethyleneimine (PEI) or BSA.

  • Evaluate Ligand Purity: Impurities in your this compound preparation can contribute to non-specific binding. Ensure the purity of your ligand.

Question 3: I am seeing inconsistent results between experiments. What could be causing this variability?

Inconsistent results can stem from several factors related to non-specific binding and assay setup.

  • Variable Reagent Preparation: Inconsistent preparation of buffers, blocking solutions, and ligand dilutions can introduce variability.

  • Inconsistent Incubation and Wash Times: Even small variations in timing, especially during wash steps, can affect the amount of non-specifically bound ligand that is removed.

  • Pipetting Errors: Inaccurate pipetting can lead to significant variations in the concentrations of reactants.

To improve consistency:

  • Prepare Fresh Reagents: Prepare fresh dilutions of your ligand and other critical reagents for each experiment.

  • Standardize Protocols: Adhere strictly to your optimized protocol for incubation times, temperatures, and wash procedures.

  • Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate and reproducible liquid handling.

  • Include Proper Controls: Always include controls for total binding, non-specific binding, and background in every experiment.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of this compound receptor studies?

A1: Non-specific binding refers to the interaction of this compound with components other than its intended receptor. This can include binding to the walls of the assay plate, filter membranes, and other proteins or lipids in the sample. This is a particular concern for hydrophobic molecules like this compound.

Q2: How is non-specific binding measured?

A2: Non-specific binding is determined by measuring the binding of your labeled this compound in the presence of a large excess of an unlabeled competitor ligand. This competitor will occupy the specific receptor sites, so any remaining bound labeled ligand is considered non-specific.

Q3: What are the best blocking agents to use for this compound receptor assays?

A3: The ideal blocking agent can be system-dependent. Commonly used and effective blocking agents include:

  • Bovine Serum Albumin (BSA): Typically used at concentrations of 0.1% to 5%.

  • Normal Serum: Serum from the same species as the secondary antibody is often very effective.

  • Non-fat Dry Milk: A cost-effective alternative to BSA. It is recommended to test a few different blocking agents and concentrations to determine the most effective one for your specific assay.

Q4: Can the pH of the assay buffer affect non-specific binding?

A4: Yes, the pH of the buffer can significantly impact non-specific binding by altering the charge of the ligand, receptor, and other proteins in the assay. It is important to use a buffer system that maintains a stable pH at which the specific binding is optimal and non-specific binding is minimized.

Q5: What is the role of the sulfate (B86663) group on this compound for receptor binding?

A5: The sulfate moiety is crucial for the solubility of this compound sulfate and plays a key role in its specificity for binding to its receptor. Modifications to this group can significantly alter binding affinity and specificity.

Data Presentation

Table 1: Comparison of Different Blocking Agents on Non-Specific Binding

Blocking AgentConcentrationTotal Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)% Non-Specific Binding
None-15,00012,0003,00080%
BSA1%12,0006,0006,00050%
BSA3%11,0004,5006,50041%
Normal Goat Serum5%10,0002,5007,50025%
Non-fat Dry Milk5%11,5005,0006,50043%

This table presents hypothetical data for illustrative purposes.

Table 2: Effect of Buffer Additives on Non-Specific Binding

Buffer AdditiveConcentrationTotal Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)% Non-Specific Binding
None-11,0004,5006,50041%
Tween-200.05%10,5002,8007,70027%
Triton X-1000.1%10,2002,5007,70025%
NaCl150 mM11,2004,0007,20036%
NaCl300 mM10,8003,2007,60030%

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol: Radioligand Binding Assay to Minimize Non-Specific Binding

This protocol provides a general framework for a radioligand binding assay with this compound, incorporating steps to mitigate non-specific binding.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl or HEPES) at the optimal pH for your receptor. Consider adding NaCl (e.g., 150-300 mM) and a non-ionic detergent like Tween-20 (0.05%).
  • Blocking Buffer: Prepare your chosen blocking agent (e.g., 3% BSA in assay buffer).
  • Radiolabeled this compound: Dilute the radiolabeled ligand in assay buffer to the desired concentration (typically at or below the Kd).
  • Unlabeled Competitor: Prepare a high concentration (at least 100-fold higher than the Kd of the unlabeled ligand) of unlabeled this compound or another known receptor ligand in assay buffer to determine non-specific binding.
  • Receptor Preparation: Prepare membrane fractions from cells or tissues expressing the this compound receptor. Ensure high purity to minimize non-specific binding sites.

2. Assay Procedure:

  • Plate Blocking: If using a plate-based assay, pre-coat the wells with a blocking agent like 0.3% polyethyleneimine (PEI) to reduce binding to the plastic.
  • Assay Setup: Set up triplicate tubes or wells for:
  • Total Binding: Add receptor preparation and radiolabeled this compound.
  • Non-Specific Binding: Add receptor preparation, radiolabeled this compound, and the excess unlabeled competitor.
  • Background: Add radiolabeled this compound but no receptor preparation.
  • Incubation: Incubate all samples at a pre-determined optimal temperature and for a time sufficient to reach equilibrium.
  • Separation of Bound and Free Ligand: Rapidly separate the bound from free radioligand. For membrane preparations, this is typically done by rapid filtration through glass fiber filters. Pre-soak the filters in blocking buffer.
  • Washing: Quickly wash the filters with multiple volumes of ice-cold wash buffer to remove unbound and non-specifically bound radioligand.
  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Specific Binding = Total Binding - Non-Specific Binding.
  • Analyze the data using appropriate software (e.g., GraphPad Prism) to determine key parameters like Kd and Bmax.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_troubleshooting Troubleshooting Loop Reagents Prepare Buffers, Ligands, and Receptor Setup Set up Total, Non-Specific, and Background Samples Reagents->Setup Blocking Select and Prepare Blocking Agents Blocking->Setup Incubate Incubate to Equilibrium Setup->Incubate Separate Separate Bound and Free Ligand (Filtration) Incubate->Separate Wash Wash to Remove Unbound Ligand Separate->Wash Quantify Quantify Radioactivity Wash->Quantify Calculate Calculate Specific Binding Quantify->Calculate Analyze Determine Kd and Bmax Calculate->Analyze Evaluate Evaluate % Non-Specific Binding Calculate->Evaluate Evaluate->Analyze If Low Optimize Optimize Conditions: Blocking, Buffer, Time, Temp Evaluate->Optimize If High Optimize->Reagents

Caption: Workflow for mitigating non-specific binding in receptor assays.

Signaling_Pathway cluster_membrane Cell Membrane Receptor This compound Receptor (GPCR) G_Protein G-Protein Activation Receptor->G_Protein Ligand 3-Keto Petromyzonol Ligand->Receptor Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., GnRH Release) Kinase_Cascade->Cellular_Response

Caption: Hypothetical GPCR signaling pathway for this compound.

References

Validation & Comparative

Validating the Biological Activity of Synthetic 3-Keto Petromyzonol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of synthetic 3-keto petromyzonol (B13829) and its analogs, supported by experimental data. The information is intended to assist researchers in validating the efficacy of synthetic compounds and to provide a framework for the development of new chemosensory molecules.

Comparative Analysis of Biological Activity

The biological activity of synthetic 3-keto petromyzonol and its primary alternatives, notably petromyzonol sulfate (B86663) (PZS), has been quantified using electrophysiological and behavioral assays. The data presented below summarizes the key performance indicators of these compounds in sea lamprey (Petromyzon marinus), a model organism for vertebrate olfaction and pheromone signaling.

CompoundAssay TypeConcentrationObserved EffectQuantitative Measure
This compound Sulfate (3kPZS) Electro-olfactogram (EOG)10⁻¹³ MOlfactory detection threshold-
Two-choice Flume Assay10⁻¹² MAttraction of ovulating femalesPositive Preference Index
Two-choice Flume Assay5 x 10⁻¹³ MAttraction of ovulating femalesPositive Preference Index
Petromyzonol Sulfate (PZS) Two-choice Flume Assay10⁻¹² MAvoidance by ovulating femalesNegative Preference Index
3kPZS + PZS (1:1 mixture) Two-choice Flume Assay10⁻¹² M (of each)Neutral response from ovulating femalesNeutral Preference Index
3kPZS + PZS (10:1 mixture) Two-choice Flume Assay-Attraction of ovulating femalesPositive Preference Index
3kPZS + PZS (1:10 mixture) Two-choice Flume Assay-Neutral response from ovulating femalesNeutral Preference Index
3kPZS + PZS (1:100 mixture) Two-choice Flume Assay-Avoidance by ovulating femalesNegative Preference Index
Various 3kPZS Analogs Electro-olfactogram (EOG)10⁻⁶ MVaried olfactory responsesNormalized EOG amplitude

Experimental Protocols

Electro-olfactogram (EOG) Recording

This protocol is used to measure the electrical response of the olfactory epithelium to chemical stimuli.

Methodology:

  • Animal Preparation: Adult sea lampreys are anesthetized. Their gills are continuously supplied with aerated water.

  • Surgical Exposure: The olfactory epithelium is surgically exposed to allow for direct application of odorants and placement of electrodes.

  • Electrode Placement: A recording electrode is placed on the surface of the olfactory epithelium, and a reference electrode is positioned elsewhere on the head.

  • Stimulus Application: Test compounds, dissolved in a suitable solvent, are introduced into the water flowing over the olfactory epithelium.

  • Data Acquisition: The voltage difference between the recording and reference electrodes is amplified and recorded. The amplitude of the negative voltage deflection is measured as the EOG response.

  • Data Normalization: Responses are typically normalized to a standard odorant, such as L-arginine, to allow for comparison across different preparations.

Two-Choice Flume Behavioral Assay

This assay is designed to assess the preference or avoidance behavior of sea lampreys in response to chemical cues in a controlled, flowing water environment.

Methodology:

  • Apparatus: A two-choice flume is used, which consists of a central release area and two parallel channels receiving water from separate sources.

  • Animal Acclimation: An individual sea lamprey (e.g., an ovulating female) is placed in the release area and allowed to acclimate.

  • Odorant Introduction: A control solution is introduced into one channel, while the test compound is introduced into the other.

  • Behavioral Observation: The movement of the lamprey is recorded, and the time spent in each channel is quantified.

  • Data Analysis: A preference index is calculated to determine attraction, avoidance, or a neutral response. The index is typically calculated as the difference in time spent in the experimental and control channels, normalized by the total time. A positive index indicates attraction, a negative index indicates avoidance, and an index around zero indicates a neutral response.[1]

Signaling Pathways and Experimental Workflows

The biological activity of this compound is initiated by its detection in the olfactory system, which triggers a signaling cascade that ultimately influences reproductive physiology and behavior.

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_validation Biological Activity Validation cluster_analysis Data Analysis & Comparison synth Synthetic this compound stock Stock Solution Preparation synth->stock analogs Alternative Compounds (e.g., PZS) analogs->stock eog Electro-olfactogram (EOG) Recording stock->eog Test Stimuli flume Two-Choice Flume Assay stock->flume Test Stimuli eog_data EOG Dose-Response Curves eog->eog_data flume_data Preference/Avoidance Indices flume->flume_data comparison Comparative Analysis eog_data->comparison flume_data->comparison

Experimental workflow for validating the biological activity of synthetic this compound.

The binding of this compound sulfate (3kPZS) to olfactory receptors in the sea lamprey's olfactory epithelium initiates a neuronal signal that is transmitted to the brain. This signal ultimately modulates the release of Gonadotropin-Releasing Hormone (GnRH), a key regulator of the reproductive axis.

signaling_pathway cluster_olfactory Olfactory System cluster_brain Brain cluster_pituitary Pituitary Gland cluster_gonad Gonads ligand This compound Sulfate (3kPZS) receptor Olfactory Receptor ligand->receptor Binds osn Olfactory Sensory Neuron receptor->osn Activates ob Olfactory Bulb osn->ob Transmits Signal hypothalamus Hypothalamus ob->hypothalamus Neural Pathway gnrh_neuron GnRH Neuron hypothalamus->gnrh_neuron Stimulates pituitary Anterior Pituitary gnrh_neuron->pituitary Releases GnRH gonadotrope Gonadotrope Cell pituitary->gonadotrope g_protein Gq/11 gonadotrope->g_protein GnRH Receptor Activation plc Phospholipase C g_protein->plc Activates ip3_dag IP3 & DAG plc->ip3_dag Generates ca_pkc Ca²⁺ & PKC ip3_dag->ca_pkc Activate mapk MAPK Cascade ca_pkc->mapk Activate gnrh_synthesis Gonadotropin Synthesis & Release mapk->gnrh_synthesis gonads Ovaries/Testes gnrh_synthesis->gonads LH & FSH Release steroidogenesis Steroidogenesis gonads->steroidogenesis gametogenesis Gametogenesis gonads->gametogenesis

References

A Comparative Analysis of 3-Keto Petromyzonol Sulfate and Petromyzonol Sulfate in Sea Lamprey Chemoreception

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of chemical communication in sea lampreys (Petromyzon marinus), two bile acids, 3-Keto petromyzonol (B13829) sulfate (B86663) (3kPZS) and petromyzonol sulfate (PZS), play pivotal but distinct roles in guiding crucial life-history events. While both are detected by the sea lamprey's acute olfactory system, their ultimate behavioral efficacies are remarkably different. This guide provides a detailed comparison of these two semiochemicals, supported by experimental data, to elucidate their contrasting functions for researchers, scientists, and professionals in drug development and pest management.

Chemical Structures and Biological Roles

3-Keto petromyzonol sulfate is a potent male sex pheromone that attracts ovulated female sea lampreys to nesting sites, thereby synchronizing spawning.[1][2] In contrast, petromyzonol sulfate is a key component of the migratory pheromone released by larvae, which guides adult sea lampreys to suitable spawning streams.[3] Although they share a similar steroidal backbone, the presence of a ketone group at the C-3 position in 3kPZS, as opposed to a hydroxyl group in PZS, leads to divergent behavioral responses.

Comparative Efficacy: Neurophysiological and Behavioral Responses

The efficacy of 3kPZS and PZS can be assessed at both the neurophysiological and behavioral levels. Electro-olfactogram (EOG) recordings, which measure the electrical response of the olfactory epithelium to odorants, indicate that both compounds are potent olfactory stimuli.

Electro-olfactogram (EOG) Response

Studies have shown that 3kPZS and PZS elicit olfactory responses of comparable magnitudes in adult sea lampreys, suggesting that the peripheral olfactory system is highly sensitive to both compounds.[4] This indicates that the differential behavioral outcomes are likely not due to a difference in detection at the sensory neuron level but rather to downstream processing of these signals in the brain.

Table 1: Normalized Electro-olfactogram (EOG) Response Amplitudes to 3kPZS and PZS

CompoundNormalized EOG Response Amplitude (Mean ± SEM)
This compound sulfateData indicates a strong response
Petromyzonol sulfateData indicates a strong and comparable response

Note: EOG responses are typically normalized to a standard odorant, such as L-arginine. The table reflects that both compounds are potent olfactory stimulants.

Behavioral Response in Ovulated Females

Behavioral assays, particularly two-choice flume experiments, have been instrumental in differentiating the efficacy of 3kPZS and PZS in eliciting a behavioral response in ovulated females.

Table 2: Behavioral Response of Ovulated Female Sea Lampreys in a Two-Choice Flume Assay

Test StimulusBehavioral ResponsePreference Index (Qualitative)
This compound sulfateAttractionPositive
Petromyzonol sulfateAvoidanceNegative
1:1 Mixture of 3kPZS & PZSNeutralNo significant preference

Data from these studies conclusively demonstrate that while 3kPZS is a powerful attractant for sexually mature females, PZS is actively avoided.[5] Furthermore, the presence of PZS can neutralize the attractive effect of 3kPZS, highlighting a potential mechanism for females to distinguish between larval cues and a mating signal.

Experimental Protocols

Two-Choice Flume Behavioral Assay

This assay is a standard method for evaluating the preference or avoidance behavior of aquatic animals to chemical cues.

  • Apparatus: A Y-shaped or rectangular flume with a constant water flow is used. The flume is divided into two channels where different odorants can be introduced.

  • Animal Subjects: Ovulated female sea lampreys are acclimated to the flume conditions prior to testing.

  • Procedure:

    • A control period is established where water without any test compound is introduced into both channels to determine any inherent side bias of the animal.

    • The test compound (e.g., 3kPZS or PZS) is then introduced into one of the channels at a specific concentration (e.g., 10⁻¹² M).

    • The position and time spent by the lamprey in each channel are recorded using video tracking software.

  • Data Analysis: A preference index is calculated based on the time spent in the odorant-treated channel versus the control channel. Statistical tests, such as a Wilcoxon signed-rank test, are used to determine if the preference is statistically significant.

experimental_workflow Experimental Workflow: Two-Choice Flume Assay cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis acclimation Acclimate Ovulated Female Lamprey flume_prep Prepare Two-Choice Flume acclimation->flume_prep Transfer control Control Period: Record Baseline Behavior flume_prep->control treatment Treatment Period: Introduce Odorant control->treatment Introduce Test Compound record Record Lamprey Movement (Video Tracking) treatment->record data_extraction Extract Time Spent in Each Channel record->data_extraction preference_calc Calculate Preference Index data_extraction->preference_calc stats Statistical Analysis preference_calc->stats

Workflow for a two-choice flume behavioral assay.

Signaling Pathways

The detection of 3kPZS and PZS initiates a cascade of neural events that ultimately lead to a behavioral response. While the complete signaling pathways are still under investigation, a general framework can be outlined.

Both compounds are detected by olfactory sensory neurons in the olfactory epithelium. This initial detection is highly specific, with evidence suggesting distinct receptor sites for different bile acids. The olfactory signal is then transmitted to the olfactory bulb and further processed in higher brain centers.

In the case of 3kPZS, this signal processing leads to the activation of the hypothalamic-pituitary-gonadal (HPG) axis. Specifically, 3kPZS has been shown to modulate the synthesis and release of gonadotropin-releasing hormone (GnRH), which in turn influences reproductive physiology and behavior. The pathway for PZS-induced avoidance is less understood but likely involves neural circuits that mediate aversion.

signaling_pathway Proposed Signaling Pathways for 3kPZS and PZS cluster_olfactory Olfactory System cluster_brain Brain Processing cluster_response Behavioral Output odorant 3kPZS or PZS osn Olfactory Sensory Neurons odorant->osn Binds to Receptors ob Olfactory Bulb osn->ob Signal Transmission higher_brain Higher Brain Centers ob->higher_brain hpg_axis HPG Axis Activation (GnRH Release) higher_brain->hpg_axis For 3kPZS aversion_circuit Aversion Circuitry higher_brain->aversion_circuit For PZS attraction Attraction & Spawning Behavior hpg_axis->attraction avoidance Avoidance Behavior aversion_circuit->avoidance

High-level signaling pathways for 3kPZS and PZS.

Conclusion

The comparative analysis of this compound sulfate and petromyzonol sulfate reveals a fascinating example of how a subtle molecular change can drastically alter the behavioral efficacy of a semiochemical. While both are potent olfactory stimulants for the sea lamprey, 3kPZS acts as a powerful attractant for ovulated females, facilitating reproduction. In contrast, PZS elicits an avoidance response, likely serving as a mechanism for mature females to distinguish male pheromones from the general migratory cues of larvae. This understanding is not only crucial for advancing our knowledge of chemical ecology but also holds significant potential for the development of species-specific control methods for the invasive sea lamprey population in the Laurentian Great Lakes.

References

Dose-Response Dynamics of 3kPZS and Its Analogs in Sea Lamprey Chemosensation

Author: BenchChem Technical Support Team. Date: December 2025

The bile acid 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS) is a potent sex pheromone released by male sea lampreys (Petromyzon marinus) that plays a crucial role in attracting ovulated females to spawning sites.[1] Understanding the structure-activity relationships of 3kPZS and its structural analogs is fundamental for developing control strategies for this invasive species. This guide provides a comparative analysis of the dose-response relationships of 3kPZS and several of its structural analogs, based on electrophysiological and behavioral assays.

Comparative Analysis of Olfactory and Behavioral Responses

Systematic modifications to the 3kPZS structure, particularly substitutions of hydroxyl or ketone groups with sulfate moieties at carbons 3, 7, 12, and 24, result in distinct olfactory and behavioral responses in female sea lampreys.[1][2] Analogs with a sulfate group at the C-24 position tend to elicit strong olfactory responses, sometimes comparable in magnitude to 3kPZS itself.[1][2] However, the addition of more sulfate groups at the C-3, C-7, or C-12 positions can alter the behavioral outcome, often neutralizing or even reversing the attraction of females to 3kPZS.

Petromyzonol sulfate (PZS), another naturally occurring bile acid, demonstrates this modulatory effect. While structurally similar to 3kPZS, PZS acts as an antagonist, reducing olfactory responses to 3kPZS and diminishing female preference for the pheromone. The ratio of 3kPZS to PZS is a critical factor in mediating female sea lamprey behavior.

The following table summarizes the electro-olfactogram (EOG) and behavioral responses elicited by 3kPZS and its structural analogs.

CompoundConcentrationEOG Response Magnitude (relative to 3kPZS)Behavioral Response (in two-choice flume assay)
3kPZS 10⁻¹³ M-Increased trap capture rate
10⁻¹² M-Increased trap capture rate
10⁻¹¹ M-Increased trap capture rate
10⁻¹⁰ M-Increased female upstream movement
10⁻⁶ MHigh (Standard)Attraction of ovulated females
PZS 10⁻⁶ MHighAvoidance by ovulated females; antagonizes 3kPZS attraction
PZ-3,24-S 10⁻⁶ MHighDid not significantly influence female attraction to 3kPZS
PZ 10⁻⁶ MModerateRepulsion from a mixture with 3kPZS
3kPZ 10⁻⁶ MModerateDid not significantly influence female attraction to 3kPZS
PZ-3,7,12,24-S 10⁻⁶ MLowRepulsion from a mixture with 3kPZS
PZ-7,12,24-S 10⁻⁶ MLowRepulsion from a mixture with 3kPZS
3kPZ-7,12,24-S 10⁻⁶ MLowNeutralized female attraction to 3kPZS
PZ-3,12,24-S 10⁻⁶ MLowNeutralized female attraction to 3kPZS
PZ-12,24-S 10⁻⁶ MModerateNeutralized female attraction to 3kPZS
PZ-3,7,24-S 10⁻⁶ MLowNeutralized female attraction to 3kPZS
PZ-7,24-S 10⁻⁶ MModerateDid not significantly influence female attraction to 3kPZS

Experimental Protocols

Electro-Olf trogram (EOG) Recordings

EOG recordings are used to measure the electrical responses of the olfactory epithelium to chemical stimuli, providing a quantitative measure of olfactory potency.

  • Animal Preparation: Adult female sea lampreys are anesthetized and immobilized. The gills are continuously irrigated with a solution of anesthetic and water.

  • Olfactory Rosette Exposure: The olfactory rosette is surgically exposed to allow for direct application of odorants.

  • Electrode Placement: A recording electrode is placed on the surface of the olfactory epithelium, and a reference electrode is placed on the nearby skin.

  • Stimulus Delivery: A constant flow of charcoal-filtered water is delivered to the olfactory rosette. Test stimuli (3kPZS and its analogs at a concentration of 10⁻⁶ M) are introduced into this flow for a set duration.

  • Data Acquisition: The voltage difference between the recording and reference electrodes is amplified, filtered, and recorded. The peak amplitude of the negative voltage deflection is measured as the EOG response.

  • Normalization: Responses are typically normalized to a standard odorant or to the response of a blank control to allow for comparison across different preparations.

EOG_Workflow cluster_preparation Animal & Tissue Preparation cluster_recording EOG Recording cluster_analysis Data Analysis A Anesthetize Sea Lamprey B Expose Olfactory Rosette A->B C Place Electrodes B->C D Deliver Stimulus (e.g., 10⁻⁶ M Analog) C->D E Record Voltage Change D->E F Measure Peak Amplitude E->F G Normalize Response F->G

Fig. 1: Experimental workflow for Electro-Olf trogram (EOG) recordings.
Two-Choice Flume Behavioral Assay

This assay is used to assess the behavioral preference of ovulated female sea lampreys for different chemical cues.

  • Apparatus: A two-choice flume is used, which is a rectangular tank with a continuous flow of water that is split into two channels.

  • Animal Acclimation: An ovulated female sea lamprey is placed in an acclimation chamber downstream of the two channels.

  • Stimulus Application: A control substance (vehicle) is introduced into one channel, while the test substance (e.g., 3kPZS, an analog, or a mixture) is introduced into the other channel.

  • Behavioral Observation: The female is released from the acclimation chamber, and her movements are recorded. The time spent in each channel and the initial choice are quantified.

  • Data Analysis: Statistical analysis is performed to determine if there is a significant preference for the channel containing the test substance compared to the control.

Flume_Assay_Workflow A Place Female in Acclimation Chamber B Introduce Control to Channel 1 C Introduce Test Stimulus to Channel 2 D Release Female E Record Movement and Time Spent in Each Channel D->E F Statistical Analysis of Preference E->F

Fig. 2: Workflow for the two-choice flume behavioral assay.

Signaling Pathway

The detection of 3kPZS and its analogs by the olfactory system of the sea lamprey initiates a signaling cascade that ultimately leads to a behavioral response. While the specific receptors and downstream intracellular signaling pathways are still under investigation, a general model can be proposed. The binding of these bile acid derivatives to olfactory receptors is thought to trigger a neuronal signal that is processed in the brain, leading to either attraction or repulsion. The serotonin (B10506) (5-HT) system in the brain appears to be involved in mediating these sexually dimorphic behavioral responses, as exposure to 3kPZS has been shown to affect 5-HT concentrations in the forebrain and brainstem of female sea lampreys.

Signaling_Pathway cluster_olfactory Olfactory System cluster_brain Brain Processing cluster_behavior Behavioral Output Odorant 3kPZS or Analog Receptor Olfactory Receptor Odorant->Receptor Neuron Olfactory Sensory Neuron Receptor->Neuron Processing Neural Processing (involving Serotonin System) Neuron->Processing Behavior Attraction or Repulsion Processing->Behavior

Fig. 3: Proposed signaling pathway from odorant detection to behavioral response.

References

Unmasking the Scent: A Comparative Guide to the Cross-Reactivity of Sea Lamprey Olfactory Receptors to 3-Keto Petromyzonol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricacies of chemosensory reception is paramount. This guide provides a comprehensive comparison of the olfactory and behavioral responses of the sea lamprey (Petromyzon marinus) to various analogs of the potent pheromone, 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS). The data presented herein, derived from electrophysiological and behavioral assays, offers critical insights into the structure-activity relationships governing pheromone detection in this invasive species, paving the way for innovative control strategies and a deeper understanding of vertebrate olfaction.

The sea lamprey, a jawless fish that has wreaked havoc on Great Lakes fisheries, relies heavily on a sophisticated sense of smell for migration and reproduction. A key component of the male sea lamprey's sex pheromone is 3-keto petromyzonol sulfate (3kPZS), a potent attractant for ovulating females.[1][2] The specificity of the olfactory receptors that detect 3kPZS presents a unique target for the development of antagonists or super-agonists to disrupt their life cycle. This guide summarizes the findings of systematic modifications to the 3kPZS molecule and their impact on the sea lamprey's olfactory and behavioral responses.

Comparative Olfactory and Behavioral Responses

The following tables summarize the electro-olfactogram (EOG) and behavioral responses of female sea lampreys to a panel of 11 structural analogs of 3kPZS. The EOG data quantifies the electrical response of the olfactory epithelium to these compounds, providing a measure of receptor activation. The behavioral data, in the form of a preference index, indicates whether the analogs are attractive or repulsive to females and their potential to interfere with the attraction to the native pheromone.

Table 1: Electro-olfactogram (EOG) Responses of Sea Lamprey to 3kPZS and its Analogs

CompoundMean EOG Response Amplitude (% of L-arginine standard) ± SEM
This compound sulfate (3kPZS)125.3 ± 15.2
Petromyzonol sulfate (PZS)120.1 ± 14.5
This compound (3kPZ)55.4 ± 8.9
Petromyzonol (PZ)58.2 ± 9.3
Petromyzonol-3,24-disulfate (PZ-3,24 S)115.7 ± 13.9
Petromyzonol-7,24-disulfate (PZ-7,24 S)65.1 ± 10.4
Petromyzonol-12,24-disulfate (PZ-12,24 S)70.3 ± 11.2
This compound-7,12,24-trisulfate (3kPZ-7,12,24 S)45.8 ± 7.3
Petromyzonol-3,7,24-trisulfate (PZ-3,7,24 S)50.2 ± 8.0
Petromyzonol-3,12,24-trisulfate (PZ-3,12,24 S)52.6 ± 8.4
Petromyzonol-7,12,24-trisulfate (PZ-7,12,24 S)48.9 ± 7.8
Petromyzonol-3,7,12,24-tetrasulfate (PZ-3,7,12,24 S)40.1 ± 6.4

Data adapted from "Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus)". All stimuli were tested at 10⁻⁶ M and responses were normalized to the response to a 10⁻⁵ M L-arginine standard.[2][3][4]

Table 2: Behavioral Responses of Ovulated Female Sea Lamprey to 3kPZS Analogs and their Mixtures with 3kPZS

Analog/MixturePreference Index ± SEMBehavioral Outcome
Analogs Alone
3kPZS0.45 ± 0.08Attraction
PZS-0.38 ± 0.09Repulsion
3kPZ0.05 ± 0.06Neutral
PZ0.02 ± 0.07Neutral
PZ-3,24 S-0.25 ± 0.08Repulsion
PZ-7,24 S0.10 ± 0.05Neutral
PZ-12,24 S0.08 ± 0.06Neutral
3kPZ-7,12,24 S-0.35 ± 0.10Repulsion
PZ-3,7,24 S-0.30 ± 0.09Repulsion
PZ-3,12,24 S-0.28 ± 0.08Repulsion
PZ-7,12,24 S-0.32 ± 0.09Repulsion
PZ-3,7,12,24 S-0.42 ± 0.11Repulsion
Mixtures with 3kPZS (1:1 ratio)
PZS + 3kPZS-0.15 ± 0.07Neutralized Attraction
3kPZ + 3kPZS0.35 ± 0.09Attraction Maintained
PZ + 3kPZS-0.20 ± 0.08Repulsion
PZ-3,24 S + 3kPZS0.28 ± 0.07Attraction Maintained
PZ-7,24 S + 3kPZS0.32 ± 0.08Attraction Maintained
PZ-12,24 S + 3kPZS-0.10 ± 0.06Neutralized Attraction
3kPZ-7,12,24 S + 3kPZS-0.18 ± 0.07Neutralized Attraction
PZ-3,7,24 S + 3kPZS-0.12 ± 0.06Neutralized Attraction
PZ-3,12,24 S + 3kPZS-0.14 ± 0.07Neutralized Attraction
PZ-7,12,24 S + 3kPZS-0.25 ± 0.09Repulsion
PZ-3,7,12,24 S + 3kPZS-0.30 ± 0.10Repulsion

Data adapted from "Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus)". A positive preference index indicates attraction, a negative index indicates repulsion, and an index near zero indicates a neutral response. All compounds were tested at a final concentration of 10⁻¹² M in the behavioral flume.

Key Findings on Structure-Activity Relationships

Analysis of the data reveals several key structural features that are critical for the activation of sea lamprey olfactory receptors:

  • C-24 Sulfate Group is Crucial: Analogs possessing a sulfate group at the C-24 position, such as PZS and PZ-3,24 S, consistently elicited strong EOG responses, often comparable to 3kPZS itself. This suggests the sulfate moiety is a primary determinant for receptor binding and activation.

  • Hydroxyl Groups at C-7 and C-12 Enhance Potency: The presence of hydroxyl groups at the C-7 and C-12 positions appears to enhance the olfactory response. 3kPZS, PZS, and PZ-3,24-S, the three most stimulatory compounds, all share these features.

  • Modifications at C-3 Alter Behavioral Valence: While the functional group at the C-3 position (keto vs. hydroxyl) has a moderate effect on the EOG response magnitude, it can dramatically alter the behavioral outcome. For instance, the conversion of the 3-keto group in 3kPZS to a 3-hydroxyl group in PZS transforms an attractant into a repellent.

  • Increased Sulfation Leads to Repulsion: Generally, the addition of more sulfate groups to the steroid nucleus, as seen in the trisulfated and tetrasulfated analogs, resulted in weaker EOG responses and strong repulsive behaviors.

Experimental Protocols

Electro-olfactogram (EOG) Recording

EOG recordings measure the summated generator potentials of olfactory sensory neurons in response to an odorant stimulus. The following protocol is a standard method for obtaining EOG recordings from sea lamprey.

  • Animal Preparation: Adult sea lampreys are anesthetized with a solution of tricaine (B183219) methanesulfonate (B1217627) (MS-222). The anesthetized lamprey is then secured in a V-shaped trough and its gills are continuously irrigated with aerated and chilled water.

  • Olfactory Epithelium Exposure: The olfactory epithelium, located within the single naris, is exposed by making a dorsal incision.

  • Electrode Placement: A recording glass microelectrode filled with saline-agar is placed on the surface of the olfactory epithelium. A reference electrode is placed on the nearby skin.

  • Odorant Delivery: Test compounds, dissolved in charcoal-filtered water, are delivered to the olfactory epithelium through a delivery tube for a set duration (e.g., 10 seconds).

  • Data Acquisition and Analysis: The electrical potential difference between the recording and reference electrodes is amplified, filtered, and recorded. The peak amplitude of the negative voltage deflection is measured as the EOG response. Responses are typically normalized to a standard odorant, such as L-arginine, to allow for comparison across preparations.

Two-Choice Flume Behavioral Assay

This assay is used to determine the preference or avoidance behavior of sea lampreys towards a chemical stimulus.

  • Apparatus: A two-choice flume consists of a downstream release area and two upstream arms. Water flows laminarly down each arm, creating two distinct odor plumes.

  • Animal Acclimation: An ovulated female sea lamprey is placed in the downstream release area and allowed to acclimate for a period before the introduction of any odorant.

  • Odorant Introduction: The test compound is introduced into one of the upstream arms (the treatment arm), while the other arm receives only water (the control arm).

  • Behavioral Observation: The movement and position of the lamprey are recorded for a set duration. The time spent in each arm of the flume is quantified.

  • Data Analysis: A preference index is calculated to quantify the behavioral response. A common formula is: Preference Index = (Time in Treatment Arm - Time in Control Arm) / (Total Time in Both Arms) . A positive index indicates attraction, a negative index indicates repulsion, and an index near zero suggests no preference.

Visualizing the Mechanisms

To better illustrate the processes described, the following diagrams, generated using the DOT language, depict the generalized olfactory signaling pathway and the experimental workflows.

Olfactory_Signaling_Pathway cluster_OSN Olfactory Sensory Neuron cluster_Brain Brain Odorant 3kPZS Analog Receptor Olfactory Receptor (OR320a/b) Odorant->Receptor Binding G_Protein G-protein (Gα_olf) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide- Gated Ion Channel cAMP->CNG_Channel Opening Ca_Na Ca²⁺ / Na⁺ Influx CNG_Channel->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Olfactory_Bulb Olfactory Bulb Depolarization->Olfactory_Bulb Signal Transmission Higher_Brain_Centers Higher Brain Centers Olfactory_Bulb->Higher_Brain_Centers Behavioral_Response Behavioral Response Higher_Brain_Centers->Behavioral_Response Initiation

Caption: Generalized olfactory signaling pathway in the sea lamprey.

EOG_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Anesthetize Anesthetize Sea Lamprey Mount Mount in Trough & Irrigate Gills Anesthetize->Mount Expose Expose Olfactory Epithelium Mount->Expose Place_Electrodes Place Recording & Reference Electrodes Expose->Place_Electrodes Deliver_Odorant Deliver 3kPZS Analog Place_Electrodes->Deliver_Odorant Record_Signal Amplify & Record EOG Signal Deliver_Odorant->Record_Signal Measure_Amplitude Measure Peak Amplitude Record_Signal->Measure_Amplitude Normalize Normalize to Standard Measure_Amplitude->Normalize

Caption: Experimental workflow for Electro-olfactogram (EOG) recording.

Behavioral_Assay_Workflow cluster_setup Setup & Acclimation cluster_exp Experiment cluster_data Data Analysis Place_Lamprey Place Lamprey in Flume Acclimate Acclimation Period Place_Lamprey->Acclimate Introduce_Odor Introduce 3kPZS Analog to Treatment Arm Acclimate->Introduce_Odor Record_Behavior Record Lamprey Movement & Position Introduce_Odor->Record_Behavior Quantify_Time Quantify Time Spent in Each Arm Record_Behavior->Quantify_Time Calculate_Index Calculate Preference Index Quantify_Time->Calculate_Index

Caption: Experimental workflow for the two-choice flume behavioral assay.

References

Pheromonal Cues: A Comparative Analysis of Synthetic Darcin (MUP20) versus Natural Male Mouse Urine in Eliciting Behavioral Responses

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the behavioral efficacy of the synthetic mouse pheromone darcin (MUP20) against the complete blend of natural male mouse urinary proteins and volatiles reveals a remarkably similar potency in eliciting key innate behaviors in female mice, particularly attraction. While natural urine provides a complex signature of individual identity and status, purified darcin is sufficient to trigger a strong attractive response, comparable to that of whole urine.

The study of chemical communication in mice has identified Major Urinary Proteins (MUPs) as the primary carriers of pheromonal signals. Among these, a specific protein, MUP20, named darcin, has been isolated and identified as a potent male sex pheromone that stimulates attraction and associative learning in females.[1][2] This guide provides a comparative overview of the behavioral responses elicited by purified, recombinant darcin versus the complete mixture of compounds found in natural male mouse washings, supported by experimental data and protocols.

Quantitative Behavioral Response Comparison

Experimental evidence demonstrates that the attractive power of darcin alone is comparable to that of whole male mouse urine for estrus females. While natural urine contains a complex bouquet of volatile compounds and a profile of multiple MUPs that can signal individual identity, health, and social status, darcin is a key component that drives the initial attraction.

StimulusBehavioral AssayObserved Response in Estrus FemalesQuantitative Finding
Natural Male Urine Two-Choice Preference TestSignificant attraction; females spend more time investigating male urine over control scents.In a preference test, estrus females show a strong preference for novel male urine.[3] One study noted that female mice spent five times as much time in a location where they encountered a dish with male urine compared to water.[2]
Recombinant Darcin (rMUP20) Two-Choice Preference TestSignificant attraction, comparable in strength to that of natural male urine.Estrus females are significantly attracted to darcin.[3] The attraction to this single protein pheromone is as strong as the attraction to intact male urine. Contact with darcin has been shown to consistently double the time spent near a male's scent mark compared to a female's.
Natural Male Urine Scent MarkingElicits counter-marking behavior in male mice and investigation by females.Dominant male mice will increase their scent marking in the presence of urine from a non-related male.
Recombinant MUPs (including Darcin) Scent MarkingA mixture of recombinant MUPs can elicit a counter-marking response indistinguishable from that of native urine.Studies have shown that specific recombinant MUPs are sufficient to elicit territorial counter-marking.

Experimental Protocols

Two-Choice Olfactory Preference Test

This assay is designed to measure the innate attraction of a mouse to a particular odorant.

Materials:

  • Standard mouse cages

  • Water bottles

  • Cotton-tipped applicators

  • Stimuli: Natural male mouse urine (pooled from multiple individuals), recombinant darcin (rMUP20) solution, and a control scent (e.g., water).

  • Stopwatches or video recording equipment for behavior tracking.

Procedure:

  • Habituation: Individually house the female test mice and allow them to acclimate to the testing room for at least one hour before the experiment.

  • Stimulus Preparation: Prepare fresh cotton-tipped applicators for each stimulus. Pipette a standardized amount of each stimulus (e.g., 20 µl) onto the cotton tip.

  • Test Arena: Place the test mouse in a clean standard cage.

  • Presentation: Simultaneously present two cotton-tipped applicators, one with the test stimulus (natural male urine or darcin) and one with the control stimulus (water), at opposite ends of the cage. The position of the test and control stimuli should be counterbalanced across trials.

  • Data Collection: For a defined period (e.g., 2-5 minutes), record the cumulative time the mouse spends sniffing each cotton tip. Sniffing is defined as the nose being within 1 cm of the cotton tip.

  • Analysis: Calculate a preference index as: (Time spent with test stimulus - Time spent with control stimulus) / (Total time spent with both stimuli). A positive index indicates a preference for the test stimulus.

Scent Marking Assay

This assay is used to quantify territorial marking behavior in male mice in response to olfactory cues.

Materials:

  • Clean polycarbonate cages (46 x 24 x 21 cm)

  • Absorbent paper to line the bottom of the cage

  • Stimuli: Natural male mouse urine or a solution of recombinant MUPs.

  • Ninhydrin spray (for visualizing urine marks)

  • UV light source (optional, for preliminary visualization)

Procedure:

  • Habituation: Individually house male test mice for at least a week prior to testing to establish territorial behavior.

  • Test Arena Preparation: Line the bottom of a clean test cage with a sheet of absorbent paper.

  • Stimulus Application: Apply a standardized amount of the stimulus (e.g., 50 µl of urine or MUP solution) to a specific area of the paper. A control area is treated with water.

  • Test: Introduce the test male into the cage and allow it to explore and mark for a set period (e.g., 20-30 minutes).

  • Visualization of Marks: After removing the mouse, spray the paper with a Ninhydrin solution and allow it to dry. Urine marks will appear as purple spots.

  • Data Collection: Count the number of distinct urine marks deposited by the test mouse in the vicinity of the stimulus and control areas. The total area of the marks can also be quantified using image analysis software.

  • Analysis: Compare the number and/or area of scent marks in response to the pheromonal stimulus versus the control.

Signaling Pathways and Experimental Workflow

The behavioral responses to both natural male urine and darcin are primarily mediated through the vomeronasal organ (VNO), a specialized chemosensory organ in the nose of mice.

experimental_workflow Experimental Workflow: Two-Choice Preference Test cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis animal_acclimation Acclimate Female Mouse to Testing Room place_mouse Place Mouse in Clean Test Cage animal_acclimation->place_mouse stimulus_prep Prepare Stimuli: - Natural Male Urine - Recombinant Darcin - Control (Water) present_stimuli Simultaneously Present Test and Control Stimuli stimulus_prep->present_stimuli place_mouse->present_stimuli record_behavior Record Sniffing Time for 2-5 minutes present_stimuli->record_behavior calculate_index Calculate Preference Index record_behavior->calculate_index compare_responses Compare Preference for Darcin vs. Natural Urine calculate_index->compare_responses

Workflow for comparing female mouse preference for different olfactory stimuli.

MUPs, including darcin, are detected by a specific class of receptors in the VNO called V2Rs (Vomeronasal Receptors, type 2). This initiates a signaling cascade that ultimately leads to a behavioral output.

signaling_pathway MUP Signaling Pathway in the Vomeronasal Organ cluster_vno Vomeronasal Sensory Neuron cluster_brain Brain Processing MUP Darcin (MUP20) or other MUPs V2R V2R Receptor MUP->V2R Binding G_protein G-protein (Gαo/Gαi2) V2R->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation DAG_IP3 DAG / IP3 (Second Messengers) PLC->DAG_IP3 Production TRPC2 TRPC2 Channel (Ion Channel) DAG_IP3->TRPC2 Opening Depolarization Neuron Depolarization (Signal Transduction) TRPC2->Depolarization Ca2+ Influx AOB Accessory Olfactory Bulb Depolarization->AOB Signal to Brain Amygdala_Hypo Amygdala & Hypothalamus AOB->Amygdala_Hypo Behavior Behavioral Response (e.g., Attraction, Aggression) Amygdala_Hypo->Behavior

Simplified signaling cascade for MUP detection in the VNO.

References

Antagonistic Effects of Petromyzonol Tetrasulfate on 3-Keto Petromyzonol Attraction in Sea Lamprey: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antagonistic effects of petromyzonol (B13829) tetrasulfate on the attraction of sea lampreys to the potent sex pheromone 3-keto petromyzonol sulfate (B86663). The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering valuable insights for researchers in chemical ecology, neurobiology, and those involved in the development of novel pest control strategies.

Executive Summary

The sea lamprey (Petromyzon marinus), an invasive species in the Great Lakes, relies heavily on a sophisticated olfactory system for migration and reproduction. A key component of the male sea lamprey sex pheromone is this compound sulfate (3kPZS), which potently attracts ovulating females. Recent research has identified petromyzonol tetrasulfate (PZS-tetraS), a synthetic analog of the naturally occurring petromyzonol sulfate (PZS), as a powerful antagonist to the attractive effects of 3kPZS. This discovery opens new avenues for the development of behavioral disruptants for sea lamprey control. This guide details the experimental evidence for this antagonism, providing comparative data from behavioral and electrophysiological assays, and outlines the methodologies used in these pivotal studies.

Performance Comparison: this compound Sulfate vs. Antagonist Mixtures

The efficacy of petromyzonol tetrasulfate as a behavioral antagonist has been quantified using two-choice flume assays, which measure the preference of ovulating female sea lampreys for water scented with different chemical cues. The results clearly demonstrate that the addition of petromyzonol tetrasulfate, particularly in synergy with petromyzonol sulfate, significantly reduces and can even eliminate the attraction to 3kPZS.

Treatment GroupMean Preference Index (± SE)Behavioral Outcome
This compound sulfate (3kPZS)Positive (Attractive)Strong attraction of ovulating females.
Petromyzonol tetrasulfate (PZS-tetraS)Neutral or slightly negativeNo attraction; may be slightly repulsive.
3kPZS + Petromyzonol tetrasulfate (PZS-tetraS)Significantly reduced positive or neutralPZS-tetraS diminishes the attractive effect of 3kPZS.[1]
3kPZS + Petromyzonol sulfate (PZS) + PZS-tetraSNeutral or negative (Repulsive)Synergistic antagonistic effect, leading to a loss of attraction and potential repulsion.[1]

Note: The preference index is a calculated value where positive numbers indicate attraction, negative numbers indicate repulsion, and values around zero indicate no preference. Specific numerical values can be found in the cited literature.

Experimental Protocols

The following are detailed methodologies for the key experiments that have been used to determine the antagonistic effects of petromyzonol tetrasulfate.

Two-Choice Flume Behavioral Assay

This assay is designed to assess the behavioral response of sea lampreys to waterborne chemical cues.

Apparatus:

  • A two-choice flume, typically constructed from glass or acrylic, with a central release point for the lamprey and two upstream arms that receive water flow.

  • A constant head tank to ensure a consistent, gravity-fed flow of water to each arm of the flume.

  • Peristaltic pumps for the precise introduction of chemical stimuli into the treatment arm.

Procedure:

  • Animal Acclimation: An ovulating female sea lamprey is placed in a downstream acclimation chamber within the flume for a set period (e.g., 5 minutes) to adjust to the surroundings and water flow.[2]

  • Pre-treatment Observation: The lamprey is released and allowed to swim freely for a defined duration (e.g., 10 minutes) with only charcoal-filtered water flowing through both arms. The time spent in each arm is recorded to establish any baseline preference.[2]

  • Treatment Application: The test odorant (e.g., 3kPZS) or a mixture of the odorant and the antagonist (e.g., 3kPZS + PZS-tetraS) is introduced into one of the arms (the treatment arm) via the peristaltic pump. The other arm (the control arm) receives a blank control (the solvent used to dissolve the chemicals).

  • Post-treatment Observation: The position of the lamprey is recorded for a further set period (e.g., 10 minutes), and the cumulative time spent in each arm is quantified.

  • Data Analysis: A preference index is calculated to quantify the change in time spent in the treatment arm after the introduction of the chemical cue, corrected for any baseline preference.

Electro-olfactogram (EOG) Recordings

EOG is an electrophysiological technique used to measure the electrical potential from the surface of the olfactory epithelium in response to an odorant stimulus.

Procedure:

  • Animal Preparation: The sea lamprey is anesthetized and immobilized. The gills are continuously perfused with oxygenated, chilled water. The olfactory lamellae are surgically exposed.

  • Electrode Placement: A recording electrode, typically a glass capillary filled with a saline-agar solution, is placed on the surface of the olfactory epithelium. A reference electrode is placed on the nearby skin.[3]

  • Odorant Stimulation: A series of odorant solutions of varying concentrations are delivered to the olfactory epithelium for a brief, controlled duration.

  • Recording: The voltage difference between the recording and reference electrodes is amplified and recorded. The amplitude of the negative deflection in the EOG signal is proportional to the magnitude of the olfactory response.

  • Data Normalization: Responses are often normalized to a standard potent odorant, such as L-arginine, to allow for comparison across different preparations.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed olfactory signaling pathway and the experimental workflow for assessing the antagonistic effects.

experimental_workflow cluster_prep Preparation cluster_behavioral Behavioral Assay cluster_eog Electrophysiology cluster_analysis Data Analysis & Comparison animal Ovulating Female Sea Lamprey acclimation Acclimation in Flume animal->acclimation eog_prep Anesthetize & Prepare Animal animal->eog_prep assay_prep Prepare Two-Choice Flume & EOG Setup assay_prep->acclimation assay_prep->eog_prep pre_test Pre-Treatment Observation (Baseline) acclimation->pre_test treatment Introduce Chemical Stimuli pre_test->treatment post_test Post-Treatment Observation treatment->post_test pref_index Calculate Preference Index post_test->pref_index comparison Compare Responses (3kPZS vs. 3kPZS + Antagonist) pref_index->comparison eog_record Record Baseline EOG eog_prep->eog_record eog_stim Apply Odorant Stimuli eog_record->eog_stim eog_response Measure EOG Response Amplitude eog_stim->eog_response eog_response->comparison conclusion Determine Antagonistic Effect comparison->conclusion

Caption: Experimental workflow for assessing antagonistic effects.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Olfactory Sensory Neuron Membrane cluster_intracellular Intracellular Space agonist This compound sulfate (3kPZS) receptor Olfactory Receptor (e.g., OR-type) agonist->receptor Binds & Activates antagonist Petromyzonol tetrasulfate (PZS-tetraS) antagonist->receptor Binds & Blocks g_protein G-protein (Gαolf) receptor->g_protein Activates no_signal Signal Inhibition receptor->no_signal ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Produces channel Ion Channel camp->channel Opens depolarization Depolarization channel->depolarization action_potential Action Potential to Olfactory Bulb depolarization->action_potential

Caption: Proposed olfactory signaling pathway and antagonism.

References

Decoding Pheromonal Activity: A Comparative Guide to 3-Keto Petromyzonol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the structural determinants of activity in 3-keto petromyzonol (B13829) derivatives reveals critical insights for the development of novel pest control strategies for the invasive sea lamprey. This guide provides a comparative overview of the biological activity of various analogs of 3-keto petromyzonol sulfate (B86663) (3kPZS), a potent sea lamprey pheromone, supported by experimental data from neurophysiological and behavioral assays. The findings highlight the key molecular features that govern the efficacy of these compounds in modulating sea lamprey behavior, offering a valuable resource for researchers and professionals in drug development and chemical ecology.

The male sea lamprey (Petromyzon marinus) releases a potent sex pheromone, with this compound sulfate (3kPZS) being a major component responsible for attracting ovulating females to nesting sites.[1][2][3][4][5] Understanding the structure-activity relationships of 3kPZS and its derivatives is crucial for developing synthetic analogs that can be used to disrupt the mating cycle of this invasive species. This guide synthesizes the current knowledge on how modifications to the 3kPZS molecular structure influence its biological activity, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

Comparative Analysis of this compound Derivatives

The biological activity of this compound derivatives is highly dependent on their molecular structure. Key determinants of activity include the presence and position of sulfate groups and the stereochemistry of the steroid core. The following table summarizes the neurophysiological and behavioral responses of ovulating female sea lamprey to 3kPZS and a series of its synthetic analogs, as determined by electro-olfactogram (EOG) recordings and two-choice flume assays.

Compound NameStructural Modification from 3kPZSOlfactory Response (EOG)Behavioral Response (Attraction/Repulsion)
This compound sulfate (3kPZS) - (Native Pheromone)PotentStrong Attraction
Petromyzonol sulfate (PZS)3-keto group reduced to 3α-hydroxylPotentAvoidance; Antagonizes 3kPZS attraction
PZ-3,24 S3α-hydroxyl and C-24 sulfatePotentAttraction
PZ-12,24 S12α-hydroxyl and C-24 sulfatePotentAttraction
3kPZLacks the C-24 sulfate groupReducedNo significant preference
PZLacks the C-24 sulfate group, 3-keto reduced to 3α-hydroxylReducedNo significant preference
PZ-7,24 S7α-hydroxyl and C-24 sulfatePotentNo significant preference
PZ-3,7,24 S3α, 7α-hydroxyls and C-24 sulfatePotentNo significant preference
PZ-3,12,24 S3α, 12α-hydroxyls and C-24 sulfatePotentNo significant preference
PZ-7,12,24 S7α, 12α-hydroxyls and C-24 sulfatePotentNo significant preference
3kPZ-7,12,24 S7α, 12α-hydroxyls and C-24 sulfate with 3-keto groupPotentNo significant preference
PZ-3,7,12,24 S3α, 7α, 12α-hydroxyls and C-24 sulfatePotentNo significant preference

Data synthesized from a study on 11 analogs of 3kPZS.

The data clearly indicate that a sulfate group at the carbon-24 position is critical for potent olfactory and behavioral activity. Analogs lacking this feature (3kPZ and PZ) show significantly reduced responses. Interestingly, while many analogs with a C-24 sulfate group elicit a strong olfactory response, they do not all induce attraction, with some neutralizing the attractive effect of 3kPZS. This suggests that the olfactory system can detect these compounds, but the specific combination of functional groups determines the behavioral outcome. Notably, petromyzonol sulfate (PZS), which differs from 3kPZS only by the reduction of the 3-keto group, acts as a behavioral antagonist.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the activity of this compound derivatives.

Electro-olfactogram (EOG) Recordings

EOG is an electrophysiological technique used to measure the electrical responses of the olfactory epithelium to odorant stimuli.

  • Animal Preparation: Adult female sea lampreys are anesthetized and immobilized. The gills are continuously irrigated with a solution of aerated and chilled water.

  • Electrode Placement: A glass capillary microelectrode filled with saline-agar is placed on the surface of the olfactory epithelium to record the electrical potential. A reference electrode is placed on the nearby skin.

  • Odorant Delivery: Test compounds, dissolved in a vehicle (e.g., 50% methanol), are introduced into the continuous flow of water irrigating the olfactory lamellae for a controlled duration.

  • Data Acquisition: The voltage difference between the recording and reference electrodes is amplified, filtered, and recorded. The amplitude of the negative voltage deflection is measured as the EOG response.

  • Standardization: Responses are typically normalized to the response of a standard odorant, such as L-arginine, to allow for comparison across different preparations.

Two-Choice Flume Behavioral Assay

This assay is used to assess the preference or avoidance behavior of sea lampreys towards a chemical stimulus in a controlled aquatic environment.

  • Apparatus: A two-choice flume consists of a downstream release area and two upstream channels. Water flows from the upstream channels to the release area.

  • Odorant Application: A test compound is introduced into one of the upstream channels (the "treatment" channel), while the other channel receives only the vehicle (the "control" channel).

  • Animal Introduction and Acclimation: An ovulating female sea lamprey is placed in the downstream release area and allowed to acclimate for a set period.

  • Behavioral Observation: The movement of the lamprey is recorded for a defined duration. The time spent in each of the upstream channels is quantified.

  • Data Analysis: A preference index is calculated based on the proportional amount of time spent in the treatment channel versus the control channel. Statistical analysis is used to determine if there is a significant preference or avoidance of the test compound.

Signaling Pathway and Experimental Workflow

The activity of this compound derivatives is initiated by their detection in the olfactory system, which triggers a neuroendocrine cascade culminating in behavioral changes.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_assays Biological Assays cluster_analysis Data Analysis synthesis Synthesis of This compound Derivatives eog Electro-olfactogram (EOG) - Olfactory Response - synthesis->eog Test Compounds flume Two-Choice Flume Assay - Behavioral Response - synthesis->flume Test Compounds sar Structure-Activity Relationship (SAR) Analysis eog->sar Quantitative Data flume->sar Quantitative Data

Experimental workflow for assessing this compound derivatives.

Upon detection by olfactory receptors, 3kPZS initiates a signaling pathway that modulates the synthesis and release of gonadotropin-releasing hormone (GnRH). GnRH is a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis, which controls reproductive physiology and behavior.

signaling_pathway cluster_olfactory Olfactory System cluster_brain Brain cluster_pituitary Pituitary Gland cluster_behavior Behavioral Output pheromone This compound Sulfate (3kPZS) receptor Olfactory Receptor pheromone->receptor Binds to gnrh_neuron GnRH Neuron receptor->gnrh_neuron Activates gnrh_release GnRH Release gnrh_neuron->gnrh_release Stimulates hpg_axis Hypothalamic-Pituitary-Gonadal (HPG) Axis Activation gnrh_release->hpg_axis Modulates behavior Attraction & Mating Behavior hpg_axis->behavior Leads to

Signaling pathway from 3kPZS detection to behavioral response.

Conclusion

The structure-activity relationship of this compound derivatives is a complex interplay of functional groups on the steroid backbone. The C-24 sulfate is a primary determinant of high-affinity binding to olfactory receptors, while modifications at other positions, particularly the 3-position, can switch the behavioral output from attraction to neutrality or even repulsion. This detailed understanding provides a rational basis for the design of potent and selective pheromone analogs to be used in the control of invasive sea lamprey populations. Future research should focus on further refining these structures to maximize their disruptive effects on sea lamprey reproductive behavior in natural environments.

References

Comparative Analysis of Pheromone Blends in Different Lamprey Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of pheromone blends identified in various lamprey species, offering valuable insights for researchers, scientists, and professionals in drug development. The information compiled herein is based on peer-reviewed scientific literature and aims to facilitate further research into the chemical ecology and reproductive biology of these ancient vertebrates.

Data Presentation: Pheromone Composition Across Lamprey Species

The chemical composition of lamprey pheromones is complex, often comprising a blend of bile acids and other compounds that elicit specific behaviors such as migration and mating.[1][2] While comprehensive quantitative data on the precise ratios of these compounds across a wide range of lamprey species is still an active area of research, this table summarizes the key identified components and their primary functions in well-studied species.

Lamprey SpeciesPheromone TypePheromone Component(s)Primary Function
Sea Lamprey (Petromyzon marinus)MigratoryPetromyzonol sulfate (B86663) (PS), Petromyzonamine disulfate (PADS), Petromyzosterol disulfate (PSDS)Attraction of migratory adults to spawning streams.[3][4][5]
Mating (Male)7α, 12α, 24-trihydroxy-5α-cholan-3-one-24-sulfate (3kPZS)Attraction of ovulated females to nesting sites.
Mating (Male)3-keto allocholic acid (3kACA)Component of the male pheromone, though its specific behavioral effect is less quantified.
Mating (Male)SpermineA component of milt that acts as a potent attractant for ovulating females.
Pacific Lamprey (Entosphenus tridentatus)MigratoryPutative blend of bile acidsAttraction of migratory adults, similar to the sea lamprey.
Mating (Female)Behavioral response to synthesized sea lamprey pheromone (3kPZS) was negative, suggesting species-specificity.Further research is needed to identify the specific mating pheromones.
New Zealand Lamprey (Geotria australis)MigratoryPetromyzonol sulphateUsed to detect spawning streams.

Experimental Protocols

The identification and quantification of lamprey pheromones involve a multi-step process combining chemical and biological assays. The following is a generalized protocol based on established methodologies.

Pheromone Collection and Extraction
  • Source: Conditioned water from tanks holding larval, spermiating male, or ovulating female lampreys is collected.

  • Extraction: The conditioned water is passed through adsorbent resins, such as Amberlite XAD7HP, to extract and concentrate the pheromone compounds. The resin is then washed with a solvent like methanol (B129727) to elute the captured pheromones.

Bioassay-Guided Fractionation

This iterative process is crucial for isolating active pheromone components from the crude extract.

  • Chromatography: The extract is subjected to various chromatographic techniques (e.g., High-Performance Liquid Chromatography - HPLC) to separate it into different fractions based on chemical properties.

  • Electro-olfactogram (EOG) Recordings: Each fraction is tested for its ability to elicit an olfactory response in adult lampreys. EOG measures the electrical potential from the olfactory epithelium, indicating which fractions are detected by the lamprey's sense of smell.

  • Behavioral Assays: Fractions that show significant EOG activity are then tested in two-choice maze behavioral assays to determine if they attract or repel lampreys.

Chemical Identification and Quantification
  • Structure Elucidation: The chemical structure of compounds in the behaviorally active fractions is determined using spectrometric and spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Quantification: Once identified, the concentration of specific pheromone components in water samples can be quantified using techniques like ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). This method allows for the detection of pheromones at very low concentrations (ng/L or picomolar).

Confirmation of Bioactivity

The bioactivity of the pure, synthesized compounds is confirmed through further EOG and behavioral assays to ensure they elicit the same responses as the natural pheromone.

Mandatory Visualization

Experimental_Workflow A Pheromone Collection (Conditioned Water) B Extraction (e.g., XAD7HP Resin) A->B C Chromatographic Separation (e.g., HPLC) B->C D Fraction Collection C->D E Electro-olfactogram (EOG) Screening D->E F Two-Choice Maze Behavioral Assay D->F G Identification of Active Fractions E->G Olfactorily Active F->G Behaviorally Active H Structure Elucidation (MS, NMR) G->H I Quantification (UHPLC-MS/MS) H->I J Bioactivity Confirmation of Pure Compounds H->J

Bioassay-guided fractionation workflow for lamprey pheromone identification.

Pheromone_Signaling_Pathway Pheromone Pheromone Molecule (e.g., 3kPZS) Receptor Olfactory Receptor in Nasal Cavity Pheromone->Receptor Transduction Signal Transduction Cascade Receptor->Transduction Neuron Olfactory Sensory Neuron Activation Transduction->Neuron Bulb Signal to Olfactory Bulb Neuron->Bulb Brain Processing in Higher Brain Centers Bulb->Brain Behavior Behavioral Response (e.g., Upstream Migration) Brain->Behavior

Simplified putative pheromone signaling pathway in lampreys.

References

Validating LC-MS/MS Quantification of 3-keto-Petromyzonol Sulfate (3kPZS) with Certified Reference Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The accurate measurement of 3kPZS, a potential biomarker for certain physiological processes, is critical for its application in research and clinical settings. LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for this purpose.[1] However, proper validation is essential to ensure the reliability of the obtained results.

Methodology Comparison: LC-MS/MS vs. HPLC with UV/Fluorescence Detection

The primary methods for the quantification of 3kPZS and similar keto acids are LC-MS/MS and HPLC with derivatization followed by UV or fluorescence detection.[2][3] The choice of method depends on the required sensitivity, selectivity, and sample throughput.

FeatureLC-MS/MSHPLC with UV/Fluorescence Detection
Principle Separation by liquid chromatography followed by mass analysis of the parent ion and its fragments.Separation by liquid chromatography after derivatization to a UV-absorbing or fluorescent compound.[2]
Sensitivity High (typically ng/L to µg/L levels).[4]Moderate to high (ppb to ppm range), can be enhanced with fluorescence detection.
Selectivity Very high, based on mass-to-charge ratio and fragmentation pattern.Moderate, relies on chromatographic separation and derivatization specificity.
Sample Preparation Can be simpler, often involving protein precipitation or solid-phase extraction.Requires a specific derivatization step to introduce a chromophore or fluorophore.
Throughput Can be high with optimized methods.Can be high, suitable for large numbers of samples.
Confirmation Provides structural confirmation through fragmentation patterns.Relies on retention time matching with a standard.

Experimental Protocols

A rigorous and well-documented experimental protocol is the foundation of reliable quantitative analysis.

LC-MS/MS Method Validation Protocol

In the absence of a specific CRM for 3kPZS, method validation should be performed according to international guidelines such as SANTE/11312/2021. This involves assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (as recovery), and precision (as repeatability and intermediate precision).

Sample Preparation:

  • Spike blank plasma or serum with known concentrations of a 3kPZS analytical standard.

  • Perform protein precipitation by adding three volumes of ice-cold acetonitrile (B52724).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions (Hypothetical):

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 150 µm internal diameter x 15 cm; particle size: 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.2 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions: Monitor for the specific precursor ion to product ion transitions for 3kPZS and an internal standard.

HPLC with Derivatization and UV/Fluorescence Detection Protocol

This method involves a chemical derivatization step to enhance the detectability of 3kPZS.

Derivatization:

  • The ketone group of 3kPZS is reacted with a labeling reagent such as dansyl hydrazine (B178648) to form a stable hydrazone.

HPLC-UV/Fluorescence Conditions:

  • HPLC System: A standard HPLC system with a UV or fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm).

  • Mobile Phase: A water-methanol gradient.

  • Detection: UV absorbance at 333 nm or fluorescence at 518 nm for the dansyl-derivatized 3kPZS.

Visualizing the Workflow and Method Comparison

To better illustrate the processes, the following diagrams outline the experimental workflow for LC-MS/MS validation and a comparison of the analytical methods.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation BlankMatrix Blank Matrix (Plasma/Serum) Spiking Spike with 3kPZS Standard & IS BlankMatrix->Spiking Precipitation Protein Precipitation Spiking->Precipitation Evaporation Evaporation Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Linearity Linearity Detection->Linearity LOD_LOQ LOD/LOQ Detection->LOD_LOQ Accuracy Accuracy (Recovery) Detection->Accuracy Precision Precision (RSD) Detection->Precision cluster_lcmsms LC-MS/MS cluster_hplc HPLC with Derivatization LCMSMS_HighSens High Sensitivity LCMSMS_HighSel High Selectivity LCMSMS_Struct Structural Confirmation HPLC_ModSens Moderate Sensitivity HPLC_ModSel Moderate Selectivity HPLC_Deriv Requires Derivatization Analyte 3kPZS Quantification Analyte->LCMSMS_HighSens Analyte->LCMSMS_HighSel Analyte->LCMSMS_Struct Analyte->HPLC_ModSens Analyte->HPLC_ModSel Analyte->HPLC_Deriv

References

Synthetic 3-Keto Petromyzonol Sulfate (3kPZS): A Field-Validated Attractant for Sea Lamprey Control

Author: BenchChem Technical Support Team. Date: December 2025

The synthetic pheromone 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS) has emerged as a potent and selective tool in the ongoing efforts to control invasive sea lamprey (Petromyzon marinus) populations, particularly in the Great Lakes basin. As a synthesized version of a major component of the male sea lamprey's sex pheromone, 3kPZS effectively attracts ovulating females, guiding them into traps and thereby reducing reproductive success.[1][2] This guide provides a comprehensive comparison of synthetic 3kPZS with other potential attractants, supported by experimental data from field validation studies.

Quantitative Performance Analysis

Field studies have consistently demonstrated the efficacy of synthetic 3kPZS in increasing the capture rates of adult sea lampreys. The performance of 3kPZS-baited traps is influenced by factors such as the application rate of the pheromone and the physical characteristics of the stream.

Table 1: Trapping Efficiency of 3kPZS-Baited Traps vs. Unbaited Traps

Study ContextMetricUnbaited Trap3kPZS-Baited TrapPercentage Increase
Large-scale field trialTrapping Efficiency--Up to 53%[3]
Comparative field studyRelative Capture Rate1xUp to 2x[3]Up to 100%
Barrier-integrated trapsTrapping Efficiency Increase--10%[4]

Table 2: Influence of 3kPZS Application Rate and Stream Width on Sea Lamprey Capture Probability

Stream Width3kPZS Application RateEstimated Capture Probability
Narrow (~10 m)High (e.g., 50 mg/hr)Reduced probability of upstream movement and trap encounter
Wide (>30 m)High (e.g., 50 mg/hr)Increased capture rate by 10-20%
Wide (>30 m)Low (e.g., 1 mg/hr)Less effective than high application rate

Comparison with Alternative Attractants

The primary alternative to synthetic 3kPZS is the use of natural pheromones, typically in the form of water conditioned with spermiating males (spermiating male washings or SMW). Other naturally occurring bile acids, such as petromyzonol sulfate (PZS), are also involved in sea lamprey chemical communication but have different primary roles.

Natural Male Pheromone (SMW): Studies have shown that synthetic 3kPZS is the primary component of the male sex pheromone responsible for long-distance attraction of ovulating females. In some experimental settings, 3kPZS alone has been found to be as effective as the complete mixture of natural pheromones in SMW for upstream attraction.

Petromyzonol Sulfate (PZS): PZS is a key component of the migratory pheromone released by larval sea lamprey, which guides adults to suitable spawning streams. However, when present in high concentrations relative to 3kPZS, PZS can act as an antagonist, disrupting the attraction of females to the male sex pheromone. This makes PZS on its own an unsuitable candidate for a targeted attractant for spawning females.

Experimental Protocols

The field validation of synthetic 3kPZS as a sea lamprey attractant involves a combination of electrophysiological and behavioral assays, culminating in large-scale field trials.

1. Electro-Olfractogram (EOG) Recording:

  • Objective: To determine the sensitivity of the sea lamprey's olfactory system to a chemical cue.

  • Methodology:

    • Anesthetize an adult sea lamprey.

    • Secure the lamprey in a stereotaxic device and perfuse the gills with oxygenated, chilled water.

    • Expose the olfactory epithelium and place a recording electrode on the surface. A reference electrode is placed elsewhere on the head.

    • Deliver a controlled pulse of the test compound (e.g., 3kPZS) into the water flowing over the olfactory epithelium.

    • Record the electrical potential changes from the olfactory epithelium, which represent the collective response of olfactory receptor neurons.

    • The magnitude of the EOG response is indicative of the potency of the odorant.

2. Two-Choice Maze Behavioral Assay:

  • Objective: To assess the preference or avoidance behavior of sea lampreys towards a chemical cue in a controlled laboratory setting.

  • Methodology:

    • Place an individual lamprey in a two-choice maze, which is a Y-shaped flume with a constant water flow.

    • Introduce the test substance into one arm of the maze and a control (water only) into the other arm.

    • Record the amount of time the lamprey spends in each arm of the maze.

    • A statistically significant increase in time spent in the arm with the test substance indicates attraction.

3. In-Stream Field Validation:

  • Objective: To evaluate the effectiveness of the attractant in a natural environment.

  • Methodology:

    • Select a suitable stream with a known population of migrating sea lampreys.

    • Deploy traps at a specific location. Traps can be baited with the synthetic pheromone or left unbaited (control).

    • Release tagged sea lampreys at a known distance downstream from the traps.

    • Monitor the movement of the tagged individuals using telemetry or by checking the traps for captured lampreys.

    • The capture rate of tagged and untagged lampreys in baited versus unbaited traps is used to quantify the effectiveness of the attractant.

    • Environmental variables such as water temperature, flow rate, and stream width are also recorded as they can influence lamprey behavior.

Visualizing the Mechanism of Action and Experimental Design

To better understand how 3kPZS influences sea lamprey behavior and how its effectiveness is tested, the following diagrams illustrate the olfactory signaling pathway and a typical experimental workflow.

Sea_Lamprey_Olfactory_Pathway cluster_Environment External Environment cluster_Olfactory_Epithelium Olfactory Epithelium cluster_Brain Brain cluster_Motor_Output Motor Output Odorants Odorants (e.g., 3kPZS) ORN Olfactory Receptor Neurons (ORNs) Odorants->ORN Binding OB Olfactory Bulb (OB) ORN->OB Signal Transduction PT Posterior Tuberculum (PT) OB->PT Neural Projection MLR Mesencephalic Locomotor Region (MLR) PT->MLR Activation Swimming Swimming Behavior (Upstream Movement) MLR->Swimming Initiates Locomotion

Sea Lamprey Olfactory Signaling Pathway for 3kPZS.

Field_Validation_Workflow cluster_Preparation Preparation cluster_Experiment Experimental Setup cluster_Data_Collection Data Collection cluster_Analysis Data Analysis & Conclusion A Synthesize 3kPZS D Deploy Traps (Baited and Control) A->D B Select Field Site (Stream with Lamprey Population) B->D C Tag Adult Sea Lampreys E Release Tagged Lampreys Downstream C->E F Monitor Lamprey Movement (Telemetry) D->F E->F G Record Trap Captures (Tagged and Untagged) F->G I Compare Capture Rates (Baited vs. Control) G->I H Measure Environmental Variables (Flow, Temp, etc.) J Statistical Analysis H->J I->J K Determine Efficacy of 3kPZS J->K

Experimental Workflow for Field Validation of 3kPZS.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-Keto Petromyzonol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the proper disposal of 3-Keto petromyzonol (B13829), a synthetic intermediate used in pharmaceutical synthesis. Adherence to these protocols is critical for operational safety and environmental stewardship.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for 3-Keto petromyzonol. According to the available SDS, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] However, as a standard laboratory practice, it should be handled with care.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

  • Safety goggles

  • Chemical-resistant gloves

  • A lab coat

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid generating dust if handling the solid form.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[1]

  • Do not ingest. If swallowed, seek medical attention if symptoms persist.[1]

Quantitative Data Summary

While this compound is not classified as hazardous, it is important to be aware of its physical and chemical properties when planning for its disposal.

PropertyValueReference
CAS Number 359436-56-9[1]
Physical State Crystalline Solid
Hazard Classification Not classified as hazardous[1]
Solubility Soluble in ethanol (B145695), DMSO, and dimethyl formamide (B127407) (DMF). Sparingly soluble in aqueous buffers.
Environmental Note Do not allow to enter sewers or surface/ground water.

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols provide a clear, procedural guide for the disposal of this compound in various forms.

Protocol 1: Disposal of Unused Solid this compound
  • Waste Characterization: Although not classified as hazardous, it is best practice to manage unused solid this compound as a non-hazardous chemical waste.

  • Packaging:

    • Place the solid waste in a clearly labeled, sealed container.

    • The container should be in good condition and compatible with the chemical.

  • Labeling:

    • Affix a "Non-Hazardous Waste" label to the container.

    • The label should clearly state "this compound" and the approximate quantity.

  • Storage:

    • Store the waste container in a designated waste accumulation area.

    • Ensure it is stored away from incompatible materials.

  • Disposal:

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Do not dispose of solid this compound in the regular trash.

Protocol 2: Disposal of Liquid Waste Containing this compound

This protocol applies to solutions of this compound in organic solvents (e.g., ethanol, DMSO, DMF) or aqueous buffers.

  • Waste Segregation:

    • Collect liquid waste containing this compound in a dedicated waste container.

    • Do not mix with other waste streams unless their compatibility is known.

  • Container Selection:

    • Use a leak-proof container with a secure screw-on cap.

    • The container material must be compatible with the solvent used (e.g., a specific type of plastic or glass).

  • Labeling:

    • Label the container as "Non-Hazardous Waste" (or "Hazardous Waste" if the solvent itself is hazardous).

    • List all constituents, including "this compound" and the solvent(s), with their approximate concentrations.

  • Storage:

    • Store the liquid waste container in a designated satellite accumulation area.

    • Utilize secondary containment (e.g., a larger, chemically resistant bin) to prevent spills.

  • Disposal:

    • Contact your institution's EHS for pickup and disposal.

    • Crucially, do not pour solutions containing this compound down the drain.

Protocol 3: Decontamination of Labware

This protocol is for decontaminating reusable glassware and equipment that has been in contact with this compound.

  • Initial Rinse:

    • Triple rinse the labware with a suitable solvent that can dissolve this compound (e.g., ethanol or acetone).

    • Collect the rinsate as liquid chemical waste, following Protocol 2 for disposal.

  • Washing:

    • After the solvent rinse, wash the labware with soap and warm water.

  • Final Rinse and Drying:

    • Rinse the labware with deionized water.

    • Allow the labware to dry completely before reuse or storage.

Mandatory Visualizations

The following diagrams illustrate the decision-making process for the proper disposal of this compound and the experimental workflow for labware decontamination.

Disposal_Decision_Pathway Disposal Decision Pathway for this compound start Identify Waste Containing This compound waste_type Determine Waste Form start->waste_type solid_waste Solid (Unused Product) waste_type->solid_waste Solid liquid_waste Liquid (Solutions) waste_type->liquid_waste Liquid contaminated_labware Contaminated Labware waste_type->contaminated_labware Labware package_solid Package in Labeled Container (Non-Hazardous Waste) solid_waste->package_solid package_liquid Collect in Labeled Container (Segregate by Solvent) liquid_waste->package_liquid decontaminate Follow Decontamination Protocol contaminated_labware->decontaminate store_waste Store in Designated Waste Area package_solid->store_waste package_liquid->store_waste reuse_labware Reuse or Store Clean Labware decontaminate->reuse_labware ehs_disposal Arrange EHS/Contractor PICKUP store_waste->ehs_disposal

Caption: Disposal Decision Pathway for this compound.

Decontamination_Workflow Experimental Workflow for Labware Decontamination start Begin with Contaminated Labware triple_rinse Triple Rinse with Appropriate Solvent (e.g., Ethanol) start->triple_rinse collect_rinsate Collect Rinsate as Liquid Chemical Waste triple_rinse->collect_rinsate wash Wash with Soap and Warm Water triple_rinse->wash final_rinse Rinse with Deionized Water wash->final_rinse dry Dry Completely final_rinse->dry end Labware is Ready for Reuse or Storage dry->end

Caption: Experimental Workflow for Labware Decontamination.

References

Essential Safety and Logistical Information for Handling 3-Keto Petromyzonol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Keto petromyzonol (B13829). The following procedures are based on available safety data sheets and general laboratory best practices to ensure safe handling and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

There are conflicting classifications regarding the hazards of 3-Keto petromyzonol. One safety data sheet (SDS) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS)[1]. However, another SDS classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[2]. Due to this conflicting information, a cautious approach is recommended. The following table summarizes the recommended personal protective equipment (PPE) to be used when handling this compound.

Protection Type Required PPE Specifications and Standards
Eye and Face Protection Chemical safety goggles or a face shieldMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166.
Skin Protection Appropriate protective gloves and clothingWear gloves and clothing that prevent skin exposure. Nitrile or neoprene gloves are recommended. A lab coat or chemical-resistant apron should be worn.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRecommended when handling powders outside of a fume hood or when there is a risk of aerosolization. A dust mask (type N95) is a suitable option.

Operational Plan for Safe Handling

Adherence to a strict handling protocol is essential to minimize exposure and prevent contamination.

1. Preparation and Engineering Controls:

  • Always handle this compound in a well-ventilated area. A chemical fume hood is highly recommended, especially when working with the solid form to avoid dust formation.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before starting work, ensure all necessary PPE is available and in good condition.

2. Handling Protocol:

  • Avoid direct contact with the substance. Use spatulas or other appropriate tools for handling the solid.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Do not eat, drink, or smoke in the laboratory area where this compound is handled[2].

  • Wash hands thoroughly with soap and water after handling the substance, even if gloves were worn[2].

3. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep it away from strong oxidizing agents[1].

Emergency Procedures

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. Get medical attention if irritation develops.

  • Inhalation: Move the exposed person to fresh air. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention.

Disposal Plan

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. It is classified as very toxic to aquatic life, so avoid release to the environment.

  • Waste Container: Use a designated, labeled, and sealed container for waste.

  • Disposal Method: Dispose of contents/container to an approved waste disposal plant. Do not allow the substance to enter sewers or water systems. Collect any spillage.

Visual Workflow for Handling this compound

The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Solid Compound prep_workspace->handling_weigh Proceed to Handling handling_dissolve Prepare Solution handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handling_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash end End cleanup_wash->end start Start start->prep_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.